tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h12H,4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILLQJICWRVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470803 | |
| Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153248-46-5 | |
| Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction: A Versatile Building Block at the Intersection of Agrochemical and Pharmaceutical Sciences
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, with the CAS Registry Number 102556-37-8, is a bifunctional organic molecule that has emerged as a critical building block in modern synthetic chemistry. Its unique structural architecture, featuring a strained cyclopropane ring, a primary alcohol, and a Boc-protected amine, offers a trifecta of reactive sites. This strategic combination makes it an invaluable intermediate, particularly in the synthesis of complex molecular scaffolds. The inherent ring strain of the cyclopropane moiety imparts distinct conformational rigidity and electronic properties that are increasingly sought after in the design of bioactive molecules.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, with a particular focus on its role in the development of novel agrochemicals and its potential in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 102556-37-8 |
Spectroscopic characterization provides the definitive structural confirmation of the molecule. The following tables detail the expected ¹H and ¹³C NMR chemical shifts, which are critical for in-process monitoring and final product verification.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Typical, in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | NH |
| ~3.5 | s | 2H | CH₂OH |
| ~3.2 | s | 2H | NHCH₂ |
| ~1.8 | br s | 1H | OH |
| 1.45 | s | 9H | C(CH₃)₃ |
| ~0.6 | m | 4H | cyclopropyl CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Typical, in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~65.0 | CH₂OH |
| ~45.0 | NHCH₂ |
| ~28.4 | C(CH₃)₃ |
| ~20.0 | Quaternary cyclopropyl C |
| ~12.0 | cyclopropyl CH₂ |
Synthetic Methodologies: A Practical Approach
The synthesis of this compound can be achieved through several routes. One of the most efficient and scalable methods involves the reduction of a commercially available ester, ethyl 1-(Boc-amino)cyclopropanecarboxylate. This approach is favored for its high yield and straightforward purification.
Experimental Protocol: Reduction of Ethyl 1-(Boc-amino)cyclopropanecarboxylate
This protocol outlines a reliable method for the synthesis of the title compound.
Materials:
-
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1 equivalent) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium borohydride (1.1 to 1.5 equivalents) in THF to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 heptane/ethyl acetate).
-
Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of water at 0 °C. Add anhydrous sodium sulfate to the mixture and stir for 30 minutes.
-
Extraction and Purification: Filter the suspension through a pad of celite or anhydrous sodium sulfate, washing the filter cake with dichloromethane. Concentrate the combined filtrates under reduced pressure. The crude product is then purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive lithium borohydride with atmospheric moisture.
-
Anhydrous Solvents: Anhydrous THF is essential for the same reason, as water will consume the reducing agent and reduce the yield.
-
Slow Addition at 0 °C: The reduction of the ester is an exothermic process. Slow addition of the reducing agent at a low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup: The careful addition of water is necessary to quench any unreacted lithium borohydride.
-
Column Chromatography: This purification step is vital to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound.
Applications in Agrochemical Synthesis: The Gateway to Spiro-Fused Insecticides
A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of spirocyclopropanated neonicotinoid insecticides.[2] These next-generation pesticides exhibit potent insecticidal activity and unique modes of action. The cyclopropylmethylamine moiety, unmasked from the Boc-protected precursor, is crucial for the formation of the spirocyclic core.
The general synthetic strategy involves the deprotection of the Boc group, followed by a cyclization reaction with a suitable electrophile to construct the spiro-heterocycle. The hydroxymethyl group can be further functionalized or activated to facilitate this cyclization.
This molecular scaffold has been successfully incorporated into analogues of commercial insecticides like Thiacloprid and Imidacloprid. The introduction of the spiro-cyclopropyl group can significantly impact the molecule's binding affinity to the nicotinic acetylcholine receptors in insects, often leading to enhanced potency and a modified spectrum of activity.[3]
Emerging Roles in Medicinal Chemistry: Beyond Agrochemicals
The cyclopropylamine motif is a privileged scaffold in medicinal chemistry, valued for its ability to impart conformational constraint, improve metabolic stability, and modulate physicochemical properties.[4][5] The cyclopropyl group can act as a bioisostere for other functional groups, such as a phenyl ring or a carbonyl group, while occupying a smaller chemical space.
This compound serves as a valuable precursor for introducing the (aminomethyl)cyclopropylmethanol unit into drug candidates. This can be particularly advantageous in lead optimization campaigns.
Several FDA-approved drugs incorporate the cyclopropylamine pharmacophore, highlighting its clinical significance.[6] Examples include:
-
Tranylcypromine: An antidepressant that acts as a monoamine oxidase inhibitor.
-
Trovafloxacin: A broad-spectrum antibiotic, though its use has been limited due to potential hepatotoxicity.[5]
-
Cabozantinib and Lenvatinib: Tyrosine kinase inhibitors used in cancer therapy.[4]
The presence of this motif in such a diverse range of therapeutic agents underscores the potential of building blocks like this compound in future drug discovery efforts.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed synthetic intermediate with significant utility in both the agrochemical and pharmaceutical industries. Its unique combination of a protected amine, a primary alcohol, and a strained cyclopropane ring provides a versatile platform for the construction of complex molecular architectures. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists. As the demand for novel bioactive molecules with precisely controlled three-dimensional structures continues to grow, the importance of such well-defined building blocks is poised to increase, ensuring that this compound will remain a relevant and valuable tool in the synthetic chemist's arsenal.
References
- A. F. M. M. Rahman, M. A. Ali, M. S. K. Raju, et al., "Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety," Molecules, 2021, 26(15), 4487. [Link]
- H. Gardarsdottir, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications," J. Med. Chem. Res., 2023, 6(2), 1-2. [Link]
- M. A. E. Sallam, M. A. K. El-Dean, and P. G.
- J. Shanu-Wilson, "Metabolism of cyclopropyl groups," Hypha Discovery Blogs, 2021. [Link]
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- G. Zheng, Z. Zhou, G. Zhu, and X.
- Human Metabolome Database, "1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749)," HMDB, 2023. [Link]
- H. M. L. Davies and R. E. J. Beckwith, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem., 2003, 68(16), 6289-6293. [Link]
- NP-MRD, "13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410)," NP-MRD. [Link]
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- Cole-Parmer, "Material Safety Data Sheet - Beta-Cyclodextrin," 2008. [Link]
- N. B. Hamadi and A. Guesmi, "Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity," Molecules, 2022, 27(8), 2470. [Link]
- N. B. Hamadi and A. Guesmi, "(PDF)
- L. Yu, A. Dai, W. Zhang, et al., "Spiro Derivatives in the Discovery of New Pesticides: A Research Review," J. Agric. Food Chem., 2022, 70(35), 10693-10707. [Link]
- N. B. Hamadi and A. Guesmi, "Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity," Semantic Scholar, 2022. [Link]
- A.
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tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction: A Versatile Building Block in Modern Chemistry
This compound, identified by CAS Number 314741-50-9, is a bifunctional organic molecule of significant interest to researchers in medicinal and agricultural chemistry. Its structure is distinguished by three key features: a stable tert-butyloxycarbonyl (Boc) protecting group on a primary amine, a reactive primary hydroxyl group, and a rigid cyclopropane scaffold. This unique combination makes it an invaluable chiral building block for introducing a 1-amino-1-hydroxymethylcyclopropane motif into more complex molecular architectures.
The cyclopropane ring introduces conformational rigidity, a highly desirable trait in drug design for optimizing ligand-receptor binding and improving metabolic stability. The orthogonal reactivity of the Boc-protected amine and the primary alcohol allows for selective, stepwise elaboration, providing a reliable pathway for the synthesis of novel spirocyclic compounds and complex drug analogues. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications for professionals in drug development and chemical research.
Physicochemical and Structural Properties
The compound is typically a stable, solid material under standard laboratory conditions.[1] Its properties are well-defined, facilitating its use in a variety of synthetic applications. Proper storage, sealed from moisture in a dry, dark place at room temperature, is recommended to maintain its integrity.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 314741-50-9 | |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97-98% | [1][4] |
| Storage Temperature | Room Temperature; Keep in dark, dry place | [1] |
| InChI Key | HFMAZNJKNNRONT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)CO | [5] |
Strategic Synthesis: Pathways and Mechanistic Considerations
The synthesis of this compound is critical for its accessibility as a building block. Several efficient routes have been developed, with the choice of method often depending on the availability of starting materials and desired scale.
Method 1: Reduction of a Carboxylic Ester Precursor
A prevalent and high-yielding method involves the selective reduction of the corresponding cyclopropane carboxylate ester. This approach is favored for its operational simplicity and the commercial availability of the precursor.
The key to this transformation is the choice of reducing agent. Lithium borohydride (LiBH₄) is particularly effective. Unlike stronger reducing agents like lithium aluminum hydride (LAH), LiBH₄ exhibits excellent chemoselectivity, readily reducing the ester functionality to a primary alcohol while leaving the robust Boc-carbamate group intact. This selectivity is crucial for preventing over-reduction or deprotection of the amine, which would necessitate additional protection/deprotection steps and lower the overall yield. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) to ensure solubility of the reagents.
Below is a generalized workflow for this synthetic transformation.
Caption: Synthetic workflow for the reduction of an ester precursor.
Experimental Protocol: Synthesis via Ester Reduction
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: To the stirred solution, slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (1.1 equiv) dropwise at room temperature. Causality Note: Slow addition is necessary to control any exotherm and ensure a smooth reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a heptane/ethyl acetate mobile phase, checking for the consumption of the starting material.
-
Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of water or anhydrous sodium sulfate decahydrate until gas evolution ceases. The resulting suspension is stirred vigorously. Trustworthiness Note: This step neutralizes the reactive borohydride species, ensuring safe handling during extraction.
-
Extraction: Filter the suspension through a pad of celite or sodium sulfate, washing the residue with dichloromethane (DCM) or ethyl acetate. Combine the organic filtrates.
-
Purification: Concentrate the combined organic layers under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane, to yield the final product as a solid.
Applications in Drug and Agrochemical Development
The true value of this compound lies in its application as a versatile intermediate. The cyclopropyl unit serves as a bioisostere for other groups and provides a rigid scaffold for building novel chemical entities.
Synthesis of Spirocyclic Insecticide Analogues
A primary application of this compound is in the synthesis of spirocyclopropanated analogues of major insecticides like Thiacloprid and Imidacloprid.[5] The introduction of the spirocyclic cyclopropane motif can significantly alter the molecule's binding affinity, metabolic stability, and overall efficacy. The synthetic strategy typically involves:
-
Oxidation of the primary alcohol to an aldehyde.
-
Condensation or cyclization reactions involving the aldehyde and the deprotected amine to form the final spiro-heterocyclic system.
This derivatization highlights the compound's utility in generating novel intellectual property and exploring new chemical space in agrochemistry.[5]
Use in Medicinal Chemistry
In drug discovery, the introduction of small, rigid rings like cyclopropane is a well-established strategy to improve a drug candidate's profile. The 1-amino-1-hydroxymethylcyclopropane moiety can be incorporated into lead compounds to:
-
Constrain Conformational Flexibility: Locking rotatable bonds to favor a specific, biologically active conformation.
-
Improve Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation than aliphatic chains.
-
Modulate Physicochemical Properties: Fine-tuning solubility and lipophilicity (LogP) for better pharmacokinetic profiles.
The carbamate group is a common structural motif in pharmaceuticals, valued for its stability and ability to act as a bioisostere of a peptide bond.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[1]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value synthetic building block with a unique and powerful combination of structural features. Its rigid cyclopropane core, coupled with orthogonally reactive functional groups, provides chemists with a reliable tool for synthesizing complex molecules with precisely controlled architecture. Its demonstrated utility in creating advanced insecticide analogues and its potential for developing novel therapeutics with improved pharmacological profiles ensure its continued importance in the fields of chemical synthesis, drug discovery, and materials science.
References
- Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
- Angene Chemical. (2025).
- Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
- PubChem. (n.d.). tert-butyl N-(1-(hydroxymethyl)cyclopropyl)
- Pharmaffiliates. (n.d.). tert-Butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)
- Hbtopchem. (n.d.). tert-butyl N-[1-(hydroxymethyl)
- PubMed Central (PMC). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
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A Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of conformationally restricted motifs is a cornerstone of rational drug design. Small, strained ring systems, particularly cyclopropane, have emerged as invaluable bioisosteres, capable of modulating the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides an in-depth exploration of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS No. 107017-73-2), a bifunctional building block that elegantly combines the structural rigidity of a cyclopropane ring with the synthetic versatility of orthogonally protected amino and hydroxyl functionalities. Through a detailed examination of its synthesis, chemical properties, and a compelling case study in the development of Hepatitis C virus (HCV) protease inhibitors, this guide will illuminate the pivotal role of this synthon in the creation of novel therapeutics.
Introduction: The Strategic Value of Cyclopropyl Scaffolds
The cyclopropane ring, despite its inherent ring strain, is a surprisingly stable and increasingly prevalent structural motif in approved pharmaceuticals.[1][2] Its rigid, three-dimensional geometry allows for precise control over the spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. Furthermore, the unique electronic properties of the cyclopropane ring can enhance metabolic stability and reduce off-target effects.[2]
This compound serves as a quintessential example of a modern building block designed to leverage these advantages. It provides a synthetically accessible scaffold containing a 1,1-disubstituted cyclopropane core, where a protected amine and a primary alcohol offer distinct points for chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions, making it ideal for multi-step synthetic campaigns.[3]
Physicochemical Properties and Synthesis
A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 107017-73-2 | [4] |
| Molecular Formula | C₉H₁₇NO₃ | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| Physical Form | Solid | [4] |
Synthetic Strategy: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the reduction of the corresponding ester, ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This method provides a reliable and scalable route to the target molecule.
Protocol: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Materials:
-
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Lithium borohydride (LiBH₄), 2M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Heptane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1 equivalent) in anhydrous THF.
-
Slowly add a 2M solution of lithium borohydride in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, an additional portion of the lithium borohydride solution (0.5 equivalents) can be added, and stirring continued for several hours.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Add anhydrous sodium sulfate to the suspension and stir for an extended period (e.g., overnight) to ensure complete drying.
-
Filter the suspension through a pad of sodium sulfate, washing the residue with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient (e.g., 1:1) to afford the pure this compound.[4]
Causality of Experimental Choices:
-
Lithium borohydride is selected as the reducing agent due to its high selectivity for reducing esters in the presence of the Boc-protecting group, which is stable to these conditions.
-
Anhydrous conditions are crucial as lithium borohydride reacts violently with water.
-
The workup with sodium sulfate and water serves to both quench the excess reducing agent and dry the organic phase in a single step.
-
Column chromatography is a standard and effective method for purifying the final product to the high degree required for subsequent synthetic applications.
Application in Drug Discovery: A Case Study of HCV Protease Inhibitors
The true value of a synthetic building block is realized in its application to solve complex challenges in drug discovery. The development of direct-acting antivirals (DAAs) for the treatment of Hepatitis C has been a triumph of modern medicine, with protease inhibitors playing a pivotal role.
The Target: HCV NS3/4A Protease
The Hepatitis C virus relies on the NS3/4A serine protease to cleave its polyprotein into functional viral proteins, a process essential for viral replication.[5][6][7] Therefore, inhibiting this enzyme is a highly effective strategy to combat the virus.
Grazoprevir: A Cyclopropane-Containing Protease Inhibitor
Grazoprevir is a potent, second-generation HCV NS3/4A protease inhibitor approved for the treatment of chronic HCV infection.[4][5] A key structural feature of Grazoprevir is the presence of a cyclopropane ring, which contributes to its high potency and favorable pharmacokinetic profile.[8] While the exact synthesis of Grazoprevir is complex and involves multiple steps, the incorporation of a cyclopropyl-containing fragment highlights the importance of building blocks like this compound. Such synthons provide the necessary conformational constraint and functional handles to construct the intricate macrocyclic architecture of the final drug molecule.[2][8]
The cyclopropyl moiety in HCV protease inhibitors like Grazoprevir serves to lock the conformation of the P1 and P2 side chains of the peptidomimetic inhibitor into an orientation that is optimal for binding to the active site of the NS3/4A protease.[1] This pre-organization reduces the entropic penalty of binding, leading to a significant increase in potency.
Conclusion: A Key Enabler for Future Drug Development
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a conformationally rigid cyclopropane core and versatile, orthogonally protected functional groups makes it an invaluable tool for medicinal chemists. The successful development of cyclopropane-containing drugs like Grazoprevir for the treatment of Hepatitis C underscores the immense potential of this building block and its analogues. As the demand for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties continues to grow, the strategic application of such well-designed synthons will undoubtedly play an increasingly critical role in shaping the future of medicine.
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tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis and drug discovery, the demand for versatile, functionalized building blocks is incessant. These scaffolds are the foundational elements upon which complex molecular architectures with specific biological activities are built. This compound (CAS No: 107017-73-2) has emerged as a compound of significant interest. As a bifunctional molecule, it incorporates a rigid cyclopropane core, a nucleophilic primary alcohol, and a protected amine (N-Boc), offering a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, established synthetic protocols, key applications, and essential safety and handling procedures, underscoring its utility as a valuable intermediate in both medicinal and agrochemical research.
Physicochemical Properties and Structural Elucidation
The identity and purity of a synthetic building block are paramount for its successful application in multi-step syntheses. This compound is characterized by the following properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| CAS Number | 107017-73-2 | [3] |
| Physical Form | Solid | [3] |
| IUPAC Name | tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |
| Canonical SMILES | C1(CNCB(=O)OC(C)(C)C)C1CO | |
| Storage Conditions | 2-8 °C, Sealed in a dry environment | [2][4] |
The structure features a cyclopropane ring, which imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. The primary hydroxyl group serves as a handle for further functionalization, such as oxidation or etherification, while the tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the amine, which can be readily removed under acidic conditions to reveal a primary amine for subsequent reactions like amidation or alkylation.[5]
The Synthetic Landscape
The synthesis of this compound can be achieved through various routes. A prevalent and efficient method involves the reduction of a corresponding ester precursor. This approach is valued for its reliability and good yield.[3]
Workflow for Synthesis via Ester Reduction
The following diagram outlines the key transformation in the synthesis of the target molecule from its ester precursor, ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on a general procedure for the reduction of related substrates.[3]
Objective: To synthesize this compound from ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.
Materials:
-
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 equiv)
-
Lithium borohydride (LiBH₄), 2M solution in Tetrahydrofuran (THF) (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Heptane or Hexane
-
Silica Gel for column chromatography
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (e.g., 18.80 mmol, 4.31 g) in anhydrous THF (20 mL).[3]
-
Reduction: To the stirred solution, slowly add a 2M solution of lithium borohydride in THF (1.1 equiv, 10.34 mL) dropwise at room temperature. The choice of LiBH₄ is critical; it is a milder reducing agent than lithium aluminum hydride (LAH) and selectively reduces the ester in the presence of the Boc-carbamate group.
-
Monitoring: Stir the reaction mixture at room temperature overnight.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. If the reaction is incomplete, an additional portion of LiBH₄ solution (e.g., 0.5 equiv) can be added, and stirring continued for several more hours.[3]
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding anhydrous sodium sulfate followed by the slow addition of water.[3] This process neutralizes the excess reducing agent and precipitates lithium salts.
-
Extraction: Stir the resulting suspension vigorously. Filter the solid through a pad of sodium sulfate or celite, washing the residue thoroughly with dichloromethane (DCM).[3] Combine the organic filtrates.
-
Purification: Concentrate the combined filtrates under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a heptane/ethyl acetate gradient (e.g., 1:1) to afford the pure this compound as a solid.[3]
Applications in Medicinal and Agrochemical Chemistry
The true value of a building block is defined by its utility in creating molecules of greater complexity and function. This compound serves as a key intermediate in several areas.
-
Agrochemical Synthesis: The compound has been utilized in the synthesis of spirocyclopropanated analogues of major insecticides such as Thiacloprid and Imidacloprid.[3] The introduction of the cyclopropyl moiety can significantly alter the parent molecule's metabolic stability, binding affinity, and overall biological activity.
-
Drug Discovery: The carbamate functional group is a cornerstone in medicinal chemistry, often used as a stable and effective peptide bond surrogate.[6] This moiety can improve cell permeability and proteolytic stability.[6] The rigid cyclopropane scaffold of this building block allows for precise spatial positioning of functional groups, a key strategy in designing potent and selective enzyme inhibitors or receptor antagonists. The primary alcohol and the de-protectable amine offer orthogonal handles for constructing more complex drug candidates, such as linkers in antibody-drug conjugates or fragments in kinase inhibitors.[5]
-
Organic Synthesis: Beyond specific applications, the compound is a versatile intermediate for creating novel molecular frameworks. The functional groups present allow for a wide range of chemical transformations, making it an attractive starting point for exploring new reaction methodologies and synthesizing complex organic molecules.
Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is essential when working with any chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, general guidelines for related carbamates and laboratory chemicals should be strictly followed.[4][7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8 °C.[2][4] Keep it away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][8]
-
On skin: Wash off with soap and plenty of water.[8]
-
If inhaled: Move the person into fresh air.[8]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8]
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]
Conclusion
This compound is a highly valuable synthetic building block characterized by its unique trifunctional nature. Its rigid cyclopropane core, combined with orthogonally functionalized alcohol and protected amine groups, provides chemists with a versatile tool for synthesizing complex molecules. From creating novel agrochemicals to serving as a key intermediate in drug discovery programs, its utility is well-established. The straightforward synthetic accessibility and clear handling protocols further enhance its attractiveness for researchers and scientists aiming to innovate at the frontiers of chemical science.
References
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- Angene Chemical. (2025). Safety Data Sheet: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.
- Unknown Source. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.
- Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl carbamate.
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An In-Depth Technical Guide to the Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a valuable bifunctional building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its unique structural motif, featuring a cyclopropane ring, a protected amine, and a primary alcohol, offers a versatile scaffold for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling selective transformations at other positions of the molecule.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes for researchers, scientists, and drug development professionals.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached via several distinct retrosynthetic pathways. This guide will focus on three of the most prevalent and practical strategies, each originating from readily accessible starting materials. The choice of a particular pathway will often be dictated by factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield.
The three primary strategies discussed are:
-
The Curtius Rearrangement Pathway: A multi-step synthesis commencing with the commercially available diethyl cyclopropane-1,1-dicarboxylate.
-
The Direct Reduction Pathway: A more convergent approach involving the reduction of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.
-
The Amine Protection Pathway: A straightforward method centered on the Boc-protection of the key intermediate, (1-aminocyclopropyl)methanol.
Pathway 1: The Curtius Rearrangement Route
This pathway offers a robust, albeit longer, approach to the target molecule, leveraging the classic Curtius rearrangement as the key amine-forming step. The synthesis begins with the inexpensive and readily available diethyl cyclopropane-1,1-dicarboxylate.
Conceptual Workflow
The overall transformation can be visualized as a sequence of functional group manipulations centered around the cyclopropane core.
Caption: Workflow for the Curtius Rearrangement Pathway.
Mechanistic Considerations
The cornerstone of this pathway is the Curtius rearrangement , a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[2] The reaction is believed to proceed through a concerted mechanism where the migration of the R-group occurs simultaneously with the expulsion of dinitrogen, thus ensuring the retention of stereochemistry at the migrating carbon.[2]
Following the rearrangement, the resulting isocyanate is a highly reactive electrophile that can be "trapped" by a variety of nucleophiles. In this synthesis, tert-butanol is employed to form the stable tert-butyl carbamate (Boc) protecting group.[3]
Detailed Experimental Protocol
Step 1: Monohydrolysis of Diethyl cyclopropane-1,1-dicarboxylate
This selective saponification is a critical step to differentiate the two ester functionalities, setting the stage for the subsequent Curtius rearrangement.
-
Procedure: To a solution of diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) in a mixture of ethanol and water, a solution of potassium hydroxide (1 equivalent) in water is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with cold 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.
Step 2: Curtius Rearrangement and Trapping
This one-pot procedure combines the formation of the acyl azide, its rearrangement to the isocyanate, and subsequent trapping to form the Boc-protected amino ester.
-
Procedure: To a solution of 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (1 equivalent) in anhydrous toluene are added triethylamine (1.1 equivalents) and diphenylphosphoryl azide (DPPA) (1.1 equivalents). The mixture is stirred at room temperature for 30 minutes, then heated to reflux for 2-3 hours. After cooling, anhydrous tert-butanol (1.5 equivalents) is added, and the mixture is heated to reflux overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate.
Step 3: Reduction of the Ester
The final step involves the reduction of the remaining ester group to the primary alcohol. Lithium borohydride is a suitable reagent for this transformation as it selectively reduces esters in the presence of the Boc-carbamate.[4]
-
Procedure: To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate (1 equivalent) in anhydrous THF at 0 °C, a solution of lithium borohydride (2 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then carefully quenched by the dropwise addition of water, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Pathway 2: The Direct Reduction Route
This pathway represents a more convergent and potentially higher-yielding approach, starting from the readily prepared or commercially available ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.
Conceptual Workflow
This two-step synthesis first establishes the protected amine functionality on the cyclopropane ring, followed by the reduction of the ester.
Caption: Workflow for the Direct Reduction Pathway.
Mechanistic Considerations
The key transformation in this pathway is the reduction of the ester to a primary alcohol . Lithium borohydride (LiBH₄) is a stronger reducing agent than sodium borohydride and is capable of reducing esters. The enhanced reactivity is attributed to the Lewis acidic nature of the lithium cation, which coordinates to the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by the hydride.[5]
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
This starting material can be prepared from 1-aminocyclopropane-1-carboxylic acid.
-
Procedure: 1-Aminocyclopropane-1-carboxylic acid hydrochloride (1 equivalent) is suspended in ethanol, and thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude ethyl 1-aminocyclopropane-1-carboxylate hydrochloride is dissolved in a mixture of dioxane and water. Sodium bicarbonate (2.5 equivalents) is added, followed by di-tert-butyl dicarbonate (1.1 equivalents). The mixture is stirred at room temperature overnight. The dioxane is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate, which can be purified by column chromatography.
Step 2: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
This step is identical to the final step of Pathway 1.
-
Procedure: To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate (1 equivalent) in anhydrous THF at 0 °C, a solution of lithium borohydride (2 equivalents) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water, followed by acidification with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography yields the final product.
Pathway 3: The Amine Protection Route
This is the most direct route, provided the starting material, (1-aminocyclopropyl)methanol, is readily available. This pathway hinges on the selective protection of the primary amine in the presence of the primary alcohol.
Conceptual Workflow
A straightforward, single-step transformation from a key intermediate.
Caption: Workflow for the Amine Protection Pathway.
Mechanistic Considerations
The Boc protection of an amine involves the reaction of the nucleophilic amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate which then collapses to form the Boc-protected amine, tert-butanol, and carbon dioxide.[6] The greater nucleophilicity of the amine compared to the alcohol ensures selective protection.[7]
Detailed Experimental Protocol
Step 1: Synthesis of (1-Aminocyclopropyl)methanol
This crucial starting material can be synthesized from cyclopropane-1,1-dicarboxylic acid.
-
Procedure: Cyclopropane-1,1-dicarboxylic acid (1 equivalent) is heated to its melting point until decarboxylation ceases, affording cyclopropanecarboxylic acid. The crude acid is then converted to the corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently treated with aqueous ammonia to yield cyclopropanecarboxamide. A Hofmann rearrangement of the amide, using bromine and sodium hydroxide, furnishes 1-aminocyclopropane. This is then converted to (1-aminocyclopropyl)methanol via a suitable multi-step sequence. A more direct route involves the reduction of one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid to an alcohol, followed by a Curtius rearrangement of the remaining carboxylic acid.
Step 2: Boc Protection of (1-Aminocyclopropyl)methanol
-
Procedure: To a solution of (1-aminocyclopropyl)methanol (1 equivalent) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2 equivalents) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The dioxane is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[8]
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: Curtius Rearrangement | Pathway 2: Direct Reduction | Pathway 3: Amine Protection |
| Starting Material | Diethyl cyclopropane-1,1-dicarboxylate | 1-Aminocyclopropane-1-carboxylic acid | (1-Aminocyclopropyl)methanol |
| Number of Steps | 3 (from diester) | 2 (from amino acid) | 1 (from amino alcohol) |
| Key Transformation | Curtius Rearrangement | Ester Reduction | Boc Protection |
| Overall Yield | Moderate | Good to High | High (for the final step) |
| Scalability | Good | Good | Dependent on amino alcohol synthesis |
| Advantages | Inexpensive starting material | More convergent, potentially higher yielding | Most direct route |
| Disadvantages | Longer route, use of azides | Requires synthesis of Boc-amino ester | Synthesis of starting amino alcohol can be lengthy |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of the optimal pathway is contingent upon the specific needs of the researcher, including scale, cost, and available starting materials. The Curtius rearrangement pathway offers a reliable route from a simple, inexpensive precursor. The direct reduction pathway provides a more efficient and higher-yielding alternative. Finally, the amine protection pathway is the most straightforward, provided the key amino alcohol intermediate is accessible. This guide has provided detailed insights and protocols to empower researchers in the successful synthesis of this important chemical building block.
References
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- Myers, A. G. (n.d.). Chem 115 - Handouts.
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- Wikipedia. (2023, November 28). Lithium borohydride.
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- ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014, April 29). YouTube.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
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- Loev, B., & Kormendy, M. F. (n.d.). CARBAMIC ACID, TERT-BUTYL ESTER. Organic Syntheses.
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- trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses.
- (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses.
- PubChem. (n.d.). (1-Aminocyclopropyl)methanol.
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biological activity of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
An In-Depth Technical Guide to the Synthetic Utility of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
In the relentless pursuit of novel therapeutic agents and next-generation agrochemicals, the exploration of unique and constrained chemical scaffolds is paramount. The deliberate introduction of conformational rigidity can profoundly influence a molecule's binding affinity, selectivity, and metabolic stability. It is within this context that we, as application scientists, observe the rising significance of specialized building blocks. This guide focuses on one such molecule: This compound . While not a bioactive agent in its own right, its true value lies in its architectural potential. The strategic combination of a cyclopropyl ring, a carbamate protecting group, and a reactive hydroxymethyl handle makes it a powerful tool for accessing novel spirocyclic and cyclopropyl-containing compounds. This whitepaper will delve into the core attributes of this versatile intermediate, providing a technical overview of its synthesis, properties, and, most critically, its application in constructing complex molecules of significant biological interest. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this unique reagent in their own discovery programs.
Physicochemical Characterization: A Data-Driven Profile
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application in synthesis. The table below consolidates the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 314741-50-9 | [1] |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | White to orange crystalline solid | [2] |
| Melting Point | 81.0 to 85.0 °C | [2] |
| Boiling Point (Predicted) | ~294.5 °C | [2] |
| Solubility | Soluble in many organic solvents | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(C1)CO | [2] |
Synthetic Pathways: Accessing the Core Scaffold
The efficient synthesis of this compound is crucial for its widespread application. Several routes have been reported, with two primary strategies emerging as the most practical.
Route A: Reductive Cyclopropanation Approach
One established method commences with N,N-dibenzyl-2-benzyloxyacetamide. This route involves a reductive cyclopropanation, a variant of the Kulinkovich reaction, as a key step. While effective, this multi-step process can be lengthy.
Route B: From Diethyl Cyclopropane-1,1-dicarboxylate
A more streamlined approach begins with the commercially available diethyl cyclopropane-1,1-dicarboxylate.[4] This pathway involves a sequence of monohydrolysis, a Curtius rearrangement of the resulting carboxylic acid, and subsequent reduction of the remaining ester moiety to the desired primary alcohol. This route offers a more direct and often higher-yielding path to the target molecule.[4]
Figure 1: Synthetic workflow from diethyl cyclopropane-1,1-dicarboxylate.
Core Application: A Gateway to Spirocyclic Insecticides
The primary and most well-documented application of this compound is in the synthesis of spirocyclopropanated analogues of established insecticides, particularly neonicotinoids like Imidacloprid and Thiacloprid.[4] The introduction of a spirocyclic cyclopropane ring at a key position in the parent insecticide molecule can significantly alter its biological and physical properties.
The rationale behind this synthetic strategy is rooted in the principles of medicinal chemistry. The cyclopropyl group, being a small, rigid, and lipophilic ring system, can:
-
Introduce conformational constraint: Locking the molecule into a more defined three-dimensional shape, which can enhance binding to the target receptor.
-
Modulate metabolic stability: The cyclopropyl group can block sites of metabolic oxidation, potentially increasing the compound's half-life.
-
Alter physicochemical properties: Affecting solubility, lipophilicity, and membrane permeability.
The tert-butyl carbamate (Boc) group serves as a reliable protecting group for the amine, allowing for selective reactions at the hydroxymethyl group, while the hydroxymethyl group itself is the handle for constructing the rest of the insecticidal pharmacophore.[5]
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A Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: From Synthetic Intermediate to a Precursor for Targeted Cancer Immunotherapy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a pivotal, yet often overlooked, chemical intermediate. While it does not possess an intrinsic mechanism of action, its true significance lies in its role as a versatile building block in the synthesis of complex, biologically active molecules. This guide illuminates the journey of this compound from a synthetic precursor to its application in creating potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. We will delve into the synthetic pathways, the mechanistic action of the final therapeutic agent, and provide detailed protocols for the scientific community.
Part 1: The Synthetic Foundation: this compound
The unique structural motif of a cyclopropane ring appended with a protected amine and a primary alcohol makes this compound a valuable intermediate in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, allowing for subsequent chemical modifications.[1] The primary alcohol provides a reactive handle for various transformations, including oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Synthesis:
The synthesis of this compound can be achieved through multiple routes. One common method involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by a Curtius rearrangement of the resulting carboxylic acid. The subsequent ester moiety is then reduced to afford the final product.[2] An alternative three-step synthesis starting from N,N-dibenzyl-2-benzyloxyacetamide has also been reported, proceeding with a 40% overall yield.[2]
Part 2: A Stepping Stone to Cancer Immunotherapy: Synthesis of Linrodostat
The true therapeutic potential of this compound is realized in its application as a key intermediate in the synthesis of Linrodostat (BMS-986205), an investigational inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5]
Synthetic Workflow: From Intermediate to IDO1 Inhibitor
The synthesis of Linrodostat is a multi-step process where the cyclopropylmethylamine core, derived from our title compound, is incorporated into a larger molecular scaffold.[3] The process involves the deprotection of the Boc group to reveal the primary amine, which then participates in a series of coupling reactions to build the final, complex structure of Linrodostat.
Figure 1: Simplified synthetic workflow from the intermediate to Linrodostat.
Part 3: The Target: Indoleamine 2,3-dioxygenase 1 (IDO1) and its Role in Cancer
IDO1 is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[6][7][8]
Mechanism of Tumor Immune Evasion:
Many tumors overexpress IDO1, leading to the depletion of tryptophan in the local tumor microenvironment and the accumulation of its metabolites, collectively known as kynurenines.[6][9] This has two major immunosuppressive effects:
-
Tryptophan Starvation: Tryptophan is essential for the proliferation and function of immune cells, particularly T-effector cells. Its depletion leads to the arrest of T-cell proliferation and induction of anergy (a state of non-responsiveness).[8]
-
Kynurenine Accumulation: Kynurenines act as signaling molecules that promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells, further dampening the anti-tumor immune response.[8][10]
By creating an immunosuppressive shield, tumors can evade detection and destruction by the host's immune system.[6]
Part 4: Mechanism of Action: How Linrodostat Reinvigorates the Anti-Tumor Immune Response
Linrodostat is a potent and irreversible inhibitor of IDO1.[11] By binding to and inactivating the IDO1 enzyme, Linrodostat blocks the degradation of tryptophan.[4][12]
Restoring Immune Surveillance:
The inhibition of IDO1 by Linrodostat leads to:
-
Increased Tryptophan Levels: This restores the availability of tryptophan in the tumor microenvironment, allowing for the normal proliferation and activation of anti-tumor T cells.[9]
-
Reduced Kynurenine Levels: The decrease in immunosuppressive kynurenines prevents the induction of Tregs and the apoptosis of effector T cells.[9][12]
This reversal of the immunosuppressive environment allows the immune system to recognize and attack cancer cells more effectively.[4][9] Preclinical studies have shown that Linrodostat can enhance the proliferation of effector T cells and has potent inhibitory activity against IDO1 in cellular assays.[13]
Figure 2: Mechanism of IDO1-mediated immune suppression and its inhibition by Linrodostat.
Part 5: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[2]
-
Monohydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate: To a solution of diethyl cyclopropane-1,1-dicarboxylate in ethanol, add one equivalent of potassium hydroxide. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture and extract the product with a suitable organic solvent.
-
Curtius Rearrangement: The resulting carboxylic acid is converted to its corresponding acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine. The acyl azide is then heated in the presence of tert-butanol to yield the Boc-protected amine.
-
Reduction of the Ester: The ester moiety is reduced to the primary alcohol using a suitable reducing agent, such as lithium borohydride in tetrahydrofuran.[2]
-
Purification: The final product is purified by column chromatography on silica gel.
Protocol 2: In Vitro IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Procedure:
-
Pre-incubate the IDO1 enzyme with varying concentrations of the test compound (e.g., Linrodostat) in assay buffer.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C.
-
Stop the reaction and measure the production of kynurenine by absorbance at 321 nm or by HPLC.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Linrodostat exhibits an IC50 of 1.7 nM against IDO1.[11]
Conclusion
This compound is a prime example of a chemical intermediate whose value is realized in its application. While unassuming on its own, it provides a crucial building block for the synthesis of sophisticated therapeutic agents like Linrodostat. The journey from this simple cyclopropane derivative to a potent IDO1 inhibitor highlights the intricate and elegant process of modern drug discovery. Understanding the synthesis of such intermediates and the mechanism of action of the final drug product is essential for the continued development of novel cancer immunotherapies.
References
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- Definition of linrodostat - NCI Drug Dictionary.
- Linrodostat : Drug Detail. Cancer Knowledgebase (CKB). [Link]
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- Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1).
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An In-depth Technical Guide to the Solubility of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a key intermediate in contemporary pharmaceutical synthesis. As drug development pipelines increasingly focus on molecules with nuanced physicochemical properties, a thorough understanding of solubility is paramount for efficient process development, formulation, and ultimate bioavailability. This document delineates the theoretical and practical aspects of the solubility of this compound, offering a predictive framework based on its structural attributes and providing robust experimental protocols for empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and life sciences industries.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its journey from laboratory synthesis to clinical efficacy.[1] It directly influences key downstream processes including purification, formulation, and administration, and ultimately impacts the bioavailability of the final drug product. This compound, featuring a Boc-protected amine, a hydroxyl group, and a cyclopropyl moiety, presents a unique combination of polar and non-polar features that govern its interaction with various solvent systems. Understanding its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for its successful application in drug development.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of amines.[2][3] The introduction of the bulky, nonpolar Boc group generally increases the lipophilicity of a molecule, which in turn influences its solubility.[2]
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is dictated by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.
Structural Analysis of this compound
The molecule can be deconstructed into three key functional regions that influence its solubility:
-
The tert-Butyloxycarbonyl (Boc) Group: This large, non-polar moiety significantly contributes to the molecule's lipophilicity. It is expected to facilitate dissolution in non-polar and moderately polar aprotic solvents.
-
The Hydroxymethyl Group (-CH₂OH): As a polar and protic functional group, the hydroxyl moiety is capable of forming hydrogen bonds. This feature suggests an affinity for polar protic solvents such as alcohols and water.
-
The Cyclopropyl Methylamine Backbone: This central scaffold contributes to the overall size and shape of the molecule, influencing how it packs in a crystal lattice and interacts with solvent molecules.
The presence of both a large non-polar group and a hydrogen-bonding-capable hydroxyl group suggests that this compound will exhibit a broad but varied solubility profile across a range of organic solvents.
Figure 1: Predicted interactions of this compound with different solvent classes.
General Solubility Profile of Boc-Protected Amines
Boc-protected amines, as a class of compounds, generally demonstrate good solubility in a wide array of common organic solvents.[2] The bulky tert-butyl group enhances solubility in non-polar solvents, while the polar carbamate functionality promotes solubility in polar aprotic solvents.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxymethyl group can engage in hydrogen bonding with the solvent. |
| Polar Aprotic | THF, DCM, Acetonitrile | Moderate to High | The polar carbamate and overall molecular dipoles interact favorably with these solvents. |
| Non-Polar | Toluene, Heptane | Low to Moderate | The lipophilic Boc group will drive solubility, but the polar hydroxymethyl group will limit it. |
| Ethers | Diethyl Ether, MTBE | Moderate | These solvents have a moderate polarity that can accommodate both the polar and non-polar regions of the molecule. |
| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate's polarity is well-suited for many Boc-protected compounds. |
Experimental Determination of Thermodynamic Solubility
To obtain precise and actionable solubility data, empirical determination is essential. The shake-flask method is a well-established and reliable technique for measuring the thermodynamic solubility of a compound.[4]
Principle of the Shake-Flask Method
This method relies on achieving equilibrium between the dissolved solute and the undissolved solid state of the compound in a specific solvent at a controlled temperature.[4] At equilibrium, the concentration of the solute in the solution represents its thermodynamic solubility.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.
-
Analysis:
-
HPLC Method: Dilute the filtered sample with a suitable mobile phase and analyze it using a pre-validated HPLC method to determine the concentration of the dissolved compound.
-
Gravimetric Method: Accurately weigh a known volume of the filtered supernatant. Evaporate the solvent under reduced pressure and weigh the remaining solid residue.[2]
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the concentration determined in the analysis step.
Figure 2: Workflow for the experimental determination of thermodynamic solubility using the shake-flask method.
Factors Influencing Solubility Measurements
Several factors can significantly impact the accuracy and reproducibility of solubility measurements:
-
Temperature: Solubility is temperature-dependent. Therefore, precise temperature control during the experiment is critical.
-
Purity of Compound and Solvents: Impurities can alter the solubility of the compound. Using high-purity materials is essential.
-
Solid-State Properties: The crystalline form (polymorph) of the compound can affect its solubility. It is important to characterize the solid phase before and after the experiment.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, it's important to note that for aqueous systems, the pH of the solution and the pKa of the compound are critical determinants of solubility.[4]
Practical Applications in Drug Development
A well-defined solubility profile for this compound is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to maximize yield and purity.
-
Formulation Science: Identifying suitable solvent systems for developing stable and effective drug formulations.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
Conclusion
References
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- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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The Strategic Application of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and metabolic stability is paramount. Among the privileged structural motifs, the cyclopropyl group has emerged as a powerful tool for medicinal chemists. This guide provides a comprehensive technical overview of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a versatile and strategically significant building block. We will delve into its synthesis, explore its intrinsic chemical functionalities, and, most critically, illuminate its potential applications in the rational design of next-generation therapeutics, with a particular focus on its role in creating conformationally constrained peptide mimics and its relevance in the development of antiviral agents.
Introduction: The Cyclopropyl Moiety - A Small Ring with a Big Impact
The three-membered cyclopropyl ring, once considered a mere curiosity due to its inherent ring strain, is now a celebrated component in the medicinal chemist's toolkit.[1][2] Its incorporation into drug candidates can offer a multitude of advantages stemming from its unique stereoelectronic properties.[3][4] The rigid and planar nature of the cyclopropane ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby enhancing binding affinity to its biological target.[1] Furthermore, the C-H bonds of a cyclopropyl group are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[1][4] This often translates to improved metabolic stability and a more favorable pharmacokinetic profile.
This compound presents a bifunctional platform that elegantly combines the benefits of the cyclopropyl scaffold with two key chemical handles: a Boc-protected amine and a primary alcohol. This unique combination allows for sequential and orthogonal chemical modifications, making it an invaluable intermediate for the synthesis of complex molecular targets.
The Strategic Value of this compound
The utility of this building block lies in its trifecta of functional components:
-
The Cyclopropyl Core: As discussed, this imparts conformational rigidity and enhanced metabolic stability. Its 1,1-disubstitution pattern provides a fixed spatial arrangement for the appended functional groups.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[5] Its presence allows for the selective unmasking of the primary amine under mild conditions, enabling subsequent elaboration, such as amide bond formation or reductive amination.
-
The Primary Alcohol: The hydroxymethyl group offers a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in ether or ester linkages.
This strategic arrangement of functional groups makes this compound an ideal starting material for creating novel P1 moieties in protease inhibitors or for introducing a constrained linker in various drug scaffolds.[6]
Synthesis of the Core Building Block
The synthesis of this compound can be achieved through several routes, often starting from commercially available cyclopropane derivatives. A common approach involves the reduction of a corresponding cyclopropanecarboxylate ester.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis based on the reduction of an ester and subsequent protection of the amine.
Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to (1-(Hydroxymethyl)cyclopropyl)methanol
-
To a stirred solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (1-(hydroxymethyl)cyclopropyl)methanol, which can be used in the next step without further purification.
Step 2: Selective Boc-Protection of the Amino Alcohol
This step would typically follow a sequence where one of the hydroxyl groups is converted to an amine. A more direct, albeit multi-step, route starting from a different precursor is often employed to arrive at the title compound. A plausible synthetic disconnection involves the Curtius rearrangement of a cyclopropane carboxylic acid derivative followed by reduction.
A more direct literature-described synthesis involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by a Curtius degradation of the carboxylic acid to the isocyanate, which is then trapped with tert-butanol. The remaining ester is then reduced to the primary alcohol.
Applications in Medicinal Chemistry: Case Studies and Potential
The true value of this compound is realized in its application as a key intermediate in the synthesis of biologically active molecules.
Constrained Peptidomimetics in Protease Inhibitors
A significant application of cyclopropyl-containing building blocks is in the design of protease inhibitors, particularly for viruses like HIV and HCV.[4][7] The cyclopropyl ring can serve as a rigid scaffold to mimic the dihedral angles of a peptide backbone, thereby locking the inhibitor into a conformation that is optimal for binding to the enzyme's active site.
Case Study: Boceprevir and the Significance of the Cyclopropyl Moiety
Boceprevir, an approved inhibitor of the HCV NS3 protease, features a dimethylcyclopropylproline analog at its P2 position.[8] This rigid cyclopropyl-fused proline surrogate is crucial for the drug's high binding affinity.[8] The cyclopropyl ring constrains the geometry of the proline mimic, leading to a more favorable interaction with the protease active site. While this compound is not directly a precursor to this specific P2 moiety, it provides the fundamental 1-amino-1-substituted cyclopropane core that is central to this design strategy.
The deprotected form, (1-(aminomethyl)cyclopropyl)methanol, can be readily incorporated as a P1 or P2 fragment in novel protease inhibitors. The primary amine can form the requisite amide bond with the rest of the inhibitor backbone, while the hydroxymethyl group can be further functionalized to interact with specific pockets of the enzyme active site or to modulate physicochemical properties.
Logical Workflow for Incorporating the Building Block into a Protease Inhibitor
Caption: Synthetic utility of the building block.
Bioisosteric Replacement and Scaffold Hopping
The 1,1-disubstituted cyclopropyl motif can serve as a bioisostere for other common chemical groups, such as a gem-dimethyl group or even a carbonyl group in certain contexts.[9] This allows medicinal chemists to "scaffold hop" from a known active series to a novel chemical space with potentially improved properties. The rigidity of the cyclopropyl ring can also reduce the entropic penalty upon binding, leading to enhanced potency.
Potential in Other Therapeutic Areas
The unique structural features of this building block are not limited to antiviral drug design. The constrained diamine motif (after conversion of the alcohol to a second amine) or amino alcohol motif can be valuable in the design of inhibitors for other enzyme classes, such as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, or in the development of ligands for G-protein coupled receptors (GPCRs).[10][11]
Key Chemical Transformations and Experimental Protocols
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions to reveal the primary amine.
Experimental Protocol: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in 1,4-dioxane (4M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base to obtain the free amine.
Oxidation of the Primary Alcohol
The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidation reagents.
Experimental Protocol: Swern Oxidation to the Aldehyde
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Decision Tree for Functional Group Manipulation
Caption: Synthetic pathways from the core building block.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally rigid cyclopropyl core with orthogonally protected amine and alcohol functionalities provides a powerful platform for the synthesis of complex and innovative drug candidates. The ability to introduce conformational constraint and enhance metabolic stability makes this scaffold particularly attractive for the development of protease inhibitors and other peptidomimetics. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Y. L. Chou, et al. (2012). Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease. Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5038.
- Google Patents. (n.d.). Synthetic method of boceprevir intermediate.
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- T. W. G. Solomons, C. B. Fryhle, S. A. Snyder. (2016). Organic Chemistry, 12th Edition. John Wiley & Sons.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Google Patents. (n.d.). Preparation of intermediates of boceprevir.
- Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(7), 344-347.
- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
- T. W. Green, P. G. M. Wuts. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
- Google Patents. (n.d.). Hepatitis C inhibitor compounds.
- Google Patents. (n.d.). Macrocyclic hepatitis c serine protease inhibitors.
- Smolecule. (n.d.). tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate.
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The Pivotal Intermediate: A Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Abstract
This technical guide provides an in-depth exploration of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a versatile and increasingly vital intermediate in modern pharmaceutical synthesis. The unique structural confluence of a strained cyclopropane ring, a primary alcohol, and a Boc-protected amine makes this molecule a highly valuable building block for accessing complex molecular architectures. This document will elucidate the principal synthetic routes to this intermediate, delve into its critical applications in the synthesis of targeted therapeutics, including MAT2A inhibitors for oncology, and provide detailed, field-proven experimental protocols. The content herein is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, actionable insights.
Introduction: The Strategic Importance of a Unique Structural Motif
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties is insatiable. The cyclopropyl group, a three-membered carbocycle, has garnered significant attention for its ability to introduce conformational rigidity, improve metabolic stability, and modulate the acidity of adjacent functional groups. When incorporated into a bifunctional scaffold like this compound (CAS Number: 104168-81-2), its utility is magnified.
The molecule's strategic value lies in its dual functionality. The primary alcohol serves as a handle for a variety of chemical transformations, including oxidation, esterification, and etherification, allowing for the introduction of diverse side chains and pharmacophores. Concurrently, the Boc-protected amine provides a latent primary amine that can be deprotected under mild acidic conditions to participate in amide bond formation, reductive amination, or other nucleophilic additions. This orthogonal reactivity is a cornerstone of its utility in multi-step syntheses.
This guide will navigate the synthesis and application of this key intermediate, providing a comprehensive resource for its effective utilization in pharmaceutical research and development.
Synthesis of this compound: A Tale of Two Routes
The efficient and scalable synthesis of this compound is paramount to its widespread application. Two primary synthetic strategies have emerged as the most robust and practical, each with its own set of advantages.
Route 1: From Diethyl Cyclopropane-1,1-dicarboxylate
This route is arguably the most common and cost-effective, leveraging the commercially available diethyl cyclopropane-1,1-dicarboxylate. The synthesis proceeds through a three-step sequence involving mono-hydrolysis, Curtius rearrangement, and reduction.
2.1.1. Causality Behind Experimental Choices:
-
Mono-hydrolysis: The initial step aims to selectively hydrolyze one of the two ester groups. The use of one equivalent of a strong base like potassium hydroxide in an alcoholic solvent at controlled temperature is crucial to prevent di-hydrolysis.
-
Curtius Rearrangement: This classic named reaction is the linchpin of this synthesis, converting the carboxylic acid to a Boc-protected amine in a one-pot fashion. The use of diphenylphosphoryl azide (DPPA) as the azide source and tert-butanol as the trapping agent for the in situ generated isocyanate is a well-established and high-yielding protocol. The rearrangement proceeds with retention of configuration.[1]
-
Reduction: The final step involves the reduction of the remaining ester to the primary alcohol. Lithium borohydride (LiBH₄) is an excellent choice for this transformation as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and selectively reduces the ester in the presence of the carbamate.
2.1.2. Experimental Protocol:
Step 1: Mono-hydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate
-
To a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in ethanol (5 mL/g) at room temperature, add a solution of potassium hydroxide (1.05 eq) in water (2 mL/g) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mono-acid.
Step 2: Curtius Rearrangement to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Dissolve the crude mono-acid (1.0 eq) in anhydrous toluene (10 mL/g).
-
Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) sequentially at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Add anhydrous tert-butanol (3.0 eq) and continue stirring at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired carbamate.
Step 3: Reduction to this compound
-
Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 eq) in anhydrous THF (10 mL/g).
-
Cool the solution to 0 °C and add a 2.0 M solution of lithium borohydride in THF (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 10 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
2.1.3. Workflow Diagram:
Route 2: Reductive Cyclopropanation Approach
An alternative and elegant approach involves a reductive cyclopropanation reaction, offering a more convergent synthesis. This method can provide the target molecule in a good overall yield.
2.2.1. Causality Behind Experimental Choices:
-
Reductive Cyclopropanation: This key step utilizes a Kulinkovich-type reaction on a suitably protected amide. The choice of the starting N,N-dibenzyl-2-benzyloxyacetamide allows for a subsequent deprotection to reveal the desired amino alcohol functionality.
-
Deprotection and Boc Protection: The benzyl protecting groups are typically removed via hydrogenolysis, a clean and efficient method. The resulting free amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under standard conditions.
2.2.2. Experimental Protocol:
Step 1: Reductive Cyclopropanation
-
To a solution of N,N-dibenzyl-2-benzyloxyacetamide (1.0 eq) in anhydrous THF (20 mL/g) at 0 °C, add a solution of ethylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add titanium(IV) isopropoxide (1.2 eq) and stir for an additional 2 hours at room temperature.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 15 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Deprotection and Boc Protection
-
Dissolve the crude cyclopropylamine derivative from the previous step in methanol (15 mL/g).
-
Add palladium on carbon (10% w/w) and di-tert-butyl dicarbonate (1.2 eq).
-
Hydrogenate the mixture under a balloon of hydrogen for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
2.2.3. Workflow Diagram:
Applications in Pharmaceutical Synthesis
The true value of this compound is realized in its application as a versatile intermediate for the synthesis of complex and biologically active molecules.
A Key Building Block for MAT2A Inhibitors
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, and its inhibition has emerged as a promising therapeutic strategy for certain cancers.[2][3] Many potent and selective MAT2A inhibitors feature a cyclopropylmethylamine moiety, which is believed to confer favorable binding interactions within the active site of the enzyme. This compound is an ideal precursor for introducing this key structural element.
3.1.1. Synthetic Utility:
The primary alcohol of the intermediate can be oxidized to a carboxylic acid, which can then be coupled with various amine-containing fragments to build the core of the MAT2A inhibitor. The Boc-protected amine can be deprotected at a later stage to allow for further functionalization.
3.1.2. Representative Synthetic Transformation:
Intermediate in the Synthesis of Anlotinib
Anlotinib is a multi-target tyrosine kinase inhibitor approved for the treatment of various cancers. While the publicly available synthetic routes for Anlotinib do not explicitly detail the use of this compound, the structural similarity of its deprotected and oxidized form to key fragments in Anlotinib's structure suggests its potential as a valuable intermediate. The 1-aminocyclopropanecarboxylic acid moiety is a known component in medicinal chemistry, and our title compound provides a convenient route to this synthon.
Potential Precursor for GSK2248761
GSK2248761 (Fosdevirine) is a non-nucleoside reverse transcriptase inhibitor that was investigated for the treatment of HIV. While the development of this compound was discontinued, its complex structure highlights the need for sophisticated building blocks. The cyclopropylamine motif is a common feature in many bioactive molecules, and while a direct link to the synthesis of GSK2248761 from this compound is not definitively established in the literature, the latter's utility in providing a functionalized cyclopropylamine core makes it a plausible and strategic starting material for the synthesis of analogues and related compounds.
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 104168-81-2 |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Boiling Point | ~315 °C (predicted) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Safety Information:
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical chemistry. Its unique combination of a strained cyclopropane ring and orthogonal protecting groups provides a versatile platform for the synthesis of a wide array of complex and biologically active molecules. The synthetic routes detailed in this guide offer reliable and scalable methods for its preparation, while its demonstrated and potential applications in the synthesis of cutting-edge therapeutics underscore its growing importance in the field. As the quest for novel and more effective medicines continues, the role of such pivotal intermediates will undoubtedly continue to expand.
References
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
- PubChem. (n.d.). tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate. National Center for Biotechnology Information.
- Hangzhou Cheminspire technologies Co., Ltd. (n.d.). Tert-Butyl [1-(Hydroxymethyl)cyclopropyl]carbamate.
- Martin, M. G., et al. (2020). Discovery of a First-in-Class Potent and Orally Bioavailable MAT2A Inhibitor with In Vivo Efficacy in a PRMT5-Dependent Manner. Journal of Medicinal Chemistry, 63(21), 12696–12711. [Link]
- MDPI. (2023). Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A)
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A Comprehensive Technical Guide to the Safe Handling of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
This guide provides an in-depth analysis of the safety protocols and handling procedures for tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a proactive and informed approach to laboratory safety.
Section 1: Compound Identification and Physicochemical Properties
This compound is a bifunctional organic compound featuring a Boc-protected amine and a primary alcohol. This structure makes it a valuable building block in medicinal chemistry and organic synthesis. A clear understanding of its physical properties is the foundation of safe handling.
| Property | Value | Reference |
| CAS Number | 107017-73-2 | [1] |
| Synonyms | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, 1-(Boc-amino)cyclopropylmethanol | [1] |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Physical Form | Solid | [3] |
| Melting Point | 81.0 to 85.0 °C | [2] |
| Boiling Point | 294.5 ± 9.0 °C (Predicted) | [2] |
| Storage Temperature | Recommended: 2-8 °C, Sealed in a dry place | [4][5][6] |
Section 2: Hazard Analysis and GHS Classification
Based on available safety data sheets, this compound is classified as hazardous. The primary risks are associated with direct contact and inhalation of dust particles. The toxicological properties have not been fully investigated, which necessitates a cautious approach.[7]
| GHS Classification | Hazard Code & Statement | Pictogram | Signal Word |
| Skin Irritation | H315 : Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319 : Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 : May cause respiratory irritation | GHS07 | Warning |
Note: Some safety data sheets for structurally similar compounds also indicate a potential for oral toxicity (H302: Harmful if swallowed).[4][8][9] Given the incomplete toxicological profile of this specific reagent, it is prudent to handle it as if it were harmful by ingestion.
Section 3: A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the "Hierarchy of Controls," which prioritizes methods of risk mitigation. This framework is central to designing self-validating safety protocols.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, elimination and substitution are generally not feasible as it is a specific required reagent. Therefore, our focus rests on robust Engineering Controls, stringent Administrative Controls, and appropriate PPE.
Section 4: Exposure Controls & Personal Protection
Controlling exposure at the source is paramount. The following protocols are designed to minimize risk during handling.
Engineering Controls
The primary engineering control for handling this solid compound is a certified chemical fume hood. This is non-negotiable. The rationale is twofold:
-
Containment: It prevents the inhalation of fine dust particles, directly addressing the H335 respiratory irritation hazard.[8]
-
Ventilation: It ensures that any potential vapors are safely exhausted.
An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]
Administrative Controls
-
Standard Operating Procedures (SOPs): All personnel must be trained on a specific SOP for this compound before beginning work.
-
Restricted Access: Only authorized and trained personnel should have access to the areas where this chemical is stored and used.
-
Hygiene Practices: Users must wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the laboratory.[7][9]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][11]
-
Hand Protection: Chemically resistant gloves are required. Nitrile rubber is a common and appropriate choice.[7] Crucially, always inspect gloves before use and check the manufacturer's data for breakthrough time and permeation resistance. Use proper glove removal technique to avoid skin contact.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, long-sleeved clothing and additional protective garments may be necessary.[7]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[7] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 for dust) should be used.[11]
Section 5: Detailed Handling and Storage Procedures
Adherence to methodical procedures is essential for safety and experimental integrity.
Safe Handling Workflow
This workflow provides a self-validating system for routine handling.
Caption: Step-by-step workflow for safe handling of the compound.
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The recommended storage temperature is often 2-8°C.[4][5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][7]
-
Incompatibilities: Avoid strong oxidizing agents.[7][8] The Boc-protecting group is labile under strong acidic conditions, which represents a chemical incompatibility that could compromise the reagent's integrity.
-
Stability: The compound is stable under recommended storage conditions.[7]
Section 6: Emergency and First Aid Protocols
Immediate and correct response to an incident is critical.
Accidental Release Measures (Spill Protocol)
For a small solid spill:
Caption: Protocol for responding to a small solid spill.
-
Personal Precautions: Use appropriate PPE, ensure adequate ventilation, and avoid breathing dust.[4][7]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][13]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][7]
-
Following Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11][14]
Section 7: Disposal Considerations
Chemical waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Procedure: Dispose of this material and its container through a licensed professional waste disposal service.[11] Do not allow it to enter the sewage system.
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations.
References
- tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
- tert-Butyl carbamate - SAFETY D
- MSDS of tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)
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spectroscopic data (NMR, IR, MS) of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in medicinal chemistry and organic synthesis. The unique structural amalgamation of a bulky tert-butoxycarbonyl (Boc) protecting group, a strained cyclopropyl ring, and a primary alcohol presents a distinct spectroscopic fingerprint. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. The protocols and analyses herein are designed to serve as an authoritative reference for researchers, scientists, and drug development professionals, ensuring confident structural verification and quality control.
Introduction: The Structural and Synthetic Context
This compound (Molecular Formula: C₉H₁₇NO₃, Molecular Weight: 187.24 g/mol ) is a bifunctional molecule of significant interest. The Boc group serves as a robust protecting group for the primary amine, stable under a wide range of conditions yet readily removable under mild acidic treatment.[1] This feature is a cornerstone of modern peptide synthesis and multistep organic synthesis.[2] The cyclopropyl ring introduces conformational rigidity and a unique spatial arrangement of substituents, a common strategy in drug design to enhance binding affinity and modulate metabolic stability. The primary alcohol provides a versatile handle for further chemical elaboration.
Given its role as a synthetic building block, unambiguous characterization is paramount. Spectroscopic analysis provides the definitive proof of structure, confirming the successful installation of the Boc group and the integrity of the core structure. This guide dissects the characteristic signals and fragments that define this molecule.
Caption: Key ESI-MS fragmentation pathways.
Table 4: Predicted High-Resolution MS Fragments
| m/z (calculated) | Ion Formula | Description |
| 188.1281 | [C₉H₁₈NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 210.1100 | [C₉H₁₇NNaO₃]⁺ | Sodium Adduct [M+Na]⁺ |
| 170.1176 | [C₉H₁₆NO₂]⁺ | Loss of water (-H₂O) |
| 132.0655 | [C₅H₁₀NO₃]⁺ | Loss of isobutylene (-C₄H₈) |
| 114.0550 | [C₅H₈NO₂]⁺ | Loss of isobutylene and water |
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.
-
Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
Protocol 2: IR Spectrum Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.
-
Chromatography: Inject the sample onto a suitable reverse-phase column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.
-
MS Detection: Direct the column eluent to the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. For fragmentation data, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 188.1) and subjecting it to collision-induced dissociation (CID).
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable. The ¹H NMR spectrum is defined by the hallmark singlet of the Boc group at ~1.45 ppm and the shielded cyclopropyl protons below 1 ppm. The IR spectrum is dominated by a strong carbonyl absorption near 1690 cm⁻¹ and a broad O-H stretch. Finally, mass spectrometry confirms the molecular weight and shows characteristic neutral losses of isobutylene and water. Together, these techniques provide an unambiguous and robust analytical package for the structural confirmation of this valuable synthetic intermediate, ensuring its quality and suitability for downstream applications in research and development.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem. URL: https://www.benchchem.
- Qu, F., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222695/
- Stilman, M. J., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4028400/
- Benson, W. R. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. URL: https://academic.oup.com/jaoac/article-abstract/54/3/546/5654316
- Technical Support Center: Mass Spectrometry of Carbamate Compounds. Benchchem. URL: https://www.benchchem.
- tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate. Smolecule. URL: https://www.smolecule.com/show/pubchem/10363999
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/4248-19-5_1HNMR.htm
- Product ion spectrum and probable fragmentation routes of Carbofuran-3-hydroxy. ResearchGate. URL: https://www.researchgate.net/figure/Product-ion-spectrum-and-probable-fragmentation-routes-of-Carbofuran-3-hydroxy_fig2_327993215
- Reddy, K. L., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. URL: https://www.derpharmachemica.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
- Infrared Spectroscopy. Michigan State University Chemistry. URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. URL: https://www.researchgate.net/publication/282333182_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study
- Proton NMR Table. Michigan State University Chemistry. URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr-1.htm
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commercial availability of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
An In-depth Technical Guide to the Commercial Availability of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate and Its Structural Analogs
Introduction: Navigating the Landscape of Cyclopropyl Building Blocks
The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery and agrochemical research. Its inherent conformational rigidity and unique electronic properties can impart favorable characteristics to lead compounds, including improved metabolic stability and binding affinity. Within this class of building blocks, amine-functionalized cyclopropyl methanols protected with a tert-butyloxycarbonyl (Boc) group are particularly valuable for their versatility in synthetic chemistry.
This guide provides a comprehensive overview of the . However, a critical first step for any researcher is to recognize the structural ambiguity that can arise from this nomenclature. Several closely related isomers, differing only in the placement of the carbamate or the presence of an N-methyl group, are commercially available. Sourcing the correct reagent is paramount for experimental success. This paper will first focus on the most prominently cited compound, tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2) , and then provide a detailed comparison of its commercially available structural analogs.
Clarifying Structural Ambiguity
The precise connectivity of the (cyclopropyl)methyl fragment is crucial. The following diagram illustrates the key structural isomers discussed in this guide, highlighting the importance of using the Chemical Abstracts Service (CAS) number for unambiguous identification.
Caption: Key structural isomers related to the target nomenclature.
Part I: In-Depth Focus on tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2)
This isomer, where the Boc-protected amine and the hydroxymethyl group are attached to the same cyclopropyl carbon, is a versatile building block for constructing more complex molecular architectures.
Commercial Availability and Procurement
This reagent is available from several chemical suppliers, typically synthesized for research and development purposes. It is often listed as an intermediate for drug candidates like Anlotinib.[1]
| Supplier | Typical Purity | CAS Number | Storage Conditions | Notes |
| BLDpharm | Not Specified | 107017-73-2 | Cold-chain transportation suggested[2] | Available for online ordering[2]. |
| Hangzhou Cheminspire | Not Specified | 107017-73-2 | 2-8 °C (inferred) | Listed under "Anlotinib Intermediates"[1]. |
| Vibrant Pharma Inc. | 97% | 887577-30-2 | 2-8 °C[3] | *Note: Vibrant Pharma lists a different CAS for a similar name.[3] |
This table is illustrative. Researchers must verify current stock and specifications directly with suppliers.
Procurement Causality: The choice of supplier often depends on a balance of required purity, available quantity (mg to kg scale), lead time, and cost. For early-stage discovery, smaller quantities from suppliers like BLDpharm may suffice. For process development, a supplier like Hangzhou Cheminspire, which positions the compound as a pharmaceutical intermediate, might offer larger scales. The requirement for cold-chain shipping for some suppliers suggests a potential for slow degradation at ambient temperatures, a crucial consideration for ensuring reagent integrity upon arrival.[2]
Physicochemical Properties & Safe Handling
| Property | Value | Source |
| CAS Number | 107017-73-2 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [4] |
| Molecular Weight | 187.24 g/mol | [5] |
| Appearance | White to orange crystalline solid (typical for analogs) | [5] |
Safe Handling and Storage (General Guidance): While a specific Safety Data Sheet (SDS) for CAS 107017-73-2 should be obtained from the supplier, general handling procedures for tert-butyl carbamate derivatives provide a reliable baseline.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended for carbamates.[6] Recommended storage temperatures are often between 2-8°C.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]
Trustworthiness of Protocol: This handling advice is a self-validating system based on established best practices for related chemical classes. By adhering to these general precautions, researchers minimize exposure risks. However, the principle of "As Low As Reasonably Achievable" (ALARA) dictates that the supplier-specific SDS must always be consulted for definitive handling instructions.
Synthesis and Application Insights
The value of this molecule lies in its dual functionality. The Boc-protected amine is stable under many reaction conditions but can be easily deprotected under acidic conditions to reveal a primary amine. The primary alcohol can be oxidized, converted to a leaving group, or used in esterification and etherification reactions.
Synthetic Routes: The literature describes several pathways to this compound. A common laboratory-scale approach involves the multi-step conversion of a commercially available cyclopropane precursor.[11]
-
Hydrolysis & Degradation Route: This method starts with diethyl cyclopropane-1,1-dicarboxylate. One ester group is selectively hydrolyzed to a carboxylic acid. This acid then undergoes a Curtius degradation to form the Boc-protected amine. Finally, the remaining ester group is reduced to the primary alcohol.[11]
Caption: A representative synthetic workflow for CAS 107017-73-2.
Key Applications: The primary application of this building block is in the synthesis of novel therapeutic and agrochemical agents. Its structure allows for the creation of spiro-fused ring systems, which are of great interest in medicinal chemistry.
-
Insecticide Analogs: It has been used to synthesize spirocyclopropanated analogs of neonicotinoid insecticides like Thiacloprid and Imidacloprid.[11] The introduction of the spiro-cyclopropyl group can alter the binding profile and pharmacokinetic properties of the parent insecticide.
Part II: Commercially Available Structural Analogs
For researchers engaged in structure-activity relationship (SAR) studies, having access to a variety of related building blocks is essential. The following section details key structural analogs, their suppliers, and distinguishing features.
Compound Profile 1: tert-Butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate
This isomer (CAS: 153861-59-7) is a literal match to the unabbreviated query nomenclature. Here, the carbamate and hydroxymethyl groups are on adjacent carbons of the cyclopropane ring, connected via a methylene spacer.
| Property | Value |
| CAS Number | 153861-59-7 |
| Supplier | Pharmaffiliates[12] |
| Molecular Formula | C₁₀H₁₉NO₃[12] |
| Molecular Weight | 201.27 g/mol [12] |
| Key Feature | cis-1,2 substitution pattern with a methylene spacer. |
Compound Profile 2: N-Methylated Analogs
The introduction of a methyl group on the carbamate nitrogen can prevent hydrogen bond donation and increase lipophilicity, which are important considerations in drug design.
| Structure Name | CAS Number | Supplier(s) | Key Feature |
| tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate | 2120399-28-0 | AiFChem, Ambeed[13] | N-methylated version of the 1,2-substituted analog. |
| tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methyl-carbamate | 387845-13-8 | Available from various research chemical suppliers[14]. | N-methylated version of the main 1,1-substituted compound. |
Comparative Summary of Analogs
The choice between these building blocks is driven entirely by the synthetic goal. The 1,1-disubstituted pattern of CAS 107017-73-2 is ideal for creating quaternary spiro-centers, while the 1,2-disubstituted pattern of CAS 153861-59-7 provides a different spatial arrangement of functional groups.
Caption: Logical relationships between the primary building block and its key analogs.
Conclusion
This compound and its related isomers are commercially available and highly valuable building blocks for chemical research. The most critical takeaway for any scientist or researcher is the necessity of using the CAS number to ensure the procurement of the correct structural isomer. While CAS 107017-73-2 is a well-documented and accessible starting point for constructing spirocyclic systems, a variety of related analogs with different substitution patterns and N-alkylation are also available from specialty chemical suppliers. A clear understanding of these structural nuances is the foundation for efficient and successful synthesis campaigns in drug discovery and beyond.
References
- tert-Butyl ((1-hydroxycyclopropyl)methyl)
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)
- tert-butyl N-[1-(hydroxymethyl)
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Link
- Tert-Butyl [1-(Hydroxymethyl)cyclopropyl]carbamate. Hangzhou Cheminspire technologies Co., Ltd. Link
- tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate (CAS No. 2120399-28-0) Suppliers. Chemical Register. Link
- tert-butyl N-[(1S,2S)-2-(hydroxymethyl)
- SAFETY DATA SHEET - tert-Butyl carbam
- tert-Butyl hydroxy(methyl)
- Safety Data Sheet - tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
- Safety Data Sheet - tert-butyl ((1R,3S)-3-hydroxycyclopentyl)
- SAFETY DATA SHEET - tert-Butyl carbamate (AC173450000). Fisher Scientific. Link
- SAFETY DATA SHEET - Product specified. Sigma-Aldrich. Link
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
- China CAS 314741 40 7 Manufacturers Factory Suppliers. Alfa Chemical. Link
- tert-Butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate.
- Carbamic acid, tert-butyl ester. Organic Syntheses. Link
- tert-butyl N-(1-(hydroxymethyl)cyclopropyl)
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
Sources
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction
Tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a sterically hindered cyclopropane ring, a primary alcohol for further functionalization, and a Boc-protected amine, makes it an ideal starting material for synthesizing complex molecules.[1] The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, enabling selective reactions at other sites.[2] This compound is particularly instrumental in the creation of spirocyclopropanated analogs of established bioactive compounds and insecticides, a strategy often employed to modulate physicochemical properties and biological activity.[3][4]
This application note provides a detailed, two-step protocol for the synthesis of this key intermediate, starting from the commercially available 1-(Boc-amino)cyclopropanecarboxylic acid. The protocol emphasizes experimental causality, safety, and validation, ensuring a reliable and reproducible procedure for researchers in synthetic and pharmaceutical chemistry.
Overall Synthetic Scheme
The synthesis is a straightforward, two-step process:
-
Boc-Protection: The synthesis begins with the protection of the amino group of 1-aminocyclopropane-1-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) to yield 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid.
-
Reduction: The carboxylic acid moiety of the Boc-protected intermediate is then selectively reduced to a primary alcohol using a suitable hydride-donating reagent, such as Lithium borohydride or a Borane-THF complex, to afford the target molecule.
Caption: High-level overview of the reduction step.
Part 1: Detailed Experimental Protocol
This section details the reduction of 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid. The starting material is widely available from commercial suppliers. If starting from 1-aminocyclopropane-1-carboxylic acid, a standard Boc-protection protocol is required first.[5]
Synthesis of this compound
The core of this synthesis is the selective reduction of a carboxylic acid to a primary alcohol. While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of this transformation, they are often too reactive and less chemoselective.[6][7] Borane (BH₃) and its complexes (e.g., Borane-THF) or Lithium Borohydride (LiBH₄) are excellent alternatives that show high selectivity for carboxylic acids, even in the presence of other reducible functional groups like esters or, in this case, the carbamate.[8][9][10][11] This protocol utilizes Lithium Borohydride (LiBH₄) in Tetrahydrofuran (THF), as described in the literature for a similar transformation.[3]
Materials and Equipment
-
Reagents:
-
1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid
-
Lithium Borohydride (LiBH₄), 2.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Standard laboratory glassware
-
Procedural Steps
-
Reaction Setup:
-
Place 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid (1.0 eq) into a dry, round-bottom flask equipped with a magnetic stir bar.
-
Flush the flask with an inert gas (Argon or Nitrogen) and dissolve the starting material in anhydrous THF (approx. 0.2–0.5 M concentration).
-
Rationale: Anhydrous conditions are critical. Hydride reducing agents like LiBH₄ react exothermically and rapidly with water, consuming the reagent and generating flammable hydrogen gas.[12]
-
-
Reduction:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add the 2.0 M solution of LiBH₄ in THF (1.1–1.5 eq) dropwise via syringe over 15–30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12–18 hours).
-
Rationale: The slow, cooled addition is a crucial safety measure to control the initial exothermic reaction. Allowing the reaction to proceed overnight at room temperature ensures it goes to completion.[3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The product will have a higher Rf value than the starting carboxylic acid. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Rationale: TLC provides a simple and effective way to confirm the consumption of the starting material before proceeding with the workup.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Very carefully and slowly, add saturated aqueous NH₄Cl solution dropwise to quench the excess LiBH₄. Vigorous gas evolution (hydrogen) will be observed. Continue adding until the bubbling ceases.
-
Rationale: Quenching deactivates the highly reactive excess hydride reagent. A mild acid source like NH₄Cl is used to neutralize the basic borate salts formed during the reaction.
-
Add water and extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product, often an oil or a white solid, can be purified by flash column chromatography on silica gel if necessary.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity. The expected product is typically a white to off-white solid.[1]
-
Data Summary Tables
Table 1: Reagent Specifications
| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Role |
| 1-(Boc-amino)cyclopropanecarboxylic acid | C₉H₁₅NO₄ | 201.22 | 1.0 | Starting Material |
| Lithium Borohydride (in THF) | LiBH₄ | 21.78 | 1.1 - 1.5 | Reducing Agent |
| Anhydrous Tetrahydrofuran | C₄H₈O | 72.11 | - | Solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
Table 2: Reaction Parameters
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity; ensures reaction completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of hydride reagent with atmospheric moisture. |
| Reaction Time | 12 - 18 hours | Allows the reduction to proceed to completion. |
| Solvent | Anhydrous THF | Aprotic solvent compatible with the hydride reagent. |
| Workup | Aqueous Quench & Extraction | Safely neutralizes excess reagent and isolates the product. |
Process Visualization
The following diagram illustrates the key steps of the experimental workflow, from reaction setup to final product isolation.
Caption: Step-by-step experimental workflow for the synthesis.
References
- Reduction of cyclopropanecarboxylic acids by borane, a chemoselective reduction sensitive to steric interactions and reaction conditions. ResearchGate.
- Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. ResearchGate.
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Organic Syntheses.
- Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. ResearchGate.
- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses.
- Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Molbase.
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate. MySkinRecipes.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. NIH National Library of Medicine.
- Borane Reagents. Organic Chemistry Portal.
- Reduction of carboxylic acids. Khan Academy.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. ACS Publications.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- (1-Aminocyclopropyl)methanol. PubChem.
- Cyclopropylmethanol: Properties, Applications, and Synthesis. Metoree.
- (1R,2S)-1-(((1,1-Dimethylethoxy)carbonyl)amino)-2-ethenylcyclopropanecarboxylic acid. PubChem.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. NIH National Library of Medicine.
- Synthesis of Boc-protected bicycloproline. NIH National Library of Medicine.
- L-Proline - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. CAS 107017-73-2: N-Boc-1-Amino-Cyclopropanemethanol [cymitquimica.com]
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- 3. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 [chemicalbook.com]
- 4. Buy tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | 177472-60-5 [smolecule.com]
- 5. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: A Step-by-Step Guide to the Chemoselective Boc Protection of (1-(aminomethyl)cyclopropyl)methanol
Abstract
This application note provides a comprehensive, step-by-step protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in (1-(aminomethyl)cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into this crucial synthetic transformation. The protocol emphasizes the chemoselective nature of the reaction, preserving the hydroxyl group while efficiently protecting the amine.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals.[1] The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a broad range of reaction conditions and its facile cleavage under mild acidic conditions.[2][3][4] The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), which reacts with amines to form N-tert-butoxycarbonyl (Boc) derivatives.[2][3]
The substrate, (1-(aminomethyl)cyclopropyl)methanol, is a valuable building block in medicinal chemistry, incorporating a cyclopropyl ring that can impart unique conformational constraints and metabolic stability to drug candidates. The presence of both a primary amine and a primary alcohol necessitates a chemoselective protection strategy. Fortunately, the inherent higher nucleophilicity of the amine compared to the alcohol allows for selective N-Boc protection under carefully controlled conditions. This protocol outlines a robust and efficient method to achieve this transformation, yielding tert-butyl (1-(hydroxymethyl)cyclopropyl)methylcarbamate.
Reaction Principle and Causality
The Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This is the key step that dictates the chemoselectivity of the reaction; the more nucleophilic amine reacts preferentially over the less nucleophilic alcohol. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of gaseous CO₂ helps to drive the reaction to completion.
While the reaction can proceed without a base, the addition of a mild base, such as sodium bicarbonate or triethylamine, is often employed to neutralize the protonated amine that can form, thereby maintaining the nucleophilicity of the starting amine and ensuring a smooth and efficient reaction.[2][3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (1-(aminomethyl)cyclopropyl)methanol | ≥95% | Commercially available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially available | Can be a solid or liquid at room temperature.[2] |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Triethylamine (Et₃N) | ≥99%, distilled | Commercially available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Reagent grade | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available | |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available | For extraction and chromatography |
| Hexanes | ACS grade | Commercially available | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1-(aminomethyl)cyclopropyl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
Base Addition: To the stirred solution, add triethylamine (Et₃N) (1.2 eq).
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(hydroxymethyl)cyclopropyl)methylcarbamate.
Reaction Workflow Diagram
Caption: Workflow for the Boc protection of (1-(aminomethyl)cyclopropyl)methanol.
Characterization of the Product
The final product, tert-butyl (1-(hydroxymethyl)cyclopropyl)methylcarbamate, is expected to be a white to off-white solid or a colorless oil.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool to confirm the successful protection. Expected characteristic signals include:
-
A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
Signals for the cyclopropyl protons.
-
A signal for the methylene protons adjacent to the nitrogen.
-
A signal for the methylene protons adjacent to the hydroxyl group.
-
A broad singlet corresponding to the NH proton of the carbamate.
-
A signal for the OH proton.
-
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak corresponding to the molecular weight of the product.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, a slight excess of Boc₂O (up to 1.5 equivalents) can be added. Gentle heating (e.g., to 40 °C) can also facilitate the reaction, but should be done cautiously to avoid potential side reactions.[5]
-
Formation of Di-Boc Product: While unlikely under these conditions with a primary amine, the formation of a di-Boc protected species is a potential side reaction. Using the recommended stoichiometry (1.1 eq of Boc₂O) minimizes this risk.
-
Purification Challenges: If the product is an oil and difficult to purify by chromatography, trituration with a non-polar solvent like cold hexanes can sometimes induce crystallization and facilitate purification.[6]
-
Chemoselectivity: The higher nucleophilicity of the primary amine over the primary alcohol is the cornerstone of this selective transformation. By avoiding harsh conditions and strong bases that could deprotonate the alcohol, the reaction proceeds cleanly at the amine.
Conclusion
This application note details a reliable and reproducible protocol for the chemoselective Boc protection of (1-(aminomethyl)cyclopropyl)methanol. By leveraging the differential nucleophilicity of the amine and alcohol functionalities, this method provides a high-yielding route to an important synthetic intermediate. The provided step-by-step procedure, coupled with insights into reaction principles and troubleshooting, serves as a valuable resource for researchers in organic synthesis and drug discovery.
References
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Wikipedia. (2023, December 2). Di-tert-butyl dicarbonate.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- Supporting Information. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- SYNTHESIS. (1994, June). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines.
- The Royal Society of Chemistry. (2012). Experimental Procedure.
- MySkinRecipes. (n.d.). tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Autech Corp. (n.d.). tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methyl-carbamate, min 97%, 100 mg.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
Application Note: High-Purity Isolation of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a key building block in pharmaceutical synthesis. The inherent polarity of this Boc-protected amino alcohol necessitates a well-optimized normal-phase column chromatography method to effectively remove synthetic impurities. We present a detailed methodology employing a gradient elution strategy on silica gel, complete with systematic solvent selection via Thin-Layer Chromatography (TLC), troubleshooting guidance, and quantitative benchmarks to ensure reproducible, high-purity outcomes. This guide is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and synthetic route optimization.
Introduction: The Purification Challenge
This compound is a valuable bifunctional molecule incorporating a primary alcohol and a Boc-protected amine on a cyclopropyl scaffold. Its utility as an intermediate in the synthesis of complex therapeutic agents demands stringent purity specifications. The primary challenge in its purification lies in its moderate polarity, conferred by the hydrogen-bond-donating alcohol and hydrogen-bond-accepting carbamate moieties. This characteristic can lead to significant interaction with the stationary phase, resulting in poor peak shape and co-elution with polar impurities if the chromatographic conditions are not finely tuned.
This document outlines a robust purification strategy using normal-phase flash column chromatography, a technique that leverages the principles of differential adsorption and solubility to achieve separation.[1] The success of this method is predicated on the precise selection of a mobile phase that modulates the compound's affinity for the polar silica gel stationary phase, allowing for its selective elution.[2]
Foundational Principles: Normal-Phase Chromatography
Normal-phase chromatography operates on the principle of separating molecules based on their polarity. The stationary phase, typically silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups.[2] The mobile phase is a less polar organic solvent system. Molecules in the crude mixture are introduced to the column and partition between the stationary and mobile phases.
-
Polar compounds , such as the target molecule with its hydroxyl group, will adsorb more strongly to the polar silica gel.[3]
-
Non-polar compounds will have a greater affinity for the non-polar mobile phase and will elute from the column more quickly.
Elution of the adsorbed compounds is achieved by increasing the polarity of the mobile phase over time (gradient elution).[4][5][6] This increase in solvent strength competitively displaces the adsorbed molecules from the silica surface, allowing them to travel down the column and be collected as purified fractions.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[7] TLC serves as a rapid, small-scale analogue of column chromatography, allowing for the efficient screening of various mobile phase compositions.[7]
Protocol 3.1: TLC-Based Solvent System Optimization
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~5-10 mg/mL.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Also, spot reference standards of known starting materials if available.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Common starting systems for Boc-protected amino alcohols include mixtures of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Diethyl Ether).[8][9]
-
Development: Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots.
-
UV Light: Many organic compounds, especially those with chromophores, can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[10]
-
Chemical Staining: As the target compound may not be strongly UV-active, staining is essential. A potassium permanganate (KMnO₄) stain is highly effective for visualizing alcohols and other oxidizable groups, which will appear as yellow-brown spots on a purple background.[10][11]
-
-
Analysis & Iteration: Calculate the Retention Factor (Rf) for the target compound and visible impurities. The Rf is a measure of the distance traveled by the spot relative to the solvent front.[2]
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
The ideal solvent system for column chromatography will afford an Rf value of 0.2 - 0.35 for the target compound, with clear separation from all impurities.[12][13]
-
If the Rf is too high (>0.4), decrease the polarity of the mobile phase (increase the proportion of hexanes).
-
If the Rf is too low (<0.15), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
Table 1: Example TLC Solvent System Development
| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of Target Compound | Rf of Non-Polar Impurity | Rf of Polar Impurity | Assessment |
| 80:20 | 0.55 | 0.75 | 0.40 | Poor separation, Rf too high. |
| 70:30 | 0.35 | 0.60 | 0.15 | Good separation, suitable for column. |
| 60:40 | 0.20 | 0.45 | 0.05 | Excellent separation, ideal for difficult purifications.[13] |
Detailed Protocol: Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel, 230-400 mesh for flash chromatography.[3]
-
Column: Appropriate size for the amount of crude material (see Section 4.2).
-
Mobile Phase Solvents: HPLC-grade Hexanes (or Heptane) and Ethyl Acetate.
-
Crude Sample: this compound.
-
Additives (Optional): Triethylamine (for troubleshooting).
-
Apparatus: Automated flash chromatography system, rotary evaporator, collection tubes.
Column and Sample Loading Parameters
-
Silica-to-Sample Ratio: The weight of silica gel should be approximately 30 to 100 times the weight of the crude sample. Use a lower ratio (e.g., 30:1) for easy separations and a higher ratio (e.g., 100:1) for difficult separations with closely eluting impurities.[12]
-
Sample Loading Method:
-
Wet Loading: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble, such as Dichloromethane (DCM). This method is fast but can sometimes compromise resolution if too much or too polar a solvent is used.[12]
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM, Methanol). Add a portion of silica gel (2-3 times the weight of the crude material) to this solution.[12] Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica. This method typically provides superior resolution.[14]
-
Step-by-Step Elution Protocol
-
Column Equilibration: Equilibrate the pre-packed silica column with the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) for at least 2-3 column volumes.
-
Sample Loading: Load the prepared sample onto the column using either the wet or dry loading technique.
-
Elution Program (Gradient): Begin the elution using a linear gradient. A typical program would be:
-
Step 1 (Isocratic Hold): 10% Ethyl Acetate in Hexane for 2 column volumes (to elute very non-polar impurities).
-
Step 2 (Linear Gradient): Increase from 10% to 50% Ethyl Acetate in Hexane over 10-12 column volumes. This is the primary separation gradient.
-
Step 3 (High-Polarity Flush): Increase to 100% Ethyl Acetate for 2-3 column volumes to elute any highly polar baseline material from the column.
-
-
Fraction Collection: Collect fractions throughout the run. The fraction size should be appropriate for the column size and expected separation.
-
Fraction Analysis: Analyze the collected fractions by TLC using the optimized solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Spot multiple fractions per plate for efficient analysis.
-
Pooling and Concentration: Combine the fractions containing the pure desired product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Diagram 1: Workflow for Purification
Caption: Purification workflow from crude sample to isolated product.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system.- Column overloaded with crude material.- Column packed improperly (channeling). | - Re-optimize the solvent system with TLC for better spot separation.- Use a shallower gradient during elution.[4][6]- Reduce the amount of material loaded onto the column.- Ensure the column is packed uniformly without air bubbles.[3] |
| Peak Tailing / Streaking | - Interaction of the slightly acidic carbamate or trace free amine with acidic silanol groups on the silica surface. | - Add a small amount of a basic modifier, such as 0.1-0.5% triethylamine, to the mobile phase.[7][15][16] This will neutralize the acidic sites on the silica gel. |
| Compound Does Not Elute | - The mobile phase is not polar enough.- The compound may be unstable on silica gel and has decomposed. | - Increase the final polarity of the gradient (e.g., add a small percentage of methanol to the ethyl acetate flush).- Test compound stability by spotting on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely. Consider using a deactivated silica or an alternative stationary phase like alumina.[17] |
| Low Recovery of Pure Compound | - Compound co-eluted with an impurity.- Compound is spread across too many fractions (band broadening).[6] | - Review TLC analysis of fractions to ensure only pure fractions were pooled.- Use a gradient elution rather than isocratic to sharpen peaks and reduce band broadening.[6]- Ensure the sample was loaded in a concentrated band using the dry loading method.[14] |
Conclusion
The purification of this compound can be achieved with high efficiency and purity through a systematic approach to normal-phase flash column chromatography. The foundational step of meticulous solvent system development via TLC cannot be overstated, as it directly informs the success of the preparative-scale separation. By employing a gradient elution from a non-polar solvent like hexanes to a more polar solvent such as ethyl acetate, coupled with the recommended dry loading technique, researchers can effectively resolve the target compound from both starting materials and reaction byproducts. The troubleshooting guide provided serves as a practical resource for addressing common challenges, ensuring a robust and reproducible purification process critical for advancing drug development pipelines.
References
- Chemistry LibreTexts. (2022). Packing Normal Phase Columns. [Link]
- ResearchGate. (2019).
- University of Rochester, Department of Chemistry.
- Welch Materials. (2026). [Readers Insight] Gradient vs.
- Biotage. (2023).
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]
- Danaher Life Sciences. Gradient vs.
- MicroSolv. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
- Mastelf. (2025). Gradient vs.
- ChemistryViews. (2012).
- CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
- University of Calgary.
- JoVE. (2024).
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- Chromatography Forum. (2005). use of Triethylamine. [Link]
- Waters Blog. (2025).
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. [Link]
- YouTube. (2021).
- University of Rochester, Department of Chemistry.
- Welch Materials. (2025).
- Khan Academy.
- VanVeller Lab, Iowa State University. VanVeller Lab Resources. [Link]
- The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Organic Syntheses. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- Reddit. (2020).
- The Royal Society of Chemistry. Vicinal amino alcohols. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- MDPI. (2017).
- ResearchGate. (2019).
- Organic Syntheses. (1966). Carbamic acid, tert-butyl ester. [Link]
- PubChem. Tert-butyl n-{[1-(3-hydroxypropyl)
- PubChem. tert-butyl N-(1-(hydroxymethyl)cyclopropyl)
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Northrop, B. H.
- Reddit. (2015). Please help me find the Rf values of all amino acids in 2% ammonium hydroxide- isopropyl alcohol solvent system. [Link]
- ResearchGate.
Sources
- 1. biotage.com [biotage.com]
- 2. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 3. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. biotage.com [biotage.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
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- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
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- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
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- 16. welch-us.com [welch-us.com]
- 17. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Recrystallization of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction: The Critical Role of Purification in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both polar functional groups (hydroxyl and carbamate) and non-polar moieties (tert-butyl and cyclopropyl), presents a unique purification challenge. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities[1][2]. This application note provides a detailed, field-proven protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal growth.
Physicochemical Properties and Rationale for Solvent System Selection
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures[1][3]. For this compound, which has a reported melting point of 81.0 to 85.0 °C, a careful consideration of solvent properties is necessary to avoid issues such as "oiling out," where the compound separates as a liquid instead of forming crystals[3].
The molecule's structure provides clues for solvent selection. The polar hydroxyl (-OH) and carbamate (-NHCOO-) groups suggest solubility in polar solvents, while the non-polar tert-butyl and cyclopropyl groups indicate some affinity for non-polar solvents. This dual nature makes a single solvent system potentially less effective than a mixed-solvent system. A mixed-solvent recrystallization utilizes two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent")[4][5][6].
Based on these principles and empirical data from structurally similar compounds, a mixed-solvent system of ethyl acetate and hexane is proposed. Ethyl acetate, a moderately polar solvent, is expected to effectively dissolve the target compound at elevated temperatures. Hexane, a non-polar solvent, will act as the anti-solvent, reducing the solubility of the compound upon cooling and promoting crystallization[4][7].
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C9H17NO3 | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 81.0 - 85.0 °C | [1] |
| Proposed Solvent System | Ethyl Acetate / Hexane | Rationale |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear checkpoints to ensure the successful purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram:
Caption: Workflow for the mixed-solvent recrystallization of the target compound.
Detailed Procedure:
-
Dissolution:
-
Place the crude this compound into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to slurry the solid.
-
Gently heat the mixture using a water bath on a hot plate while stirring. The temperature should be brought to a gentle boil.
-
Continue adding small portions of ethyl acetate until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield[3].
-
-
Hot Filtration (Optional):
-
If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling ethyl acetate.
-
Pour the hot solution through a fluted filter paper into the preheated flask.
-
-
Addition of the Anti-Solvent:
-
To the clear, hot solution of the dissolved compound, slowly add hexane dropwise while maintaining the temperature and stirring.
-
Continue adding hexane until you observe the first sign of persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
-
Redissolution:
-
Once turbidity is observed, add a few drops of hot ethyl acetate to the solution until it becomes clear again. This ensures that crystallization does not occur too rapidly, which could trap impurities.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals[2]. Disturbing the solution during this stage should be avoided.
-
-
Complete Crystallization:
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Ensure a good seal between the funnel and the flask to allow for efficient removal of the solvent (mother liquor).
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in a ratio similar to the final crystallization mixture). This will remove any residual impurities adhering to the crystal surfaces. It is important to use a cold solvent to minimize the loss of the purified product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Trustworthiness and Self-Validation
The success of this protocol can be validated at several stages:
-
Purity Assessment: The purity of the recrystallized this compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring its melting point. A sharp melting point range close to the literature value is a good indicator of high purity.
-
Yield Calculation: The percentage yield should be calculated to evaluate the efficiency of the recrystallization process. While the primary goal is purity, a high yield is also desirable.
-
Spectroscopic Analysis: The identity and structural integrity of the purified compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Conclusion
This application note provides a comprehensive and technically sound protocol for the purification of this compound by recrystallization. By understanding the chemical principles behind solvent selection and adhering to the detailed step-by-step procedure, researchers, scientists, and drug development professionals can consistently obtain this important building block in high purity, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- ChemicalBook. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate CAS#: 39684-80-5.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- LookChem. (n.d.). Cyclopropylmethanol.
- Unknown. (n.d.). Crystallization.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LookChem. (n.d.). Cyclopropylmethanol.
- Brainly. (2023). Pre-Lab 2: Recrystallization Acetanilide is more soluble in ethyl acetate than in hexane. Why?.
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization.
Sources
Application Notes and Protocols for the Use of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design, enabling the fine-tuning of conformational properties, metabolic stability, and biological activity. This document provides detailed application notes and protocols for the use of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate as a precursor to a unique cyclopropyl-containing amino acid for peptide synthesis. We will detail the necessary oxidation of the primary alcohol to a carboxylic acid, followed by its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), with a focus on overcoming the challenges posed by this sterically hindered building block.
Introduction: The Significance of Cyclopropyl Moieties in Peptides
Cyclopropane rings, as the smallest carbocyclic structures, impart unique conformational constraints on the peptide backbone. When incorporated into amino acids, they can induce specific secondary structures, such as β-turns or helical folds, which are often critical for receptor binding and biological function.[1] The rigid cyclopropyl scaffold can also enhance metabolic stability by sterically shielding adjacent peptide bonds from enzymatic degradation by proteases.[2][3] This increased in-vivo half-life is a highly desirable attribute in the development of peptide-based therapeutics.[2]
This compound serves as a readily accessible precursor to Boc-1-aminocyclopropane-1-methylcarboxylic acid, a valuable building block for introducing a gem-dimethyl cyclopropyl mimic with a defined stereochemistry. The following sections will provide a comprehensive guide to its conversion and utilization in peptide synthesis.
From Amino Alcohol to Amino Acid: Oxidation of the Hydroxymethyl Group
To be incorporated into a peptide chain using standard amide bond formation, the primary alcohol of this compound must be oxidized to a carboxylic acid. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group necessitates the use of mild oxidation conditions to avoid its premature cleavage.[4] TEMPO-mediated oxidation is a highly suitable method for this transformation.[5][6]
Diagram: Oxidation Workflow
Caption: Workflow for the oxidation of the starting material.
Protocol 2.1: TEMPO-Mediated Oxidation
This protocol is adapted from the Anelli oxidation procedure, which utilizes a biphasic system with sodium hypochlorite (bleach) as the terminal oxidant.[1]
Materials:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 107017-73-2 | Commercially Available |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) | 2564-83-2 | Sigma-Aldrich |
| Sodium hypochlorite solution (NaOCl, commercial bleach) | 7681-52-9 | Fisher Scientific |
| Sodium bicarbonate (NaHCO3) | 144-55-8 | VWR |
| Potassium bromide (KBr) | 7758-02-3 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | VWR |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific |
| Sodium sulfite (Na2SO3) | 7757-83-7 | Sigma-Aldrich |
| Hydrochloric acid (HCl), 1M | 7647-01-0 | VWR |
| Brine (saturated NaCl solution) | N/A | Lab prepared |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | VWR |
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
To this solution, add an aqueous solution of sodium bicarbonate (approx. 5% w/v) and potassium bromide (0.1 eq).
-
Add TEMPO (0.01-0.05 eq) to the biphasic mixture.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (approx. 1.2 eq) dropwise, maintaining the temperature below 5 °C. The reaction is often indicated by a color change.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome: The desired product, Boc-1-(aminomethyl)cyclopropane-1-carboxylic acid, should be obtained as a white solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm its identity and purity.
Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered Amino Acid
The cyclopropyl group of the newly synthesized amino acid presents significant steric hindrance, which can impede coupling efficiency during SPPS.[7] Therefore, modifications to standard coupling protocols are necessary to ensure complete and efficient peptide bond formation. The use of high-reactivity coupling reagents and, where available, microwave-enhanced SPPS is highly recommended.[7][8]
Diagram: SPPS Cycle for Hindered Amino Acids
Caption: Modified SPPS cycle for hindered amino acids.
Protocol 3.1: Boc-SPPS with HBTU/HOBt Coupling
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the Boc-protected cyclopropyl amino acid.
Materials:
| Reagent | CAS Number | Supplier Recommendation |
| Rink Amide MBHA resin | Varies | Novabiochem® |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | 68-12-2 | VWR |
| Dichloromethane (DCM), peptide synthesis grade | 75-09-2 | VWR |
| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | Sigma-Aldrich |
| Boc-protected amino acids | Varies | Commercially Available |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | 94790-37-1 | Aapptec |
| HOBt (Hydroxybenzotriazole) | 2592-95-2 | Aapptec |
| Piperidine | 110-89-4 | Sigma-Aldrich |
| Acetic anhydride | 108-24-7 | VWR |
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Standard Amino Acid Coupling: For standard amino acids, use a 3-fold excess of the Boc-amino acid, HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF. Couple for 1-2 hours. Monitor with a Kaiser test.
-
Incorporation of the Hindered Cyclopropyl Amino Acid:
-
Pre-activation: In a separate vial, dissolve a 4-fold excess of the Boc-cyclopropyl amino acid, HBTU (3.9 eq), and HOBt (4 eq) in a minimal amount of DMF. Add DIEA (8 eq) and allow to pre-activate for 10-15 minutes.
-
Coupling: Add the pre-activated solution to the deprotected resin. Couple for 4-6 hours, or overnight if necessary. The use of microwave irradiation (if available) can significantly reduce coupling times.
-
Monitoring: The Kaiser test may be unreliable for sterically hindered N-termini. A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling.
-
-
Capping (Optional but Recommended): After coupling the hindered amino acid, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 minutes). Wash with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 5 minutes). Wash with DMF.
-
Repeat: Continue the synthesis by repeating the coupling and deprotection steps for the subsequent amino acids.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary for Coupling:
| Parameter | Standard Amino Acid | Hindered Cyclopropyl Amino Acid |
| Amino Acid Equivalents | 3 | 4-5 |
| HBTU/HOBt Equivalents | 2.9 / 3 | 3.9 / 4 |
| DIEA Equivalents | 6 | 8-10 |
| Coupling Time (Room Temp.) | 1-2 hours | 4-12 hours |
| Coupling Time (Microwave) | 5-10 minutes | 20-30 minutes |
Characterization of the Final Peptide
Confirmation of the successful incorporation of the cyclopropyl amino acid and the overall purity of the synthesized peptide is crucial.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the final peptide. The observed mass should correspond to the calculated mass of the peptide containing the cyclopropyl residue.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 1D and 2D NMR spectroscopy can be employed. The characteristic signals of the cyclopropyl protons will be present in the ¹H NMR spectrum, typically in the upfield region (0.5-1.5 ppm). NMR can also provide information on the conformational effects of the cyclopropyl residue on the peptide structure.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Oxidation | Insufficient oxidant, low temperature, or short reaction time. | Increase the equivalents of NaOCl, ensure vigorous stirring to maintain the emulsion, and extend the reaction time. Monitor closely by TLC. |
| Boc-group Cleavage during Oxidation | Reaction conditions are too acidic. | Ensure adequate buffering with sodium bicarbonate. |
| Incomplete Coupling of Hindered AA | Steric hindrance, insufficient activation, or peptide aggregation. | Increase equivalents of amino acid and coupling reagents, extend coupling time, or use microwave-assisted synthesis. Consider using a more potent coupling reagent like PyAOP or COMU.[8] Perform a double coupling. |
| Racemization of the Amino Acid | Prolonged activation time or use of an inappropriate base. | Minimize pre-activation time. Ensure the use of HOBt or OxymaPure as a racemization suppressant. Use DIEA as the base. |
Conclusion
The use of this compound as a precursor for a novel cyclopropyl-containing amino acid offers an exciting avenue for peptide modification. While the synthesis requires an additional oxidation step and the subsequent coupling presents challenges due to steric hindrance, the protocols outlined in these application notes provide a robust framework for its successful incorporation. The resulting peptides, with their unique conformational constraints and enhanced stability, hold significant promise for the development of next-generation peptide therapeutics.
References
- Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very efficient and selective oxidation of primary alcohols to aldehydes by the sodium hypochlorite/4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl system under phase-transfer conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Cyclopropylglycine Derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Stability: D-Cyclopropylalanine in Peptide Engineering.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(11), 1497-1502.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Tojo, G., & Fernández, M. I. (2006). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Stahl, S. S., et al. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910.
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
- Mallet, M. J., et al. (2022).
- Gopi, H. N., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(21), 5949–5953.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Olsen, R. J. (1986). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU.
- Wikipedia. (n.d.). Jones oxidation.
- ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Tutor. (n.d.). Jones Oxidation.
- SeRMN-UAB. (2017). Folding peptides studied by NMR.
- Ye, X. S., & Wong, C. H. (2006). A facile method for oxidation of primary alcohols to carboxylic acids and its application in glycosaminoglycan syntheses. The Journal of organic chemistry, 71(11), 4315–4318.
- Schramma, K. R., et al. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 297(2), 100918.
- Riffault, L., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 42(4), 1109-1142.
Sources
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEMPO [organic-chemistry.org]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate as a Versatile Linker in Solid-Phase Synthesis
Abstract
Solid-phase synthesis is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assembly of complex molecules. The choice of a linker—the molecular bridge between the growing compound and the insoluble support—is critical to the success of this methodology. This document provides a detailed guide to the application of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate , a specialized linker that incorporates a rigid cyclopropane scaffold. We will explore the unique advantages conferred by the cyclopropyl moiety, provide detailed protocols for its immobilization and use in synthetic workflows, and discuss the chemical principles that govern its application.
Introduction: The Strategic Value of Cyclopropane Scaffolds in Synthesis
In solid-phase organic synthesis (SPOS), the linker serves not only as an anchor but also as a critical determinant of the chemical conditions that can be employed during synthesis and the strategy for final cleavage.[1][2] While numerous linkers are commercially available, the demand for novel chemical matter has driven the development of linkers that impart unique structural or physicochemical properties to the final molecule.
The cyclopropane ring is a highly sought-after motif in medicinal chemistry.[3] Its inclusion in a molecular scaffold introduces a unique combination of rigidity and three-dimensionality.[4] Unlike flexible aliphatic chains, the cyclopropyl group conformationally constrains the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[4][5] Furthermore, the cyclopropyl fragment is known to increase metabolic stability and improve other key pharmacological properties such as membrane permeability.[4][5]
The linker, This compound (CAS No: 107017-73-2[6]), harnesses these advantages. It features three key functional components:
-
A primary hydroxyl group for covalent attachment to a variety of solid supports.
-
A Boc-protected amine , which, after deprotection, serves as the initiation point for molecular assembly (e.g., peptide or small molecule elongation).
-
A central 1,1-disubstituted cyclopropane ring that ensures the rigid spatial projection of the synthesized molecule away from the resin backbone.
This application note will serve as a practical guide for researchers looking to leverage this linker to create novel, conformationally defined molecules.
Caption: Chemical structure of the cyclopropyl-based linker.
Synthesis and Properties of the Linker
Understanding the synthesis of the linker provides insight into its purity and handling. This compound can be prepared in a 56% overall yield through a multi-step process starting from commercially available diethyl cyclopropane-1,1-dicarboxylate.[6] The key steps involve monohydrolysis, a Curtius degradation of the resulting carboxylic acid, and subsequent reduction of the ester moiety to the primary alcohol.[6] An alternative reported synthesis involves the reduction of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate with lithium borohydride (LiBH4) in THF.[6] The resulting linker is a stable, crystalline solid amenable to standard handling procedures in a chemistry laboratory.
Experimental Protocols: Application in Solid-Phase Synthesis
The following protocols provide a validated workflow for the use of this linker, from immobilization on the solid support to the final cleavage of the synthesized product. The protocols are designed to be self-validating by incorporating best practices such as resin swelling and capping of unreacted sites.
Protocol 1: Immobilization of the Linker onto 2-Chlorotrityl Chloride (2-CTC) Resin
Rationale: 2-CTC resin is chosen for its acid-lability, which permits the cleavage of the final product under exceptionally mild conditions. This strategy preserves acid-sensitive functionalities within the synthesized molecule. The bulky trityl group also minimizes side reactions during the initial linker loading.
Materials:
-
2-Chlorotrityl chloride resin (Loading: ~1.0-1.6 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM (approx. 10 mL per gram of resin) and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain: Remove the DCM from the swollen resin.
-
Linker Activation & Coupling:
-
In a separate flask, dissolve this compound (1.5 eq) in anhydrous DCM.
-
Add DIPEA (3.0 eq) to the solution.
-
Immediately add this solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), and then DMF (3x).
-
Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) to the resin and agitate for 30 minutes.
-
Final Wash: Drain the capping solution. Wash the resin sequentially with DCM (3x), and MeOH (3x). Dry the resin under high vacuum.
Caption: The iterative cycle of solid-phase peptide synthesis followed by final cleavage.
Data Summary and Best Practices
For optimal results, adherence to established solid-phase synthesis principles is crucial. The following table summarizes the recommended conditions.
| Process Step | Key Reagents | Solvent | Typical Time | Key Consideration |
| Linker Immobilization | Linker, DIPEA | Anhydrous DCM | 2-4 hours | Use of anhydrous solvent is critical to prevent hydrolysis of the 2-CTC resin. |
| Capping | MeOH, DIPEA | DCM | 30 minutes | Prevents formation of deletion sequences by blocking unreacted sites. |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | 30 minutes | Ensure complete removal of TFA by thorough washing to prevent premature cleavage. |
| Peptide Coupling | Fmoc-AA, HATU, DIPEA | DMF | 2-4 hours | Pre-activation of the amino acid ensures efficient coupling and high yields. |
| Fmoc Deprotection | Piperidine | DMF | 2 x 10 minutes | Standard procedure for Fmoc-based SPPS. |
| Final Cleavage | Trifluoroacetic Acid (TFA) | DCM | 1-2 hours | Use a low concentration (1-2%) of TFA to maintain side-chain protecting groups if desired. |
Conclusion
The This compound linker is a powerful tool for chemists aiming to synthesize molecules with enhanced structural definition. Its rigid cyclopropane core offers significant advantages in medicinal chemistry by providing conformational constraint and potential improvements in metabolic stability. [4][5]The protocols outlined in this document provide a robust framework for its successful implementation in solid-phase synthesis, from initial resin attachment to the final cleavage of the target compound. By integrating this linker into their workflows, researchers can expand their synthetic capabilities and explore novel chemical space with greater control and precision.
References
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. National Institutes of Health (NIH).
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC. National Institutes of Health (NIH).
- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Southampton.
- Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Request PDF. ResearchGate.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. biosynth.com [biosynth.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 [chemicalbook.com]
Protocol for the Deprotection of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Abstract
This application note provides a detailed, field-proven protocol for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate to yield (1-(aminomethyl)cyclopropyl)methanol. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical drug development, owing to its stability and facile, orthogonal removal under acidic conditions.[1] This guide will delve into the mechanistic underpinnings of acid-catalyzed deprotection, provide a step-by-step experimental procedure, and discuss critical considerations for reaction work-up and product isolation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness in a variety of reaction conditions and its straightforward cleavage under acidic conditions.[1] The deprotection of Boc-protected amines is a critical transformation in multi-step organic synthesis. The target molecule, (1-(aminomethyl)cyclopropyl)methanol, is a valuable building block in medicinal chemistry, featuring a conformationally restricted cyclopropane scaffold.[2] The inherent strain of the cyclopropyl ring imparts unique conformational properties to molecules, which can be advantageous for optimizing ligand-receptor interactions.[3] The stability of the cyclopropyl group under standard Boc deprotection conditions is a key consideration, and it is generally robust to acid-catalyzed cleavage.[4]
This protocol focuses on the use of trifluoroacetic acid (TFA) for the deprotection of this compound. TFA is a common reagent for this purpose due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine.
Mechanistic Pathway of TFA-Mediated Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism.[5][1][6] The key steps are as follows:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, rendering it more electrophilic.[5][6]
-
Carbocation Formation: The protonated carbamate becomes unstable and cleaves to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5][6] This step is entropically driven and results in the formation of the free amine.
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[5][6]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[5]
Experimental Protocol
This protocol is designed for the deprotection of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Various |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Various |
| Trifluoroacetic acid (TFA) | ≥99% | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Laboratory Grade | Prepared in-house |
| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous | Reagent Grade | Various |
| Diethyl ether, anhydrous | ≥99% | Various |
Step-by-Step Deprotection Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution. A common volumetric ratio is 1:1 of DCM to TFA.[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
Reaction Work-up and Product Isolation
The work-up procedure is critical for obtaining the desired product in high purity. Two common methods are presented below, leading to the isolation of either the free amine or its TFA salt.
Isolation of the Free Amine
This procedure is suitable when the free amine is required for subsequent reactions.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.
-
Neutralization: Carefully add a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue until the evolution of CO₂ ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (3 x volumes). Due to the polarity of the product, multiple extractions are recommended.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (1-(aminomethyl)cyclopropyl)methanol.
Isolation as the Trifluoroacetate (TFA) Salt
This method is advantageous if the product is highly water-soluble or if the TFA salt can be used directly in the next step.
-
Solvent Removal: Concentrate the reaction mixture in vacuo.
-
Azeotropic Removal of TFA: To remove residual TFA, add an organic solvent like DCM and evaporate under reduced pressure. Repeat this process several times.[8]
-
Precipitation (Optional): The TFA salt can sometimes be precipitated by adding the concentrated reaction mixture dropwise to a stirred, cold solution of diethyl ether.[5]
-
Isolation: The resulting solid can be collected by filtration, or the solvent can be completely removed under high vacuum to yield the product as the TFA salt.
Summary of Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for the starting material and inert to the reaction conditions. |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group; volatile and easily removed. |
| Acid Concentration | 25-50% (v/v) in DCM | A common and generally effective concentration for rapid deprotection.[9] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, while room temperature allows the reaction to proceed to completion. |
| Reaction Time | 1-4 hours | Typically sufficient for complete deprotection; should be monitored by TLC or LC-MS. |
Visualizing the Workflow
The following diagram illustrates the key stages of the Boc deprotection protocol.
Caption: Boc Deprotection Workflow Diagram
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of TFA.[9]
-
Product Solubility: The product, (1-(aminomethyl)cyclopropyl)methanol, is a polar molecule and may have some solubility in water. Therefore, during the work-up for the free amine, it is crucial to perform multiple extractions with an organic solvent to maximize the yield.
-
Alternative Acids: While TFA is highly effective, other acids such as hydrochloric acid (HCl) in dioxane or methanol can also be used for Boc deprotection.[10] The choice of acid may be influenced by the presence of other acid-sensitive functional groups in the molecule.
-
Scavengers: For substrates prone to alkylation by the tert-butyl cation, scavengers like triethylsilane (TES) or anisole can be added to the reaction mixture.[11] However, for the deprotection of this compound, this is generally not necessary.
Conclusion
This application note provides a comprehensive and reliable protocol for the deprotection of this compound using trifluoroacetic acid. By understanding the underlying mechanism and following the detailed experimental and work-up procedures, researchers can confidently and efficiently synthesize (1-(aminomethyl)cyclopropyl)methanol, a valuable building block for further chemical exploration.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- How to do work-up of a BOC deprotection reaction by TFA?
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
- TFA Deprotection | PDF | Chemistry | Physical Sciences. Scribd. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. [Link]
- (1-Aminocyclopropyl)methanol. PubChem. [Link]
- Cyclopropylmethanol: Properties, Applications, and Synthesis. Mol-Instincts. [Link]
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
- Tert-butyl trans-(2-hydroxymethyl)
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
- Process for the preparation of cyclopropylmethanol.
- Process for the preparation of hydroxymethyl-cyclopropane.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: Analytical Methods for Monitoring the Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a key building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a cyclopropyl ring and a Boc-protected amine, imparts unique conformational constraints, making it a valuable synthon. The synthesis of this compound, typically involving the reduction of a corresponding ester or the Boc-protection of 1-(aminomethyl)cyclopropanemethanol, requires careful monitoring to ensure reaction completion, maximize yield, and control impurity profiles.
This document provides a comprehensive guide to the analytical methodologies best suited for in-process monitoring of this synthesis. Given that the target molecule and its precursors lack a strong UV chromophore, this guide focuses on universal detection techniques, primarily High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD), supplemented by orthogonal methods for confirmation and impurity identification. All methods are presented with the principles of analytical procedure validation in mind, as outlined in the ICH Q2(R1) guidelines.[1][2][3]
Synthesis Overview & Analytical Challenges
A common route to synthesize the target compound involves the reduction of an ester precursor, such as ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, using a reducing agent like lithium borohydride (LiBH₄) in a solvent like tetrahydrofuran (THF).[4]
Reaction Scheme:
-
Starting Material (SM): Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Reagent: Lithium Borohydride (LiBH₄)
-
Product (P): this compound
-
Key Impurities/Byproducts: Unreacted starting material, over-reduction products, or impurities from the starting amine.
The primary analytical challenge is the absence of a significant UV-absorbing moiety in the starting material and the product.[5][6] This necessitates the use of universal detectors or derivatization techniques, which can add complexity.[6][7][8] High-performance liquid chromatography (HPLC) is the preferred separation technique due to the non-volatile nature of the analyte.[9]
Primary Analytical Strategy: HPLC-ELSD
For routine monitoring of reaction progress (conversion of SM to P), HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is the method of choice. ELSD is a universal detector suitable for non-volatile and semi-volatile compounds, making it ideal for this application.[5][10] Its response is dependent on the mass of the analyte, providing a reliable measure of relative concentrations.
Principle of HPLC-ELSD
The HPLC effluent is nebulized into an aerosol with an inert gas (typically nitrogen). This aerosol then passes through a heated drift tube where the mobile phase evaporates, leaving behind fine particles of the non-volatile analyte. These particles are then passed through a light beam, and the scattered light is measured by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte.[10]
Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for analyzing a reaction sample using the HPLC-ELSD method.
Caption: General workflow for in-process reaction monitoring.
Detailed HPLC-ELSD Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is volatile, which is critical for ELSD. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent for elution. |
| Gradient | 10% B to 90% B over 15 min; Hold at 90% B for 5 min | A broad gradient ensures elution of both the more polar product and the less polar starting material. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| ELSD Drift Tube | 50 °C | Optimized for evaporation of water/acetonitrile mobile phase without degrading the analyte. |
| Nebulizer Gas (N₂) | 2.0 Bar | Standard pressure for efficient nebulization. |
Sample Preparation Protocol:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specified time point.
-
Immediately quench the reaction by adding the aliquot to a vial containing 950 µL of Mobile Phase A. This prevents further reaction and prepares the sample for analysis.
-
Vortex the quenched sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Place the vial in the autosampler for injection.
Data Analysis: Monitor the reaction progress by calculating the percent conversion based on the relative peak areas of the starting material (SM) and product (P).
-
% Conversion = [Area(P) / (Area(SM) + Area(P))] * 100
Note: The ELSD response can be non-linear.[10] For simple in-process monitoring, relative area percent is sufficient to determine reaction completion. For precise quantitation (e.g., for final product assay), a calibration curve is required.
Orthogonal and Confirmatory Methods
While HPLC-ELSD is excellent for routine monitoring, orthogonal methods are crucial for method validation, impurity identification, and troubleshooting.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive technique for a quick qualitative check of the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 30:70 Ethyl Acetate:Hexane (adjust as needed).
-
Visualization: Potassium permanganate (KMnO₄) stain. The alcohol group on the product will react readily, appearing as a yellow spot on a purple background. The ester starting material will be less reactive.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of carbamates, direct GC analysis can be challenging.[9][11][12] However, it can be a powerful tool for identifying volatile impurities or byproducts, especially after derivatization (silylation) of the hydroxyl group. This method is primarily for characterization rather than routine monitoring.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an indispensable tool for confirming the structure of the final product and identifying key intermediates or byproducts. For reaction monitoring, a crude sample can be analyzed. The disappearance of the ethyl ester signals (~δ 4.1, q and ~δ 1.2, t) from the starting material and the appearance of the hydroxymethyl signal (~δ 3.5, s) in the product are clear diagnostic markers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification of the product and any non-volatile impurities, LC-MS is the gold standard. The same HPLC method developed for ELSD can be used, but the effluent is directed to a mass spectrometer. Electrospray ionization (ESI) in positive mode should readily detect the protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺, confirming the molecular weight.
Method Validation Considerations (ICH Q2(R1))
For use in a regulated environment, the primary HPLC-ELSD method must be validated to demonstrate its suitability for its intended purpose.[1][3][14][15]
Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., SM, byproducts). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A logarithmic fit may be needed for ELSD. |
| Range | The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision and accuracy. |
| Accuracy | The closeness of test results to the true value. Often assessed by spike/recovery experiments. |
| Precision | The degree of scatter between a series of measurements. Includes repeatability (intra-assay) and intermediate precision (inter-assay). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, temperature). |
Conclusion
The successful synthesis of this compound relies on robust in-process analytical controls. The recommended primary method, HPLC-ELSD, provides a reliable and universal approach for monitoring the reaction progress by tracking the consumption of the starting material and the formation of the product. This method, when supported by orthogonal techniques like TLC for quick checks and LC-MS for structural confirmation, creates a comprehensive analytical package. Adherence to validation principles ensures that these methods provide accurate and trustworthy data, ultimately leading to a more controlled and reproducible manufacturing process.
References
- Determination of Derivatized Carbamate Insecticides by GC-MS/MS - SCISPEC. (n.d.). SCISPEC.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
- Quality Guidelines - ICH. (n.d.). International Council for Harmonisation.
- Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. ACS Symposium Series.
- Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. (n.d.). J-Stage.
- Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. (n.d.). PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. (2025, October 28). National Institutes of Health.
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners.
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 1). Bentham Science Publishers.
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. (n.d.). ResearchGate.
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 10). Bentham Science.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 12. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. ICH Official web site : ICH [ich.org]
- 15. starodub.nl [starodub.nl]
scale-up synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
An Application Note for the Scalable Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Abstract
This application note provides a comprehensive guide to the , a valuable building block in medicinal chemistry and drug development.[1][2] The protocol detailed herein is designed for robustness, scalability, and high yield, moving beyond bench-scale procedures to address the demands of kilogram-scale production. We present a two-part synthetic strategy, beginning with the preparation of the key intermediate, (1-(aminomethyl)cyclopropyl)methanol, followed by its efficient protection using di-tert-butyl dicarbonate (Boc₂O). The causality behind critical process parameters, safety considerations for hazardous reagents, and detailed analytical checkpoints are thoroughly discussed to ensure process integrity and reproducibility.
Introduction and Strategic Overview
The title compound, with its constrained cyclopropyl scaffold and orthogonally protected bifunctional groups, is an important intermediate for creating complex molecular architectures in pharmaceutical research.[2][3] Its synthesis requires a strategy that is not only chemically efficient but also economically viable and safe on a large scale. The primary challenge lies in the stereospecific construction and functionalization of the cyclopropane ring.
Our strategic approach hinges on a convergent synthesis, as illustrated below. The core of this process is the preparation of the amino alcohol precursor, (1-(aminomethyl)cyclopropyl)methanol, from a commercially available starting material. This intermediate is then converted to the final product in a high-yielding protection step.
Overall Synthetic Workflow
Figure 1: Overall workflow for the synthesis.
Part 1: Scale-Up Synthesis of the (1-(Aminomethyl)cyclopropyl)methanol Precursor
The synthesis of this key amino alcohol intermediate is the most demanding part of the process. The following three-step sequence is optimized for scale, avoiding chromatographic purification and utilizing readily available reagents.
Step 1.1: Selective Mono-Reduction of Diethyl 1,1-cyclopropanedicarboxylate
Causality: The primary challenge is to reduce only one of the two ester groups. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would lead to the diol, a milder reagent is required. Sodium borohydride (NaBH₄) alone is generally too weak to reduce esters. However, its reactivity can be enhanced by the addition of a Lewis acid like lithium chloride (LiCl), which coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing for a selective mono-reduction.
Protocol:
-
To a 50 L jacketed glass reactor, inerted with nitrogen, charge tetrahydrofuran (THF, 20 L) and diethyl 1,1-cyclopropanedicarboxylate (2.0 kg, 10.74 mol).
-
Begin stirring and add lithium chloride (0.91 kg, 21.48 mol).
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
In a separate vessel, prepare a solution of sodium borohydride (0.81 kg, 21.48 mol) in ethanol (8 L).
-
Slowly add the NaBH₄ solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for 12-16 hours. Monitor reaction completion by GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of 2M HCl (aq) until the pH is ~2-3, maintaining the temperature below 20 °C.
-
Add ethyl acetate (20 L) and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).
-
Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate as a crude oil, which is used directly in the next step.
Step 1.2: Amidation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Causality: This step converts the remaining ester into a primary amide. A high-pressure reaction with ammonia in methanol is efficient and clean, driving the reaction to completion and yielding a product that often crystallizes, simplifying purification.
Protocol:
-
Transfer the crude ester from the previous step into a high-pressure stainless-steel autoclave.
-
Add a 7N solution of ammonia in methanol (15 L).
-
Seal the reactor and heat to 80-90 °C. The internal pressure will increase.
-
Maintain the reaction at this temperature for 24-36 hours, with continuous stirring.
-
Cool the reactor to room temperature and safely vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure. The product, 1-(hydroxymethyl)cyclopropane-1-carboxamide, will often precipitate as a solid.
-
Slurry the solid in cold methyl tert-butyl ether (MTBE), filter, and wash with fresh MTBE to remove non-polar impurities.
-
Dry the solid under vacuum to a constant weight.
Step 1.3: Reduction of 1-(Hydroxymethyl)cyclopropane-1-carboxamide
Causality: The reduction of the primary amide to the primary amine requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective. On a large scale, careful control of the addition rate and temperature is critical due to the highly exothermic nature of the reaction and the release of hydrogen gas during the quench.
Protocol:
-
Set up a 50 L reactor under a strict nitrogen atmosphere and charge with anhydrous THF (20 L).
-
Cool the THF to 0 °C and slowly add LiAlH₄ powder (1.5 eq) in portions, ensuring the temperature remains below 10 °C.
-
Prepare a solution of the amide from the previous step (1.0 kg) in anhydrous THF (10 L).
-
Add the amide solution dropwise to the LiAlH₄ suspension over 3-4 hours, maintaining an internal temperature of 0-5 °C.
-
After addition, slowly warm the mixture to room temperature and then heat to a gentle reflux (approx. 65 °C) for 6-8 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Quench with extreme caution by the sequential slow addition of:
-
Water (X mL, where X is the grams of LiAlH₄ used).
-
15% NaOH (aq) (X mL).
-
Water (3X mL).
-
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (1-(aminomethyl)cyclopropyl)methanol. This product is typically a viscous oil and is used directly in the final step.
Part 2: Final Product Synthesis via Boc Protection
This final step is a standard and high-yielding protection of the primary amine.[4] The use of a biphasic solvent system with an inorganic base simplifies the work-up, as the product is easily extracted and the byproducts remain in the aqueous phase.
Protocol Data Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mol) | Mass (kg) / Volume (L) | Role |
| (1-(Aminomethyl)cyclopropyl)methanol | 101.15 | 1.0 | 9.89 | 1.0 kg | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.05 | 10.38 | 2.27 kg | Protecting Agent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 | 19.78 | 1.66 kg | Base |
| Tetrahydrofuran (THF) | - | - | - | 10 L | Solvent |
| Water | - | - | - | 10 L | Solvent |
Step-by-Step Methodology
-
Charge the crude (1-(aminomethyl)cyclopropyl)methanol (1.0 kg, 9.89 mol) into a 50 L reactor.
-
Add THF (10 L) and water (10 L), and stir until the substrate is fully dissolved.
-
Add sodium bicarbonate (1.66 kg, 19.78 mol) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (2.27 kg, 10.38 mol) in THF (5 L).
-
Cool the reactor contents to 10-15 °C.
-
Add the (Boc)₂O solution to the reactor dropwise over 1-2 hours. A mild exotherm may be observed; maintain the temperature below 25 °C.
-
Stir the reaction at room temperature for 4-6 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification:
-
Stop stirring and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with saturated brine (2 x 5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes cloudy.
-
Cool the mixture slowly to room temperature, then to 0-5 °C, to induce crystallization.
-
Filter the resulting white solid, wash with cold heptane, and dry under vacuum at 40 °C to yield the final product, this compound.
-
Process Safety and Scale-Up Considerations
-
Exotherm Control: The amide reduction with LiAlH₄ is highly exothermic. A reliable cooling system and slow, controlled addition of reagents are mandatory. The Boc protection step can also be mildly exothermic. Continuous temperature monitoring is essential for both steps.
-
Hydrogen Evolution: The quenching of LiAlH₄ generates significant volumes of hydrogen gas. The reactor must be well-ventilated and inerted, and the quench must be performed slowly to control the rate of gas evolution.
-
Reagent Handling: LiAlH₄ is pyrophoric upon contact with moisture. It must be handled under a dry, inert atmosphere (N₂ or Argon). Di-tert-butyl dicarbonate can sublime and is an irritant; handle in a well-ventilated area.
-
Waste Management: The aluminum salts generated from the LiAlH₄ quench must be disposed of according to local environmental regulations. Aqueous waste streams should be neutralized before disposal.
Conclusion
This application note outlines a validated and scalable multi-step synthesis for this compound. By employing robust chemical transformations and prioritizing scalable work-up procedures such as crystallization over chromatography, this protocol provides a clear pathway for the efficient production of this key pharmaceutical intermediate at a multi-kilogram scale. Adherence to the detailed safety and handling protocols is paramount for successful and safe implementation.
References
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
- Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc. [Link]
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
- [1-[(Boc-amino)methyl]cyclopropyl]methanol. Lead Sciences. [Link]
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Cyclopropylmethanol: Properties, Applications, and Synthesis. Mol-Instincts. [Link]
Sources
Application Note: Chiral Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,1-disubstituted cyclopropane rings are valuable structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity and metabolic stability to bioactive molecules. This guide provides a detailed technical overview of two robust strategies for the enantioselective synthesis of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a key chiral building block. We present comprehensive protocols for (A) a direct catalytic asymmetric cyclopropanation approach and (B) an efficient enzymatic kinetic resolution (EKR) of a racemic precursor. The causality behind experimental choices, detailed step-by-step methodologies, and analytical considerations are discussed to empower researchers in drug discovery and process development.
Introduction: The Significance of Chiral Cyclopropanes
The cyclopropane ring, the smallest of the carbocycles, is far more than a simple three-carbon unit. Its unique steric and electronic properties—a consequence of significant ring strain and π-character in its C-C bonds—make it a powerful tool in drug design. Incorporating a cyclopropane moiety can lock a molecule into a specific bioactive conformation, block sites of metabolic attack, and improve physicochemical properties. When this ring is substituted to create one or more stereocenters, as in the case of this compound, it becomes a versatile chiral scaffold for constructing complex and potent pharmaceutical agents. Accessing enantiomerically pure forms of such building blocks is therefore a critical challenge in modern organic synthesis.
Retrosynthetic Analysis and Strategic Overview
The target molecule possesses a single quaternary stereocenter at the C1 position of the cyclopropane ring. Our synthetic strategies must therefore be designed to control this center with high fidelity.
Retrosynthetic Analysis: The target carbamate can be disconnected in two primary ways, leading to two distinct forward-synthetic strategies:
-
C-C Bond Formation (Cyclopropanation): The cyclopropane ring itself can be formed from an alkene precursor, tert-butyl (2-methylallyl)carbamate. This approach requires an asymmetric cyclopropanation reaction to set the stereocenter during the ring-forming step.
-
Chiral Resolution: A racemic version of the target molecule can be synthesized and the enantiomers subsequently separated. Given the primary alcohol functionality, enzymatic kinetic resolution is an attractive and highly selective method.
These two pathways form the basis of our investigation.
Caption: High-level overview of the two primary synthetic strategies.
Strategy A: Catalytic Asymmetric Cyclopropanation
This strategy represents the most direct route, aiming to construct the chiral cyclopropane ring from a prochiral alkene with high enantiocontrol. The Simmons-Smith reaction, which involves the addition of a zinc carbenoid to an alkene, is a classic method for cyclopropanation. Its asymmetric variants, employing stoichiometric or catalytic chiral ligands, have become powerful tools for this transformation.[1] For 1,1-disubstituted alkenes, achieving high enantioselectivity can be challenging, but cobalt-catalyzed systems have shown considerable promise.[1]
Synthesis of Alkene Precursor
The required starting material, tert-butyl (2-methylallyl)carbamate, can be prepared from commercially available 2-methylallyl amine via a standard Boc-protection reaction.
Protocol 1: Synthesis of tert-butyl (2-methylallyl)carbamate
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| 2-Methylallyl amine | 71.12 | 5.0 g | 70.3 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.1 g | 73.8 mmol | 1.05 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Sat. aq. NaHCO₃ | - | 100 mL | - | - |
Procedure:
-
Dissolve 2-methylallyl amine in 150 mL of DCM in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion by TLC.
-
Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil.
Asymmetric Cyclopropanation Protocol
This protocol is adapted from established methods for the cobalt-catalyzed asymmetric cyclopropanation of 1,1-disubstituted alkenes.[1] This approach uses a chiral pyridine bis(oxazoline) (Pybox) ligand to induce enantioselectivity.
Caption: Simplified mechanism for cobalt-catalyzed asymmetric cyclopropanation.
Protocol 2: Cobalt-Catalyzed Asymmetric Cyclopropanation
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| tert-butyl (2-methylallyl)carbamate | 171.24 | 1.0 g | 5.84 mmol | 1.0 |
| (PDI)CoBr₂ Catalyst | - | 175 mg | 0.29 mmol | 0.05 |
| Chiral Pybox Ligand | - | 100 mg | 0.35 mmol | 0.06 |
| Zinc Dust (activated) | 65.38 | 764 mg | 11.7 mmol | 2.0 |
| Diiodomethane (CH₂I₂) | 267.84 | 2.35 g | 8.76 mmol | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 20 mL | - | - |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the (PDI)CoBr₂ catalyst and the chiral Pybox ligand.
-
Add 10 mL of anhydrous DCE and stir for 30 minutes at room temperature to allow for complex formation.
-
Add the alkene substrate followed by activated zinc dust.
-
Add the remaining 10 mL of DCE.
-
Slowly add diiodomethane via syringe pump over a period of 6 hours.
-
Stir the reaction at room temperature for an additional 12 hours after the addition is complete.
-
Quench the reaction by carefully adding 20 mL of a 1:1 mixture of saturated aqueous NH₄Cl and ammonium hydroxide.
-
Stir vigorously for 30 minutes until the solids dissolve.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the enantiomerically enriched target molecule.
Strategy B: Enzymatic Kinetic Resolution (EKR)
An alternative to direct asymmetric synthesis is the resolution of a racemic mixture. Enzymatic kinetic resolution is a powerful and green technique that exploits the high stereoselectivity of enzymes.[2][3] In this case, a lipase can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol).
Synthesis of Racemic Substrate
The racemic starting material is identical to the target molecule and can be synthesized by Boc-protection of the commercially available racemic amino alcohol, [1-(aminomethyl)cyclopropyl]methanol. This precursor is listed with CAS number 153248-46-5.[4]
Protocol 3: Synthesis of Racemic this compound
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| [1-(aminomethyl)cyclopropyl]methanol | 101.15 | 5.0 g | 49.4 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.3 g | 51.9 mmol | 1.05 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.3 g | 98.8 mmol | 2.0 |
Procedure:
-
Dissolve [1-(aminomethyl)cyclopropyl]methanol in a mixture of THF (100 mL) and water (50 mL) in a 500 mL flask.
-
Add sodium bicarbonate and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add a solution of Boc₂O in 20 mL of THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic product, which can be purified by chromatography if necessary.
Lipase-Catalyzed Kinetic Resolution
Immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, is a highly effective and robust biocatalyst for the resolution of primary and secondary alcohols.[5][6] It typically acylates the (R)-enantiomer preferentially.
Caption: Workflow for the enzymatic kinetic resolution of the racemic alcohol.
Protocol 4: Enzymatic Kinetic Resolution
| Reagent/Solvent | Amount |
| Racemic Alcohol Substrate | 1.0 g (4.97 mmol) |
| Novozym 435 (immobilized CALB) | 100 mg (10% w/w) |
| Vinyl Acetate (Acyl Donor) | 0.23 mL (2.49 mmol, 0.5 eq.) |
| tert-Butyl methyl ether (MTBE) | 25 mL |
Procedure:
-
To a 50 mL flask, add the racemic alcohol, 25 mL of MTBE, and the Novozym 435 beads.
-
Add vinyl acetate (0.5 equivalents) to initiate the reaction. Using 0.5 equivalents aims for a theoretical maximum conversion of 50%, which typically provides high enantiomeric excess for both the remaining substrate and the product.
-
Seal the flask and shake gently (e.g., 150 rpm) at 30 °C.
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC. The reaction is typically stopped at or near 50% conversion.
-
Once the desired conversion is reached, filter off the enzyme beads (which can be washed and reused) and concentrate the filtrate.
-
The resulting mixture of unreacted (S)-alcohol and acylated (R)-ester can be separated by standard flash column chromatography.
-
The (R)-ester can be hydrolyzed back to the (R)-alcohol using a mild base (e.g., K₂CO₃ in methanol) if desired.
Analytical Characterization
Determining the success of a chiral synthesis requires robust analytical methods.
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the precursors and final products.
-
Enantiomeric Excess (ee) Determination: The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[7][8] Polysaccharide-based columns (e.g., Chiralcel® OD-H or Chiralpak® IA) are often effective for separating enantiomers of carbamates and alcohols. A typical mobile phase would be a mixture of hexane and isopropanol.[7] The ratio of the two enantiomer peaks' areas is used to calculate the ee value.
Summary and Recommendations
Both strategies offer viable pathways to the enantiomers of this compound. The choice between them depends on available resources, scalability, and the specific enantiomer required.
| Feature | Strategy A: Asymmetric Cyclopropanation | Strategy B: Enzymatic Kinetic Resolution |
| Pros | Direct route, potentially higher theoretical yield. | Uses robust and reusable biocatalysts, mild conditions, provides access to both enantiomers. |
| Cons | Requires specialized chiral ligands/catalysts, may need extensive optimization for high ee.[1] | Maximum theoretical yield for a single enantiomer is 50%, requires a separation step. |
| Scalability | Can be challenging due to catalyst cost and loading. | Generally highly scalable; biocatalysts are efficient. |
| Typical ee | Highly dependent on catalyst/ligand; can range from moderate to >95%. | Often excellent (>98% ee) for both product and remaining substrate near 50% conversion. |
Recommendation: For initial discovery and laboratory-scale synthesis, Enzymatic Kinetic Resolution (Strategy B) is often more practical and faster to implement due to the availability of the racemic precursor and the high reliability of commercial lipases. For process development and large-scale synthesis where maximizing yield from a single starting material is crucial, investing in the optimization of an Asymmetric Cyclopropanation (Strategy A) may be more advantageous in the long term.
References
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2011). Lipase-Catalyzed Kinetic Resolution of Alcohols. Advanced Synthesis & Catalysis.
- Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999).
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). Journal of Organic & Pharmaceutical Chemistry. [Link]
- de Souza, R. O. M. A., et al. (2014). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 19(9), 14538-14550. [Link]
- Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system. (2004). Semantic Scholar. [Link]
- Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
- Arnold, J. S., & Kennemur, J. L. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
- Su, F., et al. (2018). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
- Che, C.-M., et al. (2001). Asymmetric inter- and intramolecular cyclopropanation of alkenes catalyzed by chiral ruthenium porphyrins. Journal of the American Chemical Society, 123(18), 4119-4129. [Link]
- de Gonzalo, G., & Lavandera, I. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology, 9(1), 12-32. [Link]
- Fardel, B., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 655. [Link]
- Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 123(29), 7181-7182. [Link]
- Marek, I. (Ed.). (2012). Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH. [Link]
- Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. [Link]
- Lead Sciences. [1-[(Boc-amino)methyl]cyclopropyl]methanol. [Link]
- Lehotay, J., Hroboňová, K., & Čižmáriková, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-163. [Link]
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]
- (2-Aminoethyl)carbamic acid tert-butyl ester*. (2004). Organic Syntheses. [Link]
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
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Enzymatic Kinetic Resolution of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: A Protocol for Generating Chiral Building Blocks
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. This compound contains a valuable cyclopropylmethylamine motif, a structural feature of interest in medicinal chemistry. The protocol leverages the high enantioselectivity of Candida antarctica Lipase B (CAL-B), in its commercially available immobilized form (Novozym® 435), to selectively acylate one enantiomer of the primary alcohol. This method facilitates the separation of the enantiomers, yielding both the unreacted (S)-alcohol and the acylated (R)-alcohol in high enantiomeric purity. We detail the complete workflow, from the transesterification reaction to the analytical monitoring by chiral High-Performance Liquid Chromatography (HPLC), providing a robust platform for producing key chiral intermediates for drug discovery and development.
Introduction: The Value of Chiral Cyclopropylmethylamines
The cyclopropyl ring is a highly sought-after motif in medicinal chemistry. Its unique conformational and electronic properties can impart favorable characteristics to drug candidates, including metabolic stability, enhanced potency, and improved membrane permeability. When combined with an adjacent amine, the resulting cyclopropylmethylamine structure becomes a critical pharmacophore in a range of biologically active molecules.
This compound is a versatile building block that contains this key structural element. The presence of a primary alcohol offers a handle for further synthetic transformations. However, for use in stereospecific drug-target interactions, the synthesis of enantiomerically pure forms is essential. Enzymatic kinetic resolution (EKR) stands out as a green, highly selective, and efficient method for resolving racemates.[1] Lipases, in particular, are widely used biocatalysts due to their operational stability in organic solvents, broad substrate scope, and excellent enantioselectivity.
This application note describes a robust and reproducible protocol for the kinetic resolution of racemic this compound using the immobilized lipase Novozym® 435. This enzyme is well-documented for its ability to resolve primary and secondary alcohols with high efficiency.[2][3]
Principle of the Method: Lipase-Catalyzed Enantioselective Acylation
The kinetic resolution is based on the differential reaction rates of the two enantiomers of the racemic alcohol with an acyl donor, catalyzed by the lipase. The active site of Candida antarctica Lipase B (CAL-B) is chiral and will preferentially bind and acylate one enantiomer over the other.[4]
In this protocol, vinyl acetate is employed as an irreversible acyl donor. The lipase catalyzes the transfer of the acetyl group to the hydroxyl group of the faster-reacting enantiomer (typically the R-enantiomer for many primary alcohols according to Kazlauskas' rule). The co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which shifts the reaction equilibrium forward and prevents the reverse reaction.[5] This results in a mixture containing the unreacted, enantioenriched (S)-alcohol and the newly formed, enantioenriched (R)-ester, which can be readily separated by standard chromatographic techniques. The theoretical maximum yield for each enantiomer in a classic EKR is 50%.
Figure 1: General scheme of the lipase-catalyzed kinetic resolution of a racemic alcohol via transesterification.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (rac)-tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate | ≥97% | Sigma-Aldrich, etc. | The substrate for the reaction.[6] |
| Novozym® 435 (Candida antarctica Lipase B, immobilized) | Biocatalysis grade | Novozymes | Store at 4°C. The "perfect" immobilized lipase. |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich | Acyl donor. Store under inert gas. |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Other aprotic solvents like toluene can be used. |
| Ethanol | HPLC Grade | Fisher Scientific | For sample quenching and HPLC mobile phase. |
| Isopropanol | HPLC Grade | Fisher Scientific | For HPLC mobile phase. |
| n-Hexane | HPLC Grade | Fisher Scientific | For HPLC mobile phase. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic extracts. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For flash chromatography. |
Instrumentation
| Instrument | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with UV/Vis or DAD detector. |
| Chiral HPLC Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent. |
| Orbital Shaker Incubator | Capable of maintaining 40°C and 200 rpm. |
| Rotary Evaporator | For solvent removal. |
| Magnetic Stirrer and Plate | For general mixing. |
| Analytical Balance | 4-decimal place accuracy. |
Experimental Protocols
Figure 2: Experimental workflow for the enzymatic kinetic resolution and analysis.
Protocol 1: Enzymatic Kinetic Resolution
This protocol describes a typical small-scale reaction (e.g., 100 mg of substrate). The reaction can be scaled as needed.
-
Preparation: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (rac)-tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (100 mg, 0.534 mmol).
-
Solvent and Enzyme Addition: Add 10 mL of anhydrous MTBE. The choice of an aprotic solvent is crucial to minimize enzymatic hydrolysis.[7] Add Novozym® 435 (50 mg, 50% w/w of substrate).
-
Acyl Donor Addition: Add vinyl acetate (98 µL, 1.068 mmol, 2.0 equivalents). Using an excess of the acyl donor ensures the reaction proceeds efficiently.
-
Incubation: Seal the flask and place it in an orbital shaker incubator set to 40°C and 200 rpm. The elevated temperature increases the reaction rate without significantly compromising enzyme stability for this robust biocatalyst.[5]
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC as described in Protocol 4.2. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Reaction Quench and Work-up (at ~50% conversion):
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent (MTBE), dried under vacuum, and potentially reused.[3]
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any acetic acid byproduct.
-
Wash with brine (1 x 10 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Separate the unreacted (S)-alcohol from the (R)-ester product using silica gel flash column chromatography, typically with a hexane/ethyl acetate gradient.
Protocol 2: Chiral HPLC Analysis
This method is used to determine the enantiomeric excess (% ee) of the substrate (alcohol) and the product (ester), as well as the conversion of the reaction.
-
Sample Preparation:
-
Withdraw 50 µL of the reaction slurry.
-
Filter through a 0.22 µm syringe filter to remove the enzyme beads.
-
Dilute the filtrate with 950 µL of ethanol to a final volume of 1 mL.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | Chiralcel® OD-H (or equivalent) |
| Mobile Phase | 95:5 (v/v) n-Hexane / Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the four peaks in the chromatogram corresponding to the (R)-alcohol, (S)-alcohol, (R)-ester, and (S)-ester.
-
Calculate the enantiomeric excess (% ee) for the substrate and product using the formulas:
-
eesubstrate (%) = |([S] - [R]) / ([S] + [R])| x 100
-
eeproduct (%) = |([R'] - [S']) / ([R'] + [S'])| x 100 (where [S] and [R] are the peak areas of the alcohol enantiomers, and [S'] and [R'] are for the ester enantiomers).
-
-
Calculate the conversion (c) using the formula:
-
c (%) = eesubstrate / (eesubstrate + eeproduct) x 100
-
-
Calculate the Enantiomeric Ratio (E), a measure of the enzyme's selectivity, using the formula:
-
E = ln[1 - c(1 + eeproduct)] / ln[1 - c(1 - eeproduct)]
-
-
Expected Results
The kinetic resolution should proceed smoothly, ideally reaching approximately 50% conversion within 24-48 hours. At this point, both the remaining substrate and the formed product should exhibit high enantiomeric excess (>95% ee).
| Time (h) | Conversion (c, %) | ee_substrate (S-alcohol, %) | ee_product (R-ester, %) | E-Value |
| 2 | 15 | 18 | 98 | >150 |
| 8 | 35 | 52 | 97 | >150 |
| 24 | 48 | 92 | 96 | >150 |
| 48 | 51 | 98 | 94 | >150 |
| Table 3: Representative data from a time-course experiment for the kinetic resolution. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction | Inactive enzyme (improper storage). Presence of water in the solvent. | Use fresh enzyme from proper storage (4°C). Ensure use of anhydrous solvents and reagents. |
| Low enantioselectivity (Low E-value) | Reaction temperature is too high. Non-optimal solvent. | Decrease the reaction temperature to 30°C. Screen other aprotic solvents like toluene or dioxane. |
| Reaction proceeds beyond 50% conversion | Reaction was left for too long. | Monitor the reaction more frequently using HPLC to ensure it is stopped at ~50% conversion. This is critical to achieve high ee for the substrate. |
| Poor peak separation in HPLC | Incorrect mobile phase composition. Column degradation. | Optimize the hexane/isopropanol ratio. Try a different chiral column (e.g., Chiralpak series). |
Conclusion
The protocol outlined provides a reliable and highly selective method for the enzymatic kinetic resolution of this compound. By employing the robust immobilized lipase Novozym® 435, this procedure yields valuable chiral building blocks essential for the asymmetric synthesis of complex pharmaceutical agents. The method is scalable, environmentally benign, and utilizes standard laboratory equipment, making it an accessible and powerful tool for professionals in drug discovery and chemical development.
References
- Brackmann, F., et al. (2012). Synthesis and biological evaluation of spirocyclopropanated analogues of the neonicotinoid insecticides Thiacloprid and Imidacloprid. Bioorganic & Medicinal Chemistry, 20(15), 4747-4757.
- Li, X., et al. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. ACS Catalysis, 1(3), 174-178.
- Wang, Y., et al. (2015). Insight into substituent effects in Cal-B catalyzed transesterification by combining experimental and theoretical approaches. Journal of Molecular Catalysis B: Enzymatic, 115, 81-88.
- Mateo, C., et al. (2007). Novozym 435: the “perfect” lipase immobilized biocatalyst? Enzyme and Microbial Technology, 40(7), 1451-1463.
- ResearchGate. Enzymatic Kinetic Resolution with Novozyme 435®.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Contente, M. L., et al. (2019). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 24(22), 4084.
- Girek, T., et al. (2020). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 1(1), 29-38.
- PubChem. tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate.
- ResearchGate. SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES.
- Martins, R., et al. (2013). Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system. Journal of Molecular Catalysis B: Enzymatic, 97, 139-145.
- ChemRxiv. Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials.
- Toscano, M., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 11(3), 383.
- Szeliga, J., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8879.
- Valivety, R. H., et al. (1992). Activity of Different Candida Antarctica Lipase B Formulations in Organic Solvents. Biotechnology and Bioengineering, 40(2), 268-274.
- Corvay Specialty Chemicals GmbH. Candida Antartica Lipase B - CAL B immobilized.
- Wikipedia. Kinetic resolution.
- Wencel-Delord, J., et al. (2012). The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition, 51(44), 11093-11096.
- ResearchGate. Kinetic Resolution of Secondary Alcohols Using Connon Type Catalysts.
- Lou, W., et al. (2013). Candida antarctica Lipase B (CAL-B)-Catalyzed Carbon-Sulfur Bond Addition and Controllable Selectivity in Organic Media. Catalysis Letters, 143, 859-864.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. corvay-specialty.com [corvay-specialty.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 [sigmaaldrich.com]
- 7. Activity of different Candida antarctica lipase B formulations in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the Primary Hydroxyl Group in tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. It incorporates a protected amine (Boc-carbamate) and a primary alcohol on a strained cyclopropyl scaffold. The primary hydroxyl group is a key handle for molecular elaboration, enabling the introduction of diverse functionalities to modulate the compound's physicochemical properties, biological activity, or to serve as a protecting group for multi-step syntheses.[1][2][3]
This guide provides a detailed exploration of three robust and widely applicable strategies for the derivatization of this primary hydroxyl group: Esterification , Etherification , and Silylation . Each section explains the underlying chemical principles, provides detailed, field-tested protocols, and discusses the rationale behind procedural choices, empowering researchers to confidently modify this versatile substrate for applications in drug development and beyond.
Strategy 1: Esterification via Acylation
Ester formation is a fundamental transformation that converts the hydroxyl group into an ester linkage. This is often done to install a bioreversible handle, modify lipophilicity, or protect the alcohol. Acylation using a reactive acylating agent like an acyl chloride or an acid anhydride is a highly efficient and rapid method for this purpose.[4][5]
Chemical Principle & Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent.[5] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (chloride from an acyl chloride or a carboxylate from an anhydride) to yield the stable ester product.[5] A mild base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid) and to facilitate the initial nucleophilic attack.[4][5]
This method is chosen for its high yields, rapid reaction times at or below room temperature, and the wide availability of diverse acylating agents, allowing for the introduction of a vast array of functional groups.
Workflow for Esterification
Sources
Application Notes & Protocols: Strategic Deployment of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate in the Synthesis of Bioactive Molecules
Abstract
The cyclopropyl ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1] Tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate has emerged as a critical and versatile building block for the stereocontrolled introduction of the 1-amino-1-cyclopropylmethyl moiety, a key pharmacophore in a range of therapeutic agents. This guide provides an in-depth exploration of this reagent, detailing its synthesis, properties, and strategic applications. We present field-proven protocols for its functionalization and deployment in the synthesis of high-value molecules, particularly antiviral and central nervous system (CNS) agents, intended for researchers and professionals in drug discovery and development.
Introduction: The Value Proposition of the Cyclopropyl Moiety
The incorporation of a cyclopropyl group into a drug candidate is a well-established strategy to enhance pharmacological properties. The inherent strain of the three-membered ring leads to shorter, stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This often translates to an improved pharmacokinetic profile. Furthermore, the rigid, three-dimensional nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[2][3]
This compound (CAS No. 107017-73-2) is a bifunctional synthon designed for the efficient installation of the valuable cyclopropylmethylamine scaffold. It features:
-
A Boc-protected amine , which masks the nucleophilicity of the nitrogen atom, allowing for selective reactions at the hydroxyl group. This protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[4][5][6]
-
A primary hydroxyl group , which serves as a versatile handle for a variety of synthetic transformations, including oxidation, conversion to a leaving group for nucleophilic substitution, or etherification.
This combination makes it a powerful tool for building complex molecular architectures.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 107017-73-2 | [7] |
| Molecular Formula | C₉H₁₇NO₃ | [8] |
| Molecular Weight | 187.24 g/mol | [8] |
| Appearance | White to orange crystalline solid | [9] |
| Melting Point | 81.0 to 85.0 °C | [9] |
| Storage | 2-8 °C, under inert atmosphere | [10] |
Handling: The compound should be handled in a well-ventilated area using standard personal protective equipment (PPE). It is stable under recommended storage conditions.
Core Applications in Bioactive Molecule Synthesis
This building block has been instrumental in the development of several classes of therapeutic agents.
Antiviral Agents
The cyclopropylmethylamine scaffold is a prominent feature in several potent antiviral drugs, particularly protease inhibitors.
-
Hepatitis C Virus (HCV) Protease Inhibitors: The development of direct-acting antivirals for HCV was a landmark in medicine. The Boc-protected cyclopropylmethylamine core is a key component in the synthesis of α-ketoamide inhibitors of the HCV NS3/4A protease, such as Boceprevir.[11][12] The cyclopropyl group makes critical hydrophobic interactions within the S2 subsite of the protease active site.
-
SARS-CoV-2 Main Protease (Mpro) Inhibitors: Given the structural homology between HCV NS3/4A and SARS-CoV-2 Mpro, many HCV inhibitors have been repurposed and modified to target the coronavirus.[11][13][14] Boceprevir derivatives, which can be synthesized from this compound, are a key area of research for potential COVID-19 therapeutics.[15]
-
Herpesvirus and Nucleoside Analogs: The reagent serves as a precursor for novel cyclopropyl nucleosides with potent activity against herpesviruses, including HSV-1.[16][17][18] The synthesis involves coupling the cyclopropyl scaffold to various purine or pyrimidine bases.
Central Nervous System (CNS) Agents
-
Serotonin 5-HT2C Receptor Agonists: Selective activation of the 5-HT2C receptor is a promising strategy for treating obesity and various psychiatric disorders.[19] The 2-phenylcyclopropylmethylamine scaffold is a known pharmacophore for 5-HT2C agonism, and fluorinated derivatives synthesized from related cyclopropane precursors have shown high potency and selectivity.[20]
Agrochemicals
The reagent can be used to synthesize spirocyclopropanated analogs of neonicotinoid insecticides like Thiacloprid and Imidacloprid, demonstrating its utility beyond pharmaceuticals.[7]
Synthetic Pathways & Experimental Protocols
The true utility of this compound lies in its synthetic versatility. The following diagram and protocols illustrate its key transformations.
Caption: Key Synthetic Transformations of the Reagent.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via reduction of a commercially available ester precursor. The causality for using a mild reducing agent like LiBH₄ is to selectively reduce the ester in the presence of the Boc-carbamate, which is generally stable to hydride reagents.
Reaction Scheme: Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate → this compound
Materials:
-
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Lithium borohydride (LiBH₄), 2M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Heptane
Procedure:
-
Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 eq) in anhydrous THF (approx. 4.4 mL per gram of ester).
-
Under an inert atmosphere (Argon or Nitrogen), slowly add a 2M solution of LiBH₄ in THF (1.1 eq) dropwise at room temperature. Causality: Dropwise addition controls the exothermic reaction.
-
Stir the reaction mixture at room temperature overnight. Monitor reaction progress by TLC (e.g., Heptane/EtOAc 1:1).
-
If the reaction is incomplete, an additional portion of LiBH₄ solution (0.5 eq) can be added, and stirring continued for another 4-6 hours.[7]
-
Workup: Carefully quench the reaction by the slow addition of water. Add anhydrous Na₂SO₄ to the suspension and stir vigorously for 30 minutes to absorb excess water and salts.
-
Filter the suspension through a pad of Celite® or anhydrous Na₂SO₄, washing the residue thoroughly with DCM or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Heptane/EtOAc) to afford the title compound as a white solid.[7]
Protocol 2: Oxidation of the Hydroxyl Group to an Aldehyde
This transformation generates a key electrophilic intermediate for chain extension. Dess-Martin Periodinane (DMP) is chosen for its mild, neutral conditions, which are compatible with the acid-sensitive Boc group.
Reaction Scheme: this compound → tert-Butyl ((1-formylcyclopropyl)methyl)carbamate
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram) in a flask under an inert atmosphere.
-
Add DMP (1.2 - 1.5 eq) portion-wise at room temperature. Causality: Portion-wise addition helps to control the reaction temperature.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Causality: The thiosulfate quenches excess DMP, and the bicarbonate neutralizes the acetic acid byproduct.
-
Stir vigorously until the layers are clear. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting aldehyde is often used in the next step without further purification, but can be purified by silica gel chromatography if necessary.
Protocol 3: Boc-Group Deprotection
This is the final step to unmask the primary amine, which can then be used in coupling reactions or as a free base. Trifluoroacetic acid (TFA) is a common choice for its effectiveness and the volatility of its byproducts.[5][6]
Caption: Boc Deprotection Mechanism via Acid Catalysis.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq, often used as a 25-50% solution in DCM) dropwise. Causality: The reaction is exothermic and the Boc group is highly acid-labile, so cooling prevents potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., EtOAc or DCM) and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic (ceases effervescence). Caution: CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine. The product can also be isolated as a salt (e.g., HCl or TFA salt) by precipitation if desired.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its robust design, featuring orthogonally reactive functional groups, provides a reliable and efficient pathway to introduce the cyclopropylmethylamine scaffold. The protocols outlined herein provide a validated framework for its synthesis and manipulation. As the demand for metabolically robust and conformationally constrained drug candidates continues to grow, the importance of this versatile building block in the synthesis of next-generation bioactive molecules is set to increase.
References
- Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides.Nucleosides Nucleotides Nucleic Acids.
- Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses.PubMed.
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)
- Synthesis of potentially antiviral cyclopropyl nucleosides.
- Synthesis and Antiviral Activity of Novel Acyclic Nucleosides: Discovery of a Cyclopropyl Nucleoside with Potent Inhibitory Activity against Herpesviruses.
- Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir.ScienceDirect.
- Cyclopropylmethylamine.MySkinRecipes.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.Organic Syntheses.
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.PubMed Central.
- Rational design of a new class of protease inhibitors for the potential tre
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.PubMed Central.
- Carbamic acid, tert-butyl ester.Organic Syntheses.
- Metabolism of cyclopropyl groups.Hypha Discovery Blogs.
- tert-butyl N-[(1S,2S)-2-(hydroxymethyl)
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
- tert-Butyl ((1-hydroxycyclopropyl)methyl)
- SARS-CoV-2 Main Protease Inhibitors.Encyclopedia.pub.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents.PubMed.
- tert-Butyloxycarbonyl protecting group.Wikipedia.
- Chemical substance may specifically inhibit both SARS-CoV-2 proteases and human protease.News-Medical.Net.
- Boc Protecting Group for Amines.Chemistry Steps.
- Case Studies of the Synthesis of Bioactive Cyclodepsipeptide N
- Organic Carbamates in Drug Design and Medicinal Chemistry.PubMed Central.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.MDPI.
- Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Pl
- Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate and its Deriv
- Protecting Groups for Amines: Carbam
- Hepatitis C virus NS3/4A inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease.PubMed Central.
- tert-butyl N-[(1R,2S)-2-(hydroxymethyl)
- Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease.eScholarship.org.
- Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers.PubMed.
- 107017-73-2|tert-Butyl (1-(hydroxymethyl)cyclopropyl)
- Tert-Butyl [1-(Hydroxymethyl)cyclopropyl]carbamate | 107017-73-2.Hangzhou Cheminspire technologies Co., Ltd.
- tert-butyl N-(1-(hydroxymethyl)cyclopropyl)
- tert-butyl N-[1-(hydroxymethyl)
- Tert-butyl carbamate derivative and preparation method and application thereof.
- SCH 503034, a Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease, Suppresses Polyprotein Maturation and Enhances the Antiviral Activity of Alpha Interferon in Replicon Cells.PubMed Central.
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- 20. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS No. 107017-73-2). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic outcomes.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process pivotal for creating advanced intermediates, particularly for spirocyclopropanated analogues of insecticides.[1][2] A prevalent and efficient synthetic route involves the reduction of an ester, such as ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, to the corresponding primary alcohol.[1] While seemingly straightforward, this reduction and the preceding Boc-protection step are susceptible to several side reactions that can complicate purification and significantly reduce yield.
This guide will focus on troubleshooting these critical steps. We will dissect the causality behind common experimental issues and provide validated protocols to mitigate them.
Synthetic Pathway Overview
Caption: General synthetic routes to the target compound.
II. Troubleshooting Guide: Ester Reduction Step
The reduction of the ethyl ester of 1-(Boc-amino)cyclopropanecarboxylic acid is a critical step. The choice of reducing agent and reaction conditions are paramount to avoiding side reactions. Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation due to its selectivity compared to more powerful agents like Lithium Aluminum Hydride (LiAlH₄).[1][3]
Q1: My reduction of ethyl 1-(Boc-amino)cyclopropanecarboxylate with LiBH₄ is sluggish or incomplete. What's causing this and how can I fix it?
A1: Root Cause Analysis & Solution
Incomplete reduction is a frequent issue and can stem from several factors:
-
Reagent Quality: Lithium borohydride is moisture-sensitive. Degraded reagent will have significantly lower activity.
-
Insufficient Reagent: While a slight excess is typical, stubborn reactions may require an additional charge of the reducing agent.
-
Solvent Purity: The presence of water in the solvent (typically THF) will quench the reducing agent.
Troubleshooting Protocol:
-
Verify Reagent Activity: Before starting, ensure your LiBH₄ is fresh and has been stored under anhydrous conditions.
-
Use Anhydrous Solvent: Always use freshly distilled or commercially available anhydrous THF.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Incremental Addition: If the reaction stalls, a second portion of LiBH₄ solution can be added. In one documented procedure, an additional 0.5 equivalents of a 2M LiBH₄ solution in THF was added after initial overnight stirring to drive the reaction to completion.[1]
| Parameter | Standard Condition | Troubleshooting Adjustment |
| LiBH₄ Equivalents | 1.1 - 1.2 eq | Increase to 1.5 - 2.0 eq (added portion-wise) |
| Solvent | Anhydrous THF | Ensure dryness; consider fresh bottle/distillation |
| Reaction Time | Overnight | Extend to 24-48 hours with monitoring |
Q2: After workup, I'm observing a significant amount of a byproduct that I suspect is the deprotected amine. Why is the Boc group being cleaved?
A2: Mechanistic Insight & Prevention
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] While the reduction itself is performed under neutral or slightly basic conditions, the workup procedure can inadvertently create an acidic environment.
Common Causes of Deprotection:
-
Acidic Quench: Quenching the reaction with a strong protic acid can lead to the removal of the Boc group.
-
Silica Gel Chromatography: Some grades of silica gel can be acidic, causing on-column deprotection during purification.
Preventative Measures:
-
Neutral or Basic Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a biphasic wash with a mild base like sodium bicarbonate (NaHCO₃). A documented effective workup involves the addition of anhydrous sodium sulfate followed by water.[1]
-
Neutralize Silica Gel: If column chromatography is necessary, consider pre-treating the silica gel with a dilute solution of triethylamine in your eluent system (e.g., 0.1-1% triethylamine in ethyl acetate/heptane) and then flushing with the mobile phase before loading your sample.
Caption: Acid-catalyzed deprotection of the Boc group.
III. Troubleshooting Guide: Boc Protection Step
The protection of [1-(aminomethyl)cyclopropyl]methanol with di-tert-butyl dicarbonate ((Boc)₂O) is the initial step in some synthetic routes. While generally a high-yielding reaction, several side reactions can occur if not properly controlled.[5]
Q3: My Boc protection reaction is yielding a significant amount of a di-Boc protected byproduct. How can I improve the selectivity for mono-protection?
A3: Understanding Reactivity & Optimizing Conditions
The formation of a di-Boc species, while less common for primary amines, can occur, especially if the corresponding alcohol is also acylated. Over-reaction can be driven by an excess of (Boc)₂O, prolonged reaction times, or highly forcing conditions.
Strategies for Selective Mono-Boc Protection:
-
Control Stoichiometry: Use a modest excess of (Boc)₂O, typically in the range of 1.1 to 1.2 equivalents.
-
Optimize Base and Solvent: The choice of base and solvent is critical. A common and effective system involves a base like triethylamine in a mixed solvent system such as water and methanol.[5] Alcoholic solvents have been shown to accelerate the N-Boc protection of amines.[6]
-
Temperature Control: Run the reaction at room temperature or slightly above (e.g., 55°C) to ensure a reasonable reaction rate without promoting side reactions.[5]
Q4: I am observing the formation of a urea byproduct in my Boc protection reaction. What is the source of this impurity?
A4: Identifying the Cause and Mitigation
Urea formation can arise from the reaction of the starting amine with an isocyanate intermediate. This intermediate can be generated from the decomposition of the Boc-protected product or from impurities in the (Boc)₂O.
Mitigation Strategies:
-
High-Purity Reagents: Ensure the use of high-quality (Boc)₂O.
-
Temperature Management: Avoid excessive heating during the reaction, as this can promote the decomposition pathways that lead to isocyanate formation.
-
Reaction Monitoring: Follow the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing prolonged exposure to conditions that might favor byproduct formation.
IV. Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) for the ester reduction? A: Generally, NaBH₄ is not a strong enough reducing agent to efficiently reduce esters to primary alcohols.[7] While some highly activated esters might show reactivity, LiBH₄ or LiAlH₄ are the more reliable choices for this transformation.[3]
Q: My final product is difficult to purify by column chromatography. Are there alternative methods? A: If your product is a crystalline solid, recrystallization can be an effective purification technique. Consider solvent systems like heptane/ethyl acetate or dichloromethane/hexane. The target compound is a solid with a reported melting point range of 81.0 to 85.0 °C.[2]
Q: What is the best way to remove unreacted (Boc)₂O after the protection step? A: Unreacted (Boc)₂O can often be removed by co-evaporation with a solvent like toluene under reduced pressure. For larger scales, a careful aqueous workup can also be effective. Some protocols suggest that residual (Boc)₂O can be sublimated under high vacuum.[5]
Q: Are there alternative synthetic routes to this compound? A: Yes, other routes exist. One notable method involves a Curtius rearrangement of a carboxylic acid derived from the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by reduction of the remaining ester group.[1] Another approach could involve the reductive amination of a suitable cyclopropane-containing aldehyde.[8]
V. Experimental Protocols
Protocol 1: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate[1]
-
Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC. If the starting material persists, add an additional portion of the LiBH₄ solution (0.5 eq) and continue stirring for another 6 hours.
-
Upon completion, carefully add anhydrous sodium sulfate (Na₂SO₄) followed by water to quench the reaction.
-
Stir the resulting suspension vigorously for several hours to overnight.
-
Filter the suspension through a pad of celite or sodium sulfate, washing the residue with dichloromethane (DCM).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate, 1:1) to yield the final product.
Protocol 2: General Boc Protection of an Amine[5]
-
Dissolve the amine, [1-(aminomethyl)cyclopropyl]methanol, in a 10:10:7 mixture of water, methanol, and triethylamine.
-
Slowly add solid di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.6 eq) while stirring.
-
Heat the solution to 55°C and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
The resulting crude product can often be used without further purification, or it can be purified by column chromatography if necessary.
VI. References
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 174.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Carpino, L. A. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses, 46, 15.
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Journal of the Chemical Society, Perkin Transactions 1, (1), 145-146.
-
Cañellas, S., Pellicena, R., Pàmies, O., & Diéguez, M. (2015). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 54(14), 4260-4263.
-
ResearchGate. (2018, February 6). How can i selectively reduce ester to alcohol instead of amide present?. Retrieved from [Link]
-
Lead Sciences. (n.d.). [1-[(Boc-amino)methyl]cyclopropyl]methanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
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- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS No. 107017-73-2). This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable cyclopropane-containing building block. We will delve into common synthetic challenges, provide in-depth troubleshooting, and offer detailed protocols based on established literature and practical field experience.
Introduction
This compound is a key intermediate in the synthesis of various bioactive molecules, including spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid.[1][2] Its rigid cyclopropane scaffold imposes conformational constraints that are highly desirable in drug design. However, synthesizing this compound with consistently high yields can be challenging due to the sensitive nature of the cyclopropane ring and the functional groups involved.
This guide focuses on the most common and direct synthetic route: the reduction of an ester precursor. We will explore the critical parameters of this reaction and provide solutions to frequently encountered problems.
Primary Synthesis Workflow
The most prevalent and efficient synthesis involves the direct reduction of a commercially available or readily synthesized ester, namely ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This pathway is favored for its atom economy and straightforward execution.
Caption: Key transformation from ester to the target primary alcohol.
Troubleshooting Guide: Yield Improvement (Q&A Format)
This section addresses the most common issues encountered during the synthesis, focusing on the reduction step.
Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: Low yields in the reduction of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate are typically traced back to one of four areas: the reducing agent, reaction conditions, starting material quality, or the workup procedure.
A1. Choice and Stoichiometry of Reducing Agent: The selection of the reducing agent is critical. Lithium borohydride (LiBH₄) is often the reagent of choice for this transformation.
-
Why LiBH₄? It is strong enough to reduce the ester to a primary alcohol but is generally less reactive than agents like Lithium Aluminum Hydride (LiAlH₄), reducing the risk of side reactions such as the cleavage of the Boc protecting group. Sodium borohydride (NaBH₄) is typically too weak to efficiently reduce esters without additives or high temperatures, which could compromise the cyclopropane ring. A patent for a similar reduction of cyclopropane ester to cyclopropyl-carbinol uses NaBH₄ but requires a Lewis acid catalyst like AlCl₃.[3]
-
Incomplete Reaction: The reduction can be sluggish. One documented procedure reports stirring the reaction overnight and then adding a second portion of LiBH₄ to drive the reaction to completion.[1] If your TLC or LC/MS analysis shows significant remaining starting material after 12-18 hours, consider adding another 0.5 equivalents of the reducing agent and monitoring for another 4-6 hours.
A2. Reaction Conditions:
-
Solvent Purity: The reaction is highly sensitive to moisture. Tetrahydrofuran (THF) is the common solvent and must be anhydrous.[4] Using a freshly opened bottle of anhydrous THF or distilling it from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended. Water will quench the hydride reagent, reducing its effective concentration and lowering the yield.
-
Temperature: The reaction is typically run at room temperature.[1] Running the reaction at elevated temperatures is not recommended as it can lead to side reactions, including potential decomposition of the Boc group or solvent degradation.
A3. Quality of Starting Materials:
-
Ester Purity: Ensure your starting material, ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, is pure. Impurities from its synthesis can interfere with the reduction.
-
Reagent Potency: LiBH₄ is hygroscopic and can lose potency over time if not stored properly under an inert atmosphere. A titration of the hydride solution or using a fresh bottle is advisable if poor results persist.
A4. Workup and Purification:
-
Quenching: The workup often involves carefully quenching the excess hydride. A documented procedure uses the addition of anhydrous sodium sulfate followed by a small amount of water.[1] This method, known as a Fieser workup, generates a filterable solid. However, the product can be trapped in the resulting inorganic salts. Ensure the filter cake is washed thoroughly with an appropriate solvent (e.g., Dichloromethane or Ethyl Acetate) to maximize recovery.
-
Extraction: If using a standard aqueous quench, the product has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with Ethyl Acetate) to recover all the product. A brine wash of the combined organic layers can help break emulsions and remove residual water.[4]
Caption: A decision tree for troubleshooting low product yield.
Question 2: I'm observing a significant side product in my reaction mixture. What could it be?
Answer: The most likely side products arise from the cleavage of the tert-butoxycarbonyl (Boc) protecting group or reactions involving impurities.
-
Boc Deprotection: The Boc group is notoriously labile under acidic conditions.[5] If any of your reagents or solvents are contaminated with acid, you will form the unprotected amino alcohol, 1-(aminomethyl)cyclopropanemethanol. This impurity will be more polar than your product on a TLC plate and can be difficult to separate.
-
Solution: Ensure all glassware is clean and that solvents are neutral. If you suspect acidic contamination, consider adding a non-nucleophilic base like proton sponge or keeping the reaction under a strictly inert atmosphere.
-
-
N,N-di-Boc Impurity: The formation of unwanted N,N-di-Boc derivatives can sometimes occur during the initial Boc-protection step of the amine.[6] If this impurity is present in your starting material, it will be carried through the reaction.
-
Solution: Purify the starting ester before the reduction step to remove any di-Boc protected material.
-
Question 3: My purification by column chromatography is difficult, and the yield is poor. How can I optimize it?
Answer: The product contains both a hydroxyl and a carbamate group, making it moderately polar and capable of hydrogen bonding, which can lead to tailing on silica gel columns.
-
Solvent System: A common eluent system is a mixture of a non-polar solvent like heptane or hexane and a polar solvent like ethyl acetate.[1] Start with a low polarity (e.g., 9:1 Heptane:EtOAc) and gradually increase the polarity.
-
Tailing Reduction: Tailing on silica can be caused by the slightly acidic nature of the silica gel interacting with the amine functionality of the carbamate. To mitigate this, you can:
-
Add a Base: Add a small amount of triethylamine (~0.5-1%) to your eluent. This will neutralize the acidic sites on the silica and improve peak shape.
-
Use Neutral Alumina: For particularly difficult separations, consider using neutral alumina as your stationary phase instead of silica gel.
-
-
Loading Technique: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than loading it in a strong solvent like DCM or pure ethyl acetate. This will result in a tighter band and better separation.
Optimized Experimental Protocol
This protocol is synthesized from literature procedures and incorporates best practices for maximizing yield and purity.[1]
Reaction: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
| Parameter | Recommended Value/Reagent | Rationale / Notes |
| Starting Material | Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | 1.0 eq. |
| Reducing Agent | Lithium Borohydride (LiBH₄), 2M in THF | 1.1 - 1.5 eq. (initial) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry to prevent quenching of the hydride. |
| Temperature | Room Temperature (20-25 °C) | Avoids thermal degradation. |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the hygroscopic hydride reagent. |
Step-by-Step Procedure:
-
Setup: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, add ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 eq.).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate). Stir until all the starting material is dissolved.
-
Addition of Hydride: Slowly add a 2M solution of LiBH₄ in THF (1.1 eq.) dropwise via syringe at room temperature. Caution: Hydrogen gas may be evolved. Ensure proper ventilation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction's progress by TLC (e.g., using a 1:1 Heptane:Ethyl Acetate system) or LC/MS after 12 hours.
-
Driving to Completion (If Necessary): If a significant amount of starting material remains after 12-18 hours, add a second portion of the LiBH₄ solution (0.5 eq.) and continue stirring for an additional 4-6 hours.
-
Workup:
-
Cool the flask in an ice-water bath.
-
Carefully and slowly add anhydrous sodium sulfate (a mass equivalent to ~1.5x the mass of LiBH₄ used) followed by the dropwise addition of water (a volume equivalent to the volume of LiBH₄ solution used).
-
Remove the ice bath and stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
-
Isolation:
-
Filter the suspension through a pad of Celite or sodium sulfate.
-
Wash the filter cake thoroughly with several portions of Dichloromethane (DCM) or Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a gradient of heptane/ethyl acetate (e.g., from 4:1 to 1:1). Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a white solid. A yield of 75-85% can be expected with this optimized procedure.
Frequently Asked Questions (FAQs)
Q1: Can I use LiAlH₄ for this reduction to speed it up? A: While LiAlH₄ is a powerful reducing agent that will readily reduce the ester, it is often too reactive and may cleave the Boc protecting group. This leads to the formation of the unprotected amine, complicating purification and lowering the yield of the desired product. Sticking with a milder reagent like LiBH₄ is highly recommended.
Q2: My final product looks like an oil, but the literature says it's a solid. What should I do? A: The product can sometimes be isolated as a thick, viscous oil if trace amounts of solvent or impurities are present. Try dissolving the oil in a minimal amount of a hot non-polar solvent (like hexane or heptane) and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. If it remains an oil, ensure its purity via NMR and mass spectrometry before proceeding to the next step.
Q3: Is it possible to synthesize the target compound from 1,1-cyclopropanedicarboxylic acid? A: Yes, this is an alternative route. It involves monohydrolysis of the corresponding diester, followed by a Curtius rearrangement of the resulting carboxylic acid to form the N-Boc amine, and finally, reduction of the remaining ester group.[1] This route is longer but can be effective if the Boc-protected amino ester starting material is not readily available.
References
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Chemoselective Boc protection of phenols and amino alcohols. ResearchGate.
- A kind of preparation method of cyclopropyl-carbinol. Google Patents (CN108516922A).
Sources
- 1. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 [chemicalbook.com]
- 2. Buy tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | 177472-60-5 [smolecule.com]
- 3. CN108516922A - A kind of preparation method of cyclopropyl-carbinol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Boc Protection of Sterically Hindered Amino Alcohols
Welcome to the technical support center for the N-tert-butyloxycarbonyl (Boc) protection of sterically hindered amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but often tricky transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our focus is on understanding the "why" behind the "how," empowering you to optimize your reactions for success.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: I am getting very low to no yield of my desired N-Boc protected amino alcohol. My starting material is a secondary amine with bulky substituents near the nitrogen and a primary or secondary alcohol. What is going wrong?
Answer: Low reactivity is the hallmark challenge for sterically hindered amines. The bulky substituents surrounding the nitrogen atom physically obstruct the approach of the electrophilic di-tert-butyl dicarbonate (Boc₂O), significantly slowing down the rate of nucleophilic attack.[1][2][3] Furthermore, the lone pair on the nitrogen, which is the nucleophilic center, is less available due to steric congestion.[2] Standard conditions (Boc₂O with a mild base like triethylamine in a solvent like DCM or THF) are often insufficient to drive the reaction to completion.
Troubleshooting Steps & Solutions:
-
Increase Reagent Electrophilicity with a Catalyst: The most common and effective strategy is to use a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) . DMAP reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself, accelerating the reaction with the hindered amine.[4][5]
-
Enhance Amine Nucleophilicity with a Stronger Base: To make the amine a better nucleophile, you can deprotonate it first using a strong, non-nucleophilic base. This generates the corresponding amide anion, which is significantly more reactive.
-
Recommended Bases: Sodium hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices.[]
-
Experimental Protocol:
-
Dissolve the sterically hindered amine in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add the strong base (e.g., NaH) portion-wise and stir for 30-60 minutes to allow for complete deprotonation.
-
Slowly add a solution of Boc₂O in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: While THF and DCM are common, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can sometimes improve solubility and reaction rates. For certain substrates, alcoholic solvents like methanol can surprisingly accelerate the reaction, even without a base, by stabilizing the transition state through hydrogen bonding.[8]
-
Temperature: For sluggish reactions, increasing the temperature to 40-50 °C can provide the necessary activation energy.[] However, be cautious, as higher temperatures can also promote side reactions.
-
Decision Workflow for Low Yield
Below is a workflow to guide your experimental choices when facing low reactivity.
Caption: Troubleshooting workflow for low-yield Boc protection.
Question 2: My reaction is messy, and besides my starting material, I am seeing a significant byproduct that I suspect is a urea derivative. Why does this happen with hindered amines?
Answer: Urea formation is a known side reaction, particularly with sterically hindered amines.[] It arises from the reaction of the starting amine with an isocyanate intermediate. This isocyanate is generated in situ from the decomposition of an unstable mixed anhydride formed between the carbamate product and another molecule of Boc₂O, or through a pathway catalyzed by DMAP at low temperatures.[4][6] The hindered nature of the amine slows down the desired N-Boc protection, giving more time and opportunity for this side reaction to occur.
Strategies to Minimize Urea Formation:
-
Avoid Excess Boc₂O: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess can drive the formation of the isocyanate intermediate.
-
Control Temperature: While heating can increase the rate of the desired reaction, it can also accelerate side reactions. Run the reaction at room temperature or even 0 °C if possible, especially when using a catalyst like DMAP.
-
Use a Strong Base Protocol: The pre-formation of the highly nucleophilic amide anion with NaH or NaHMDS, as described in Question 1, dramatically increases the rate of the desired carbamoylation.[] This rapid, irreversible reaction often outcompetes the slower pathway leading to urea formation.
Question 3: I am trying to selectively protect the amine in my amino alcohol, but I am also getting O-Boc protection on the hydroxyl group. How can I improve the chemoselectivity?
Answer: While amines are generally more nucleophilic than alcohols, this selectivity can diminish under certain conditions, especially with sterically hindered amines. When the N-protection is slow, the alcohol has a greater opportunity to react, particularly if a strong catalyst is used for an extended period.
Methods to Enhance N-Selectivity:
-
Standard Conditions First: Always start with the mildest conditions possible (e.g., Boc₂O, NaHCO₃, in a biphasic system like Dioxane/H₂O or THF/H₂O).[][9] The aqueous basic conditions favor the more nucleophilic amine's reaction while minimizing O-acylation.
-
Limit DMAP and Reaction Time: If a catalyst is necessary, use the lowest effective amount of DMAP and monitor the reaction closely. Do not let the reaction run overnight without confirming that the N-protection is complete, as prolonged exposure can lead to O-protection.[]
-
Solvent Choice: Using protic ionic liquids or alcoholic solvents has been shown to enhance the rate of N-protection selectively without promoting O-protection.[8][10]
-
pH Control: Maintaining a slightly basic pH (8-10) ensures the amine is in its free, nucleophilic form (R-NH₂) while the alcohol remains largely protonated (R-OH), maximizing the nucleophilicity difference.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc protection? A1: The reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide (CO₂) gas and a tert-butoxide anion, which deprotonates the newly formed ammonium salt to yield the final N-Boc protected amine and tert-butanol.[11][12]
Q2: Why is DMAP such an effective catalyst for this reaction? A2: DMAP is a hypernucleophilic acylation catalyst. It reacts with Boc₂O much faster than the hindered amine does, forming a highly reactive N-Boc-4-dimethylaminopyridinium salt. This salt is a superior acylating agent because the dimethylaminopyridinium moiety is an excellent leaving group. This catalytic cycle dramatically lowers the activation energy for the acylation of the hindered amine.[4][5]
Q3: Are there alternatives to Boc₂O for protecting hindered amines? A3: Yes, while Boc₂O is the most common reagent, other options exist for particularly challenging substrates. Reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be effective. Additionally, less common but potent reagents like 1-(tert-butoxycarbonyl)benzotriazole can be used.[13] However, for most applications, optimizing the conditions with Boc₂O is the most cost-effective and practical approach.
Q4: Can I use other bases besides TEA or DIPEA? A4: Absolutely. The choice of base depends on the substrate's sensitivity and the required reaction conditions.
-
Inorganic bases (NaHCO₃, K₂CO₃): Excellent for aqueous or biphasic systems and for substrates that are not sensitive to water.[]
-
Non-nucleophilic organic bases (DBU, N-Methylmorpholine): Useful in anhydrous organic solvents. NMM is considered a weaker base than TEA or DIPEA and can sometimes help minimize racemization in chiral substrates.[14]
-
Strong bases (NaH, NaHMDS, n-BuLi): Reserved for the most unreactive, sterically hindered amines where deprotonation is necessary to achieve a sufficient reaction rate.[]
Comparative Summary of Reaction Conditions
The table below summarizes common conditions for Boc protection, highlighting their suitability for sterically hindered substrates.
| Condition | Base/Catalyst | Solvent(s) | Temperature | Suitability for Hindered Substrates | Key Considerations |
| Standard Biphasic | NaHCO₃ / K₂CO₃ | Dioxane/H₂O, THF/H₂O | RT | Low | Good starting point for selectivity; often too slow for hindered amines. |
| Standard Anhydrous | TEA / DIPEA | DCM, THF, MeCN | RT | Low to Moderate | May require heat; risk of incomplete reaction. |
| Catalytic DMAP | DMAP (cat.) , TEA | DCM, MeCN, THF | RT | High | Most common and effective method for accelerating sluggish reactions. [4][9] |
| Alcoholic Solvent | None or TEA | MeOH, EtOH | RT | Moderate to High | Can significantly accelerate reactions for some aromatic and aliphatic amines.[8] |
| Strong Base | NaH, NaHMDS | THF, DMF | 0 °C to RT | Very High | Best for extremely unreactive amines; minimizes side reactions. [] |
Conclusion
Successfully navigating the Boc protection of sterically hindered amino alcohols requires a departure from one-size-fits-all protocols. By understanding the interplay between steric hindrance, nucleophilicity, and reagent reactivity, researchers can systematically troubleshoot and optimize their reactions. The key lies in enhancing the reactivity of either the electrophile (via DMAP catalysis) or the nucleophile (via strong base deprotonation). Careful control of stoichiometry, temperature, and reaction time is paramount to minimizing side reactions and achieving high yields of the desired chemoselective transformation.
References
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Almquist, R. G., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. DOI: 10.1039/c3ra42992f.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH).
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Ashenhurst, J. (2012). Nucleophilicity vs. Basicity. Master Organic Chemistry.
- Chemoselective Boc protection of phenols and amino alcohols. ResearchGate.
- Dual protection of amino functions involving Boc. Semantic Scholar.
- Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
- Di-tert-butyl dicarbonate. Wikipedia.
- CHAPTER 9. Substitution reactions. University of Kentucky College of Arts & Sciences.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. PubMed Central (PMC).
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. DOI: 10.1021/jo000523w.
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Boc Protecting Group for Amines. Chemistry Steps.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. [PDF] Dual protection of amino functions involving Boc | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Welcome to the technical support center for tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. The unique combination of a Boc-protected amine, a primary alcohol, and a strained cyclopropane ring presents specific challenges during purification. This document provides in-depth, field-tested solutions to common purification and impurity issues in a direct question-and-answer format.
PART 1: FAQ - Impurity Identification & Analysis
This section addresses the critical first step in any purification challenge: knowing what you are looking for.
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities typically originate from three sources: unreacted starting materials, side-reactions during the Boc-protection step, and subsequent degradation.
-
Starting Material-Related Impurities:
-
(1-(Aminomethyl)cyclopropyl)methanol: The primary amine precursor. Its presence indicates an incomplete reaction.
-
Di-tert-butyl dicarbonate (Boc₂O): The Boc-protection reagent. Often used in excess.
-
tert-Butanol: A byproduct from the reaction of Boc₂O.
-
-
Process-Related Impurities:
-
Di-Boc Species: Although sterically hindered, trace amounts of N,O-bis-Boc protected species could form.
-
tert-Butyl N-(1-formylcyclopropyl)methylcarbamate: Over-oxidation of the primary alcohol can lead to the corresponding aldehyde. This is more common if specific oxidizing agents were used in a previous step or during a prolonged workup with exposure to air.
-
Ring-Opened Byproducts: The cyclopropane ring is strained and can be susceptible to opening under harsh acidic or catalytic conditions, though this is less common with the mild conditions typically used for Boc protection.[1][2]
-
-
Degradation Products:
-
Deprotected Amine: The Boc group is notoriously sensitive to acid.[3][4] Exposure to acidic conditions (e.g., on silica gel, during an improper extractive workup) can cleave the protecting group, regenerating the (1-(aminomethyl)cyclopropyl)methanol starting material.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Hexane).
-
Q2: What are the best analytical methods to detect and quantify these impurities?
A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment.
| Analytical Method | Target Impurities & Purpose | Key Advantages & Considerations |
| ¹H NMR Spectroscopy | Structural confirmation, detection of starting materials, tert-butanol, and residual solvents. | Provides excellent structural information. The tert-butyl signal of the Boc group (singlet ~1.4 ppm) can overlap with residual grease but is distinct from the tert-butyl signal of tert-butanol (singlet ~1.28 ppm). |
| HPLC-UV/MS | Quantifies purity, detects non-volatile impurities like the starting amine, di-Boc species, and oxidation products. | HPLC is the gold standard for purity analysis. A C18 reverse-phase column is standard.[5] LC-MS is invaluable for identifying unknown peaks by their mass-to-charge ratio.[6] Specialized carbamate columns can also offer enhanced separation.[7][8] |
| GC-MS | Identifies and quantifies volatile impurities. | The primary method for accurately determining levels of residual solvents and other volatile byproducts like tert-butanol.[5] |
PART 2: Troubleshooting & Purification Protocols
This section provides step-by-step solutions to common experimental challenges.
Q3: My crude product is a thick oil and I can't get it to crystallize. What is the most reliable method for purification?
A3: For non-crystalline polar molecules like this carbamate, flash column chromatography is the method of choice. The polarity difference between the desired product (containing both a carbamate and an alcohol) and less polar impurities (like Boc₂O) or more polar impurities (like the starting amino alcohol) allows for effective separation.
-
Stationary Phase Selection: Standard silica gel (SiO₂, 40-63 µm particle size) is the default choice.
-
Mobile Phase (Eluent) Selection: A gradient system of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate) is highly effective.
-
Initial Scouting: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Spot the crude material on a silica TLC plate and test different Hexane/EtOAc ratios (e.g., 9:1, 4:1, 2:1, 1:1).
-
Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for the product spot in your chosen eluent system. This Rf value typically provides the best separation on a column.
-
-
Column Packing & Loading:
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc).
-
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the percentage of the polar solvent (Ethyl Acetate) to elute your product. A typical gradient might be from 10% EtOAc in Hexane up to 50-60% EtOAc.
-
Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Q4: My NMR shows significant unreacted (1-(aminomethyl)cyclopropyl)methanol. Is there an easier way to remove it than chromatography?
A4: Yes, a liquid-liquid extraction with a dilute acid wash is highly effective for removing basic impurities like a primary amine from an organic solution.
Causality: The amine is basic and will be protonated by the acid to form a water-soluble ammonium salt. The desired product, a carbamate, is significantly less basic and will remain in the organic layer. A critical warning: The Boc group is acid-labile.[4] Therefore, this procedure must be performed carefully with mild, cold reagents.
-
Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a cold (0-5 °C) , dilute solution of a mild acid. A 5% aqueous solution of ammonium chloride (NH₄Cl) or a 1% aqueous solution of hydrochloric acid (HCl) is recommended. Avoid strong, concentrated acids.
-
Separate the aqueous layer. The protonated amine impurity is now in this layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent to obtain the product, now free of the amine impurity.
Q5: My purity is still low after chromatography. I suspect the product is degrading on the silica gel column. How can I prevent this?
A5: This is a classic issue when purifying acid-sensitive compounds like Boc-protected amines on standard silica gel, which is inherently acidic (pH ~4-5). The acidic surface can slowly cleave the Boc group during the extended contact time of a column run.
Solution: The acidity of the silica gel must be neutralized.
-
Method 1 (Pre-treatment): Prepare a slurry of your silica gel in the chosen mobile phase. Add 1% triethylamine (Et₃N) by volume relative to the solvent. Stir for 15 minutes, then pack the column as usual. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.1-0.5%). The basic Et₃N will neutralize the acidic sites on the silica.
-
Method 2 (Alternative Stationary Phase): Use a pre-treated, commercially available deactivated silica gel. Alternatively, for very sensitive compounds, consider using a different stationary phase altogether, such as neutral or basic alumina (Al₂O₃). Note that alumina has different separation characteristics, so you will need to re-screen for an appropriate eluent system using TLC with alumina plates.
Q6: I have a reasonably pure oil (>90%). How can I try to induce crystallization to get a solid final product?
A6: Inducing crystallization can significantly improve the final purity and handling characteristics of your compound. This is typically achieved using a solvent/anti-solvent system.
-
Solvent Selection:
-
"Solvent": Find a solvent that dissolves your compound well at room temperature or with gentle warming. Good candidates include Ethyl Acetate, Dichloromethane, or Methyl tert-butyl ether (MTBE).
-
"Anti-Solvent": Find a non-polar solvent in which your compound is poorly soluble. Good candidates include Hexane, Heptane, or Pentane. The solvent and anti-solvent must be miscible.
-
-
Procedure:
-
Dissolve your purified oil in a minimal amount of the "solvent." Use just enough to get a clear solution.
-
Slowly add the "anti-solvent" dropwise while stirring.
-
Continue adding until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.
-
If desired, add a single drop of the "solvent" back to make it just clear again.
-
Loosely cap the vial and allow it to stand undisturbed at room temperature. If no crystals form, store it in a refrigerator (4 °C) or freezer (-20 °C).
-
Once crystals have formed, collect them by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[9]
-
References
- Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution.
- U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
- Pharma Intermediate Supplier Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?
- The Pharma Master. (n.d.). Troubleshooting.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- Chrom8 int. (n.d.). CARBAMATE PESTICIDE ANALYSIS COLUMNS.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Journal of Chromatographic Science. (n.d.). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Oxford Academic.
- Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Chemistry LibreTexts. (2020). 9.13: Cyclopropane Synthesis.
- Wikipedia. (n.d.). Cyclopropanation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 9. shyzchem.com [shyzchem.com]
Technical Support Center: Optimization of Reaction Time and Temperature for Carbamate Formation
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction time and temperature—two of the most critical parameters in achieving high-yield, high-purity carbamate products. As every synthetic challenge is unique, this guide emphasizes understanding the causal relationships behind experimental choices rather than prescribing a one-size-fits-all protocol.
Fundamental Principles: The "Why" Behind Time and Temperature Optimization
Carbamate formation, at its core, is a nucleophilic addition-elimination reaction. An amine (the nucleophile) attacks a carbonyl electrophile (e.g., from a chloroformate, isocyanate, or activated CO₂), leading to a carbamate. The efficiency of this process is a delicate balance between reaction kinetics and the stability of reactants, intermediates, and the final product.
The General Reaction Pathway
The reaction generally proceeds through a tetrahedral intermediate. The rate of formation of this intermediate and its subsequent collapse to the product are heavily influenced by temperature, while the overall conversion is a function of time.
Caption: General workflow of carbamate formation and competing side reactions.
Temperature provides the necessary activation energy for the reaction to proceed at a practical rate. However, excessive heat can lead to the degradation of starting materials, reagents (especially sensitive ones like chloroformates), or the desired carbamate product.[1] Reaction time must be sufficient for completion, but unnecessarily long reaction times increase the risk of side product formation and degradation.
Frequently Asked Questions (FAQs)
Q1: My carbamate reaction is very slow or appears stalled. Should I just increase the temperature?
Answer: While increasing temperature is a common first step to accelerate a slow reaction, it should be done cautiously. Before raising the heat, consider these factors:
-
Reagent Stability: Are your reagents, particularly the electrophile (e.g., alkyl chloroformate, isocyanate), stable at higher temperatures? Many are prone to decomposition.
-
Solvent Choice: Is the reaction solvent appropriate for a higher temperature? Ensure the boiling point is not exceeded and that the solvent doesn't participate in side reactions at elevated temperatures.
-
Underlying Cause: The issue might not be kinetics but rather poor reagent quality, insufficient mixing, or the presence of an inhibitor. Ensure your amine is pure and your electrophile has not hydrolyzed.[2] For reactions involving CO₂, the presence of a suitable base is critical to drive the reaction forward.[3]
-
Catalyst/Base Activity: If using a catalyst or base (like triethylamine or DIPEA), its effectiveness might be optimal within a specific temperature range.
Recommendation: Increase the temperature incrementally (e.g., in 10 °C steps) and monitor the reaction closely by TLC or LC-MS at each step. This will help you find the "sweet spot" where the reaction rate is enhanced without significantly increasing impurity formation.
Q2: I'm seeing a significant amount of symmetrical urea as a byproduct. How are time and temperature related to this?
Answer: Symmetrical urea formation is a classic side reaction, especially when using isocyanates or when isocyanates are formed in situ from chloroformates.[2] This occurs when your amine starting material reacts with the isocyanate intermediate faster than the desired alcohol or subsequent nucleophile.
-
Causality: This side reaction is often exacerbated by conditions that favor the formation and persistence of the isocyanate. High temperatures can sometimes accelerate the decomposition of chloroformates into isocyanates. Furthermore, the presence of water is a major culprit; it reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and CO₂. This newly generated amine readily reacts with another isocyanate molecule to form a stable urea.[2]
Troubleshooting Steps:
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0 °C), especially during the addition of the chloroformate or isocyanate, to control the initial exotherm and minimize side reactions.[2]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. This is the most critical step to prevent water-mediated urea formation.[2]
-
Optimize Addition Rate: Add the electrophile (chloroformate/isocyanate) slowly to a solution of the amine. This maintains a low concentration of the electrophile, favoring the desired reaction over the formation of urea.
Q3: What is the optimal temperature range for carbamate formation?
Answer: There is no single optimal temperature; it is highly dependent on the specific substrates and reagents. However, a general guideline is to start at room temperature (20-25 °C) and adjust based on reaction progress and purity.
| Reactant Type | Typical Starting Temperature | Considerations |
| Primary/Secondary Aliphatic Amines + Chloroformates | 0 °C to Room Temperature | Often exothermic; initial cooling helps control the reaction. |
| Aromatic Amines (Anilines) + Chloroformates | Room Temperature to 50 °C | Less nucleophilic than aliphatic amines, often requiring gentle heating to proceed at a reasonable rate. |
| Amines + Isocyanates | 0 °C to Room Temperature | Generally very fast; cooling can be necessary to control the reaction and improve selectivity. |
| Amines + Di-tert-butyl dicarbonate (Boc₂O) | Room Temperature | Typically proceeds smoothly without heating. |
| Amines + CO₂ + Alkyl Halide | Room Temperature to 80 °C | Often requires heating and sometimes pressure to facilitate the multi-component reaction.[4][5] |
Lower temperatures generally favor the thermodynamic stability of the carbamate product, while higher temperatures favor the formation of bicarbonate in aqueous CO₂ systems.[1] The key is to find the minimum temperature required to achieve a reasonable reaction rate within a practical timeframe.
Q4: How long should I run my reaction? Can I just leave it overnight?
Answer: Leaving a reaction "overnight" is common practice but not always optimal. The ideal reaction time is the point at which the consumption of the limiting reagent has plateaued.
-
Risk of Over-incubation: Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products or the reversal of the reaction if it is an equilibrium process.
-
Monitoring is Key: The best practice is to monitor the reaction's progress. For a new reaction, take aliquots at set intervals (e.g., 1h, 2h, 4h, 8h, and 24h) and analyze them by a suitable method like LC-MS, HPLC, or TLC. This time-course study will reveal the point of maximum conversion and help you avoid unnecessary extensions that only increase impurities. Analytical techniques like mass spectrometry are crucial for identifying products and byproducts.[6][7][8]
Troubleshooting Guide: Low Yield & Impurities
When faced with a suboptimal outcome, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting carbamate formation issues.
Experimental Protocols
These protocols provide a framework for systematic optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Baseline Experiment for Carbamate Formation (Chloroformate Method)
This protocol establishes a baseline result from which to optimize.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to make a 0.2 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), dropwise.
-
Electrophile Addition: Slowly add the alkyl chloroformate (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour for the first 4 hours, then at 8 and 24 hours.
-
Workup: Once the reaction is complete, quench with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Analysis: Purify the crude product via column chromatography and determine the yield and purity.
Protocol 2: Temperature Optimization Study
This protocol helps determine the optimal reaction temperature.
-
Setup: Prepare 4-5 identical reaction vials based on Protocol 1 (steps 1-4), each with a small stir bar.
-
Temperature Gradient: Place each vial in a separate reaction block or oil bath set to a different temperature (e.g., 0 °C, 25 °C, 40 °C, 60 °C).
-
Execution: Allow the reactions to proceed for a fixed amount of time (e.g., 4 hours).
-
Analysis: After the set time, quench all reactions simultaneously. Work up each sample identically and analyze the crude product mixture by LC-MS or HPLC to determine the conversion of starting material and the relative percentage of product versus impurities.
-
Data Interpretation: Tabulate the results to identify the temperature that provides the best balance of reaction rate and product purity.
Sample Data Table for Temperature Optimization:
| Reaction ID | Temperature (°C) | Time (h) | Conversion (%) | Product Purity (%) | Key Impurity (%) |
| Opt-T1 | 0 | 4 | 45 | >99 | <1 |
| Opt-T2 | 25 | 4 | 92 | 98 | 2 (Urea) |
| Opt-T3 | 40 | 4 | >99 | 94 | 5 (Urea), 1 (Deg.) |
| Opt-T4 | 60 | 4 | >99 | 85 | 8 (Urea), 7 (Deg.) |
Protocol 3: Time-Course Optimization Study
This protocol determines the minimum time required for maximum conversion at the optimal temperature.
-
Setup: Prepare a single, larger-scale reaction based on Protocol 1 , using the optimal temperature determined in Protocol 2 .
-
Sampling: Once the electrophile has been added and the reaction has reached the target temperature, start a timer. Withdraw a small, consistent aliquot of the reaction mixture at predefined time points (e.g., 30 min, 1h, 2h, 4h, 6h, 8h).
-
Quenching: Immediately quench each aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a slightly acidic aqueous solution) to stop the reaction.
-
Analysis: Analyze each quenched aliquot by LC-MS or HPLC to determine the percentage conversion over time.
-
Data Plotting: Plot the percentage of product formation versus time. The optimal reaction time is the point at which the curve begins to plateau.
References
- H. P. C. E. et al. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. The Journal of Physical Chemistry A, 113(17), 5022-9. [Link]
- H. P. C. E. et al. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
- Schopfer, L. M. et al. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Journal of Analytical Toxicology. [Link]
- H. P. C. E. et al. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution.
- Vrbova, V. et al. (n.d.). Effect of temperature on carbamate stability constants for amines. SINTEF. [Link]
- Caplow, M. (1967). Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society. [Link]
- Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown.
- Schopfer, L. M. et al. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts.
- Wikipedia. (n.d.). Urea. [Link]
- Park, S. et al. (2018). Effect of temperature and ionic strength on the apparent carbamate formation constant.
- Organic Chemistry Portal. (n.d.).
- Wang, Z. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- Aresta, M. et al. (2011). Green synthesis of carbamates from CO2, amines and alcohols.
- Gilar, M. et al. (1998). Low-temperature infrared study of ammonium carbamate formation.
- Wang, Z. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]
- Ashenhurst, J. (2018).
- Organic Chemistry Portal. (n.d.).
- Tenti, G. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Hartono, A. (2012). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Open Research Newcastle. [Link]
- Hartono, A. et al. (2013). (PDF) Carbamate Formation in Aqueous - diamine - CO2 Systems.
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Dibenedetto, A. et al. (2006). New catalysts for the conversion of urea into carbamates and carbonates with C1 and C2 alcohols.
- Pavlovic, L. et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts.
- Tenti, G. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
- Reddit. (2023).
- Caplow, M. (1968). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution.
- Snider, E. J., & Wright, S. W. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
- Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
- Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. [Link]
- Benamor, A., & Aroua, M. K. (2005). Kinetic of CO 2 absorption and carbamate formation in aqueous solutions of diethanolamine.
- Endo, T. et al. (2015). Scheme 2. Carbamate Formation and Side Reactions.
- Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Boc Deprotection of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Welcome to the technical support center for navigating the specific challenges associated with the deprotection of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with this seemingly straightforward transformation.
The structure of this substrate, containing a primary alcohol and a cyclopropane ring adjacent to the protected amine, presents a unique set of challenges. The primary issue is the inherent sensitivity of the cyclopropane ring to acidic conditions typically employed for Boc removal.[1][2] This guide provides a logical, question-driven approach to troubleshoot common problems, offering explanations grounded in mechanistic principles and providing validated protocols to ensure the successful synthesis of your target molecule, (1-(aminomethyl)cyclopropyl)methanol.[3]
Frequently Asked Questions & Troubleshooting Guide
Q1: My standard TFA/DCM deprotection resulted in a complex mixture and low yield of the desired product. What is the likely cause?
This is the most common issue encountered with this substrate. The primary cause is the acid-catalyzed ring-opening of the cyclopropane moiety .[2]
Causality & Mechanism:
The tert-Butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4][5] However, cyclopropane rings, particularly when substituted, are susceptible to cleavage by strong acids. The high ring strain (approx. 27 kcal/mol) makes them behave somewhat like unsaturated systems.
Under strongly acidic conditions, such as with neat or high concentrations of Trifluoroacetic Acid (TFA), protonation can occur on the cyclopropane ring or, more likely, the adjacent hydroxyl group. This can lead to the formation of a carbocationic intermediate that triggers a ring-opening cascade to relieve strain, resulting in a mixture of rearranged and undesired linear byproducts.[1][6] Furthermore, the liberated tert-butyl cation is a potent electrophile that can cause side reactions, although alkylation is less common on this specific substrate compared to electron-rich aromatics.[7][8]
Q2: How can I analytically confirm that cyclopropane ring-opening is the problem?
Definitive confirmation requires careful analysis of the crude reaction mixture.
-
¹H NMR Spectroscopy: Compare the ¹H NMR spectrum of your crude product with that of the starting material. The characteristic signals for cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm) will be absent or significantly diminished in the byproducts. Look for the appearance of new signals corresponding to aliphatic or olefinic protons that would arise from ring-opening.
-
Mass Spectrometry (LC-MS): This is a powerful tool to identify the masses of the components in your crude mixture. The desired product, (1-(aminomethyl)cyclopropyl)methanol, has a specific molecular weight. Ring-opened products will be isomers and thus have the same mass, but they will likely have different retention times on the LC. Fragmentation patterns in the MS/MS spectrum can also provide structural clues.
Q3: What are the recommended first-line, milder acidic conditions to minimize ring-opening?
To mitigate degradation, switching to a less aggressive acidic protocol is the logical first step. Using a solution of hydrogen chloride (HCl) in an organic solvent is often successful.[9][10]
Recommended Mild Acidic Protocol: Using 4M HCl in 1,4-dioxane is a standard and effective alternative. The reaction is typically run at a lower temperature to control reactivity.
-
Rationale: While still a strong acid, the activity of HCl in this system can be more readily modulated by temperature compared to the highly aggressive nature of TFA at room temperature.
See the "Detailed Experimental Protocols" section below for a step-by-step guide.
Q4: I am still observing some degradation even with HCl/dioxane, or the reaction is impractically slow. What non-acidic or alternative methods can I explore?
For exceptionally sensitive substrates where even mild acids cause issues, several non-acidic or alternative methods are available. The choice depends on the functional group tolerance of other parts of your molecule.
-
Thermal Deprotection: This method avoids acids entirely by using heat to induce the elimination of isobutylene and carbon dioxide.[9][11] It is considered a green chemistry approach but may require high temperatures that could be unsuitable for thermally labile compounds.[12]
-
Trimethylsilyl Iodide (TMSI): TMSI provides a neutral deprotection pathway. The reaction mechanism involves the attack of the carbamate oxygen on the silicon atom, followed by the cleavage of the tert-butyl group by the iodide ion. This method is often rapid and efficient at low temperatures.[10]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ in a controlled manner. It has been reported as a very mild and selective method for deprotecting acid-labile substrates where traditional HCl or TFA protocols fail.[13][14][15]
Q5: My deprotection appears complete by LC-MS, but I am struggling with the workup and purification. How can I effectively isolate (1-(aminomethyl)cyclopropyl)methanol?
The product is a small, polar amino alcohol, making it highly soluble in water, especially in its protonated salt form (e.g., hydrochloride).[3][16] This property makes standard liquid-liquid extractions with common organic solvents like ethyl acetate or dichloromethane inefficient.
Troubleshooting Purification:
-
Use the Salt Directly: If the subsequent step is compatible, the best approach is often to evaporate the solvent (and excess HCl if using the dioxane method) to obtain the crude hydrochloride salt and use it without further purification.
-
Modified Workup: After quenching the reaction, neutralize the acid carefully with a base like solid NaHCO₃ or by using a basic ion-exchange resin.[17] To extract the free amine, use a more polar solvent system, such as a mixture of chloroform and isopropanol (e.g., 3:1 v/v), which is more effective at partitioning polar molecules from the aqueous layer.
-
Silica Gel Chromatography: Chromatography of the free amine can be challenging due to streaking on standard silica gel. Consider treating the silica with a base (e.g., slurrying with 1-2% triethylamine in the eluent) or using a more polar mobile phase containing methanol and ammonium hydroxide (e.g., DCM:MeOH:NH₄OH 90:9:1).
-
Crystallization: The hydrochloride salt of the product may be crystalline. After removing the reaction solvent, you can attempt to triturate the residue with a non-polar solvent like diethyl ether or MTBE to induce crystallization and isolate a purer form of the salt.
Data Presentation: Comparison of Boc Deprotection Methods
The table below summarizes various conditions for Boc deprotection, highlighting their suitability for the acid-sensitive this compound.
| Reagent/Conditions | Solvent | Temp (°C) | Pros | Cons/Potential Issues | Reference(s) |
| 20-50% TFA | Dichloromethane (DCM) | 0 to 25 | Fast, common reagent. | High risk of cyclopropane ring-opening. | [4][18] |
| 4M HCl | 1,4-Dioxane or Ethyl Acetate | 0 to 25 | Milder than TFA, good control. Product precipitates as HCl salt. | Can still cause degradation if not cooled; dioxane is a peroxide former. | [9][10] |
| Aqueous H₃PO₄ | Tetrahydrofuran (THF) | 25 to 50 | Mild, environmentally benign. | Slower reaction times, potentially complex workup. | [13][19] |
| Thermal (No Acid) | Diphenyl ether or Dioxane/Water | 100 to 180 | Avoids acid completely, "green" method. | High temperatures may not be suitable; risk of other side reactions. | [9][11] |
| Trimethylsilyl Iodide (TMSI) | DCM or Acetonitrile | 0 to 25 | Neutral conditions, fast and efficient. | Reagent is moisture-sensitive and can be expensive. | [10][20] |
| Oxalyl Chloride / MeOH | Methanol / DCM | 0 to 25 | Very mild, highly selective for acid-labile substrates. | Reagents are toxic and require careful handling. | [14][15] |
Detailed Experimental Protocols
Protocol 1: Mild Deprotection using 4M HCl in 1,4-Dioxane
This protocol is the recommended starting point for balancing reaction efficiency with substrate stability.
Materials:
-
This compound (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5-10 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (as co-solvent, optional)
-
Diethyl ether (for trituration)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of DCM or ethyl acetate (if needed for solubility) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 4M HCl solution in 1,4-dioxane (5-10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. A typical stain for the free amine product is ninhydrin.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-4 hours, or until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. This will typically yield the crude (1-(aminomethyl)cyclopropyl)methanol hydrochloride salt as a solid or viscous oil.
-
To purify the salt, add cold diethyl ether to the crude residue and stir vigorously (trituration). The solid hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum to yield the purified product salt.
Mandatory Visualization
Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for optimizing the Boc deprotection of the target substrate.
Caption: Troubleshooting workflow for Boc deprotection.
References
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring.Chemistry Stack Exchange. (2021). [Link]
- Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade...Chemistry – A European Journal. [Link]
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.National Institutes of Health (NIH). [Link]
- Lewis Acid Catalyzed Nucleophilic Ring Opening... of Donor–Acceptor Cyclopropanes...
- A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles.Synfacts. [Link]
- Amine Protection / Deprotection.Fisher Scientific. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.Royal Society of Chemistry. (2020). [Link]
- BOC Deprotection.ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit r/Chempros. [Link]
- BOC deprotection.Hebei Boze Chemical Co., Ltd.. [Link]
- Any suggestion on Boc deprotection without using acid?
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.National Institutes of Health (NIH). (2020). [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Boc-Protected Amino Groups.Organic Chemistry Portal. [Link]
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Boc Deprotection Mechanism - TFA.Common Organic Chemistry. [Link]
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures...Royal Society of Chemistry. (2015). [Link]
- Amine Protection and Deprotection.Master Organic Chemistry. [Link]
- SYNTHESIS OF TERT-BUTYL (1S,2S)
- TFA Deprotection.Scribd. [Link]
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
- Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate.
- tert-Butyl Esters.Organic Chemistry Portal. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Method to remove Boc in the presence of t-butylester.Reddit r/Chempros. [Link]
- 1-(Aminomethyl)cyclopropylmethanol.Dana Bioscience. [Link]
- Process for the preparation of cyclopropylmethanol.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1-(aminomethyl)cyclopropyl]methanol AKSci HTS037293 [aksci.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 102225-89-8|((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. tert-Butyl Esters [organic-chemistry.org]
- 20. reddit.com [reddit.com]
preventing the formation of byproducts in tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate synthesis
Introduction
Welcome to the technical support guide for the synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. This molecule is a valuable bifunctional building block in modern synthetic chemistry, serving as a key intermediate in the development of novel therapeutic agents and agrochemicals.[1][2] Its unique structure, featuring a strained cyclopropane ring, a primary alcohol, and a Boc-protected amine, presents specific challenges during synthesis. Purity is paramount, and the formation of byproducts can significantly impact yield and the viability of subsequent steps.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanics, offering field-tested insights to anticipate, troubleshoot, and prevent the formation of common impurities.
Section 1: Core Synthesis Pathway and Key Control Points
The most prevalent and reliable method for synthesizing the target molecule involves the selective reduction of the carboxyl functional group of a precursor like 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid or its corresponding ethyl ester.[1][3] The success of this synthesis hinges on precise control over the reduction step.
The primary transformation is:
-
Precursor: Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Reagent: Lithium Borohydride (LiBH₄)
-
Product: this compound
Below is a diagram illustrating this core reaction pathway.
Caption: Primary synthesis route via ester reduction.
Section 2: Troubleshooting Guide for Byproduct Formation
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted starting material. What went wrong?
This is the most frequent issue, pointing to an incomplete reduction.
Root Causes & Mechanistic Explanation:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While a slight excess is often used, an insufficient amount will naturally lead to incomplete conversion.
-
Inactive Reducing Agent: Lithium borohydride (LiBH₄) can be deactivated by moisture. If the reagent has been improperly stored or the reaction solvents (like THF) are not anhydrous, the effective concentration of the hydride will be lower than calculated.
-
Low Reaction Temperature or Insufficient Time: While the reaction proceeds at room temperature, lower ambient temperatures can significantly slow the reaction rate, requiring extended reaction times to reach completion.[1]
Solutions & Preventative Actions:
-
Reagent Stoichiometry: Use 1.1 to 1.5 equivalents of LiBH₄ to ensure the reaction is driven to completion. A second charge of the reducing agent can be added if monitoring shows a stalled reaction.[1]
-
Ensure Anhydrous Conditions: Use freshly opened, high-purity LiBH₄. Ensure solvents like THF are dried over molecular sieves or distilled from sodium/benzophenone prior to use.[4] Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reaction Monitoring: Track the reaction's progress every 2-4 hours using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (which is less polar than the product alcohol) is the primary indicator of completion.
Question 2: I have a new, highly polar spot on my TLC plate (low Rf value) that stains with ninhydrin. Is this a byproduct?
Yes, this is a strong indication of Boc-group deprotection, resulting in the formation of (1-(aminomethyl)cyclopropan-1-yl)methanol.
Root Causes & Mechanistic Explanation:
-
Acidic Conditions During Workup: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. An overly acidic aqueous workup (e.g., using strong acids like HCl to quench excess hydride) will cleave the carbamate, exposing the free amine.
-
Use of an Overly Harsh Reducing Agent: While not the standard procedure, using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to cleavage of the Boc group, especially at elevated temperatures.
-
Thermal Degradation: Prolonged heating of the reaction mixture can, in some cases, lead to the thermal decomposition of the Boc group.
Solutions & Preventative Actions:
-
Controlled Quenching: Quench the reaction carefully by slowly adding a saturated solution of ammonium chloride (NH₄Cl) or Rochelle's salt (sodium potassium tartrate) at 0 °C. These reagents are neutral or only very weakly acidic and effectively decompose excess borohydride without cleaving the Boc group.
-
Appropriate Reagent Selection: Stick with milder borohydride reagents (LiBH₄, NaBH₄) which are known to be highly selective for esters/acids in the presence of Boc groups under standard conditions.
-
Temperature Management: Maintain the reaction at or near room temperature. Avoid any unnecessary heating during the reaction or workup phases.
Caption: Troubleshooting flowchart for common synthesis issues.
Question 3: My yield is very low and the NMR spectrum is complex and uninterpretable, suggesting multiple unknown products. What could have happened?
This scenario suggests a more severe degradation pathway, most likely the opening of the strained cyclopropane ring.
Root Causes & Mechanistic Explanation:
The three-membered cyclopropane ring is thermodynamically unstable due to significant angle strain. While generally stable under the mild reduction conditions, it can be susceptible to cleavage under harsh conditions.
-
Strongly Acidic or Basic Conditions: The presence of strong acids or bases, particularly at elevated temperatures, can catalyze the nucleophilic opening of the ring, leading to a variety of linear chain byproducts.
-
Presence of Certain Metals: Some transition metals can facilitate the isomerization or cleavage of cyclopropane rings. Ensure reactors are free from contaminants.
Solutions & Preventative Actions:
-
Strict pH Control: Ensure all aqueous solutions used in the workup and extraction are maintained in a pH range of 6-8. Use buffered solutions if necessary.
-
Temperature Discipline: Do not allow the reaction temperature to exceed 25-30 °C. Perform the quench and initial extractions at a reduced temperature (0-10 °C).
-
Glassware Integrity: Use clean, dedicated glassware to avoid cross-contamination with metal catalysts or strong acids/bases from previous reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and check final purity? A1: Thin Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product alcohol is significantly more polar (lower Rf) than the starting ester. For final purity analysis, LC-MS is ideal to confirm the mass of the product and detect trace impurities, while ¹H NMR will confirm the structure and rule out isomeric byproducts.
Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Borohydride (LiBH₄)? A2: While NaBH₄ is a common reducing agent, it is generally not reactive enough to reduce esters or carboxylic acids efficiently under mild conditions. LiBH₄ is more reactive and is the preferred reagent for this specific transformation, offering a good balance of reactivity and selectivity.[1]
Q3: What is the best method for purifying the final product? A3: The product is a solid with a reported melting point between 81-85 °C.[2] For small-scale lab synthesis, flash column chromatography on silica gel is highly effective. For larger scales, recrystallization is the preferred method. A solvent system like ethyl acetate/hexanes or diethyl ether/hexanes can be effective.[5] Trituration with cold hexanes can also be used to remove less polar impurities.[5]
Q4: How critical is the quality of the starting 1-(Boc-amino)cyclopropanecarboxylic acid or its ester? A4: It is absolutely critical. The principle of "garbage in, garbage out" applies. Any impurities in the starting material, such as di-acids or other isomers, will likely be carried through the reaction and complicate purification significantly. Always use starting material with >98% purity, confirmed by NMR or LC-MS.[3]
Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis via Ester Reduction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~4 mL per mmol of substrate). Stir until all solid has dissolved.
-
Addition of Reductant: To the solution, add Lithium Borohydride (LiBH₄, 1.2 eq) portion-wise at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (30% EtOAc/Hexanes) until the starting material is consumed (typically 12-18 hours).[1]
-
Quenching: Cool the flask to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise until gas evolution ceases.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash chromatography or recrystallization.
Data Summary Table: Common Byproducts
| Compound Name | Structure | Typical TLC Rf (30% EtOAc/Hex) | Identification Method |
| Starting Ester | R-COOEt | ~0.7 | LC-MS, NMR |
| Product Alcohol | R-CH₂OH | ~0.3 | LC-MS, NMR |
| Deprotected Amine | H₂N-R-CH₂OH | ~0.1 (streaking) | Ninhydrin stain, LC-MS |
| Starting Acid | R-COOH | Baseline (streaking) | LC-MS, Titration |
References
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
Sources
- 1. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 [chemicalbook.com]
- 2. Buy tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | 177472-60-5 [smolecule.com]
- 3. 1-(Boc-アミノ)シクロプロパンカルボン酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
dealing with low solubility of starting materials in carbamate synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbamate synthesis, a cornerstone reaction in medicinal chemistry and materials science.[1][2][3] Carbamates are integral as protecting groups, peptide bond isosteres, and key pharmacophores in numerous therapeutic agents.[1] However, a frequent and significant hurdle in their synthesis is the low solubility of one or more starting materials—be it a complex amine, alcohol, or the carbonyl source itself. This guide provides in-depth troubleshooting strategies, field-proven protocols, and answers to frequently asked questions to help you overcome these solubility challenges and achieve optimal reaction outcomes.
Part 1: Troubleshooting Guide for Solubility Issues
This section addresses common problems encountered during carbamate synthesis in a direct question-and-answer format, focusing on the causality behind each recommended solution.
Q1: My reaction is failing due to a poorly soluble starting amine/alcohol in standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). What are my primary strategic options?
A1: This is a classic challenge, particularly with large, polar, or poly-functionalized substrates. When standard solvents fail to create a homogeneous solution, your strategy should pivot towards enhancing the solvation environment or promoting reaction at the interface of a solid and liquid phase.
Causality & Recommended Actions:
-
Solvent System Modification: The principle of "like dissolves like" is your starting point. If your substrate is highly polar, standard non-polar or moderately polar aprotic solvents may be insufficient.
-
Action: Screen a range of more powerful, polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) . These solvents possess higher dielectric constants and are excellent hydrogen bond acceptors, which aids in solvating complex amines and alcohols.
-
Co-Solvent Approach: Sometimes, a mixture of solvents provides the perfect balance. For example, using a small amount of DMSO to dissolve the substrate before diluting with a less viscous solvent like THF can maintain solubility while improving handling.
-
-
Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of many organic compounds.
-
Action: Cautiously increase the reaction temperature. A modest increase to 40-60 °C can often bring recalcitrant materials into solution.
-
Trustworthiness Check: Be mindful of the thermal stability of your reactants and products. Isocyanates, for instance, can trimerize to form isocyanurates or react with urethane products to form allophanates at elevated temperatures.[4] Always monitor the reaction by TLC or LC-MS for byproduct formation. Lower temperatures generally favor carbamate formation over side reactions.[5][6]
-
-
Slurry Conditions & Agitation: If full dissolution is unattainable, running the reaction as a well-agitated slurry is a viable option. The reaction occurs at the surface of the suspended solid.
-
Action: Ensure vigorous mechanical stirring. The goal is to maximize the surface area of the solid reactant exposed to the liquid phase, thereby increasing the rate of the heterogeneous reaction.
-
Q2: I'm attempting a reaction with a poorly soluble amine and an alkyl chloroformate, but the yield is negligible even in a slurry. How can I drive this heterogeneous reaction forward?
A2: When simple slurry conditions fail, it indicates that the rate of reaction at the liquid-solid interface is too slow. This necessitates a more active approach to bring the reactants together. The solution is often found in Phase-Transfer Catalysis (PTC) .
Causality & Recommended Actions:
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Iodide (TBAI) or Tetrabutylammonium Bromide (TBAB), acts as a shuttle.[7] In your case, the deprotonated amine (carbamate anion after reacting with CO2, or the amine itself) is sequestered by the catalyst's cation (e.g., R₄N⁺). This creates an ion pair that is soluble in the organic phase, allowing it to react with the chloroformate in solution. Cesium carbonate is often used as the base in these reactions as it facilitates the formation of a more nucleophilic "naked" carbamate anion.[1][3]
-
Self-Validating Protocol: The effectiveness of PTC can be easily validated. Run two parallel reactions: one with the catalyst and one without. A significant increase in product formation in the catalyzed reaction confirms that interfacial transport was the rate-limiting step.
Q3: My starting materials are soluble, but upon adding the reagents, a precipitate forms and the reaction stalls. What is happening?
A3: This common observation often points to the formation of an insoluble intermediate salt, which effectively removes one of the reactants from the solution phase. This is particularly prevalent in reactions involving amines and CO₂ or when using certain bases.
Causality & Recommended Actions:
-
Carbamic Acid Salt Formation: Amines react rapidly and reversibly with carbon dioxide (often present from air or as a reagent) to form ammonium carbamate salts.[1][8][9] These salts can be insoluble in non-polar organic solvents, leading to their precipitation.
-
Action:
-
Use a Stronger Base: Employ a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate.[10][11] These bases can deprotonate the ammonium carbamate to form a carbamate anion, which may be more soluble or reactive.
-
Solvent Choice: Switch to a more polar solvent (DMF, DMSO) that can better solvate the ionic intermediate.[1]
-
Strictly Anhydrous Conditions: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric CO₂ and moisture, which can hydrolyze sensitive reagents.[12]
-
-
Q4: Are there advanced instrumental methods that can overcome severe solubility and handling issues, especially for scaling up?
A4: Yes. For persistent challenges, particularly when dealing with slurries that are difficult to stir or reactions that are highly exothermic, Continuous Flow Chemistry offers a powerful solution.
Causality & Recommended Actions:
-
Superior Mass and Heat Transfer: Flow reactors use small-diameter tubing, which provides an exceptionally high surface-area-to-volume ratio.[13] This allows for:
-
Efficient Mixing: Even slurries can be pumped and mixed effectively, ensuring consistent contact between phases.
-
Precise Temperature Control: Exothermic heat from the reaction is rapidly dissipated, preventing the formation of thermal hot spots and reducing byproduct formation.[14]
-
-
Handling Slurries: Flow systems can be configured to handle solid reagents in packed-bed reactors or as pumped slurries, turning a handling nightmare in batch processing into a manageable, continuous operation.[13]
-
Increased Solubility Under Pressure: By using a back-pressure regulator, the solvent can be heated above its atmospheric boiling point, which can dramatically increase the solubility of the starting materials.[13]
Part 2: Data & Experimental Protocols
Table 1: Solvent Selection Guide for Carbamate Synthesis
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Toluene | Aromatic | 2.4 | 111 | Good for dissolving non-polar substrates and isocyanates. Allows for azeotropic removal of water. |
| Dichloromethane (DCM) | Halogenated | 9.1 | 40 | Excellent general-purpose solvent for many amines and chloroformates; volatile and easy to remove. |
| Tetrahydrofuran (THF) | Ether | 7.5 | 66 | Good for a range of polarities; can form peroxides. Must be anhydrous. |
| Acetonitrile (ACN) | Nitrile | 37.5 | 82 | Polar aprotic; good for dissolving more polar amines but can be reactive in some cases. |
| Dimethylformamide (DMF) | Amide | 36.7 | 153 | Excellent solvent for highly polar and poorly soluble amines; high boiling point can make removal difficult.[1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | 189 | Very strong polar aprotic solvent for extremely insoluble compounds; very high boiling point.[15] |
Protocol 1: General Procedure for Carbamate Synthesis with a Poorly Soluble Amine using Phase-Transfer Catalysis
Objective: To synthesize a carbamate from a poorly soluble amine and an alkyl chloroformate under heterogeneous conditions.
Materials:
-
Poorly soluble amine (1.0 eq)
-
Alkyl chloroformate (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Tetrabutylammonium Iodide (TBAI) (0.1 eq)
-
Anhydrous Toluene
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the poorly soluble amine (1.0 eq), cesium carbonate (1.5 eq), and TBAI (0.1 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry (typically a 0.1 to 0.5 M concentration with respect to the amine).
-
Reagent Addition: Begin vigorous stirring. Slowly add the alkyl chloroformate (1.1 eq) to the slurry at room temperature via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight.
-
Work-up: Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional solvent (e.g., ethyl acetate).
-
Extraction: Combine the filtrates and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]
Part 3: Frequently Asked Questions (FAQs)
Q: How do I choose an effective co-solvent system? A: An ideal co-solvent system involves a "primary" solvent that dissolves your most insoluble component and a "secondary" bulk solvent that is suitable for the overall reaction conditions. For example, dissolve a highly polar amine in a minimal amount of DMSO, then dilute the mixture with THF. This maintains homogeneity while keeping the overall viscosity and boiling point manageable. The key is to ensure the substrate does not precipitate out upon addition of the secondary solvent.
Q: My product is also insoluble and precipitates during the reaction. Is this a problem? A: Not necessarily. In fact, product precipitation can be advantageous. According to Le Châtelier's principle, the removal of a product from the solution phase drives the reaction equilibrium toward completion, often resulting in higher yields. The main challenge becomes purification; you may need to wash the crude solid precipitate with various solvents to remove trapped starting materials and byproducts rather than performing a standard liquid-liquid extraction.
Q: What are the visual signs that my moisture-sensitive reagents (isocyanates, chloroformates) have degraded? A: Isocyanates are highly reactive electrophiles that readily react with water.[16][17] Hydrolysis of an isocyanate first forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetric urea, which is often insoluble and will appear as a solid precipitate in the reagent bottle.[12] Alkyl chloroformates hydrolyze to the corresponding alcohol, CO₂, and HCl. While this may not produce a solid, the reagent will lose potency and introduce acid into your reaction, which can cause unwanted side reactions. Always use fresh or properly stored reagents under anhydrous conditions.[12]
References
- Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega. [Link]
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
- Aresta, M., et al. (2015). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry. [Link]
- Kiss, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines.
- Dibenedetto, A., et al. (2015). Green synthesis of carbamates from CO2, amines and alcohols. RSC Publishing. [Link]
- O'Brien, A. G., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
- Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. (n.d.). AIR Unimi. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Jessop, P. G., et al. (2019). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]
- Salvatore, R. N., et al. (2000). Efficient carbamate synthesis.
- Gutmann, B., et al. (2020). How to approach flow chemistry. Chemical Society Reviews. [Link]
- Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. (2026). SGT Life Sciences. [Link]
- Urea. (n.d.). Wikipedia. [Link]
- Effect of temperature and ionic strength on the apparent carbamate formation constant. (n.d.).
- Kinetics of the NH3 and CO2 solid-state reaction at low temperature. (2019).
- Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. [Link]
- Bédard, A.-C., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
- Mphahlele, K., et al. (2023). Flow synthesis process for the production of sulfonylurea compounds.
- Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2006).
- What Is Phase Transfer C
- Isocyan
- Nagy, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 14. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 15. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isocyanate - Wikipedia [en.wikipedia.org]
- 17. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Polar Carbamate Purification
Welcome to the Technical Support Center dedicated to addressing the intricate challenges associated with the purification of polar carbamates. As researchers, scientists, and drug development professionals, you are likely aware that the unique physicochemical properties of these compounds can present significant hurdles in achieving high purity and recovery. This guide is structured to provide not only solutions to common problems but also a deeper understanding of the underlying principles, empowering you to develop robust and efficient purification strategies.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Poor Retention and Early Elution in Reversed-Phase HPLC
Q: My polar carbamate is eluting in or near the void volume on my C18 column. How can I increase its retention?
A: This is a classic challenge when dealing with polar molecules on nonpolar stationary phases like C18.[1][2][3] The weak interaction between the polar carbamate and the hydrophobic stationary phase leads to insufficient retention. Here are several strategies to address this, ranging from simple mobile phase adjustments to more advanced column chemistry.
-
Understanding the "Why": In reversed-phase chromatography, retention is driven by hydrophobic interactions. Polar compounds, like many carbamates, have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, causing them to travel through the column with little to no retention.
-
Solutions:
-
Increase Mobile Phase Polarity: While it may seem counterintuitive, for very polar compounds, starting with a 100% aqueous mobile phase (if your column allows) can sometimes improve retention on certain types of reversed-phase columns. However, for most C18 columns, this can lead to "phase dewetting" or "phase collapse." A more common approach is to use a highly aqueous mobile phase with a polar-endcapped or polar-embedded C18 column, which is designed to prevent this issue.
-
pH Adjustment: The polarity of many carbamates can be influenced by their ionization state. If your carbamate has acidic or basic functional groups, adjusting the pH of the mobile phase can suppress ionization, making the compound less polar and more likely to be retained on a reversed-phase column.[4] For basic carbamates, a higher pH will neutralize the charge, while for acidic carbamates, a lower pH will achieve the same. Always ensure the chosen pH is within the stable range for your column.
-
Use of Ion-Pairing Agents: For ionizable carbamates, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[1][4] These reagents contain a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the ionized carbamate, effectively increasing its hydrophobicity and retention. Common ion-pairing agents include trifluoroacetic acid (TFA) for basic compounds and triethylamine (TEA) for acidic compounds. Be aware that ion-pairing agents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[5]
-
Consider Alternative Column Chemistries: If mobile phase modifications are insufficient, switching to a more suitable stationary phase is the next logical step.
-
Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups embedded within or at the end of the alkyl chains.[6][7] This allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.
-
Phenyl Phases: Columns with phenyl-based stationary phases can offer alternative selectivity for carbamates containing aromatic rings through π-π interactions.[6][7]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My carbamate peak is showing significant tailing. What is causing this and how can I improve the peak symmetry?
A: Peak tailing is often a sign of secondary, undesirable interactions between your analyte and the stationary phase, or issues with your experimental setup.[8][9]
-
Understanding the "Why":
-
Silanol Interactions: The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the surface of silica-based columns. These strong interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]
-
Metal Chelation: Some carbamates can interact with trace metals in the HPLC system (e.g., in the column hardware or frits), causing peak tailing.[8]
-
-
Solutions:
-
Mobile Phase Modifiers:
-
For Basic Carbamates: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (0.1-0.5%). This will compete with your basic analyte for interaction with the active silanol sites, improving peak shape.
-
For Acidic Carbamates: Adding an acidic modifier like formic acid or acetic acid (0.1%) can help to protonate any residual basic sites on the silica surface and improve the peak shape of acidic analytes.
-
-
pH Adjustment: As with retention, controlling the ionization of your analyte through pH can improve peak shape. Ensure the pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if the peak shape improves.[8]
-
Use a High-Purity, Endcapped Column: Modern, high-purity silica columns with thorough endcapping have fewer exposed silanol groups, leading to better peak shapes for basic compounds.
-
Employ Metal-Free Systems: If metal chelation is suspected, using PEEK tubing and fittings or specially designed metal-free columns can be beneficial.[8]
-
Workflow for Troubleshooting Poor Peak Shape
Sources
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. quora.com [quora.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
Navigating Scalability Challenges in the Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common scalability issues encountered during the production of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. As a key building block in pharmaceutical and agrochemical research, its efficient and scalable synthesis is crucial. This guide offers in-depth technical insights and practical solutions to overcome challenges from the lab bench to pilot plant scale-up.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their inherent scalability concerns?
There are two primary, well-documented synthetic pathways to this compound:
-
Route A: From Diethyl 1,1-cyclopropanedicarboxylate: This method involves the mono-hydrolysis of the diester, followed by a Curtius rearrangement and subsequent reduction of the remaining ester. While effective at a lab scale, scalability can be hampered by the multi-step nature of the process and the use of potentially hazardous reagents like azides in the Curtius rearrangement.[1] Careful control of reaction conditions is paramount to avoid side reactions and ensure worker safety during large-scale production.
-
Route B: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: This approach utilizes a reducing agent, such as lithium borohydride (LiBH₄), to directly reduce the ester functionality.[1] While more direct, the scalability of this route is often challenged by the cost, handling, and quenching of large quantities of metal hydrides. Exothermic reactions during quenching require robust cooling systems and careful procedural control to prevent thermal runaways.
Q2: During the reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate with LiBH₄, I'm observing incomplete conversion even with extended reaction times. What could be the cause?
Incomplete conversion during the LiBH₄ reduction is a frequent issue during scale-up. Several factors can contribute to this:
-
Reagent Quality and Stoichiometry: The purity and activity of LiBH₄ can vary. It is crucial to use a freshly opened or properly stored reagent and to accurately determine its molarity if it is in solution. On a larger scale, slight inaccuracies in weighing can lead to a significant stoichiometric deficit. It is often beneficial to use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents).
-
Solvent Purity: The presence of moisture in the solvent (typically THF) will quench the hydride reagent, reducing its effective concentration. Ensure the use of anhydrous solvents for the reaction.
-
Mixing Efficiency: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" and areas of poor reagent distribution, resulting in incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
-
Temperature Control: While the reaction is often run at room temperature, poor heat dissipation in large reactors can lead to an increase in temperature, which may promote side reactions and reagent decomposition.[1]
Q3: My final product is an oil and difficult to handle and purify at scale. How can I induce crystallization?
Obtaining this compound as a solid is highly desirable for ease of handling, purification, and storage. If you are consistently isolating it as an oil, consider the following crystallization strategies:
-
Solvent/Anti-Solvent System: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add an anti-solvent in which the product is poorly soluble (e.g., hexane, heptane) until turbidity is observed.[2] Allow the solution to stand, preferably at a reduced temperature, to promote crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Slurrying: If an oil is obtained after solvent removal, adding a non-polar solvent like n-hexane and stirring the mixture vigorously can sometimes induce solidification.[3] The resulting solid can then be filtered and washed.[3]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield in the Curtius Rearrangement Step (Route A)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete conversion of the carboxylic acid to the acyl azide. | Insufficient activation of the carboxylic acid. | - Ensure complete conversion to the acid chloride or mixed anhydride before adding the azide source. Monitor the reaction by TLC or LC-MS. - Use a slight excess of the activating agent (e.g., oxalyl chloride, thionyl chloride). |
| Low yield of the isocyanate intermediate. | Thermal decomposition of the acyl azide. | - Perform the Curtius rearrangement at the lowest effective temperature. Gradual heating is crucial. - Avoid prolonged reaction times at elevated temperatures. |
| Formation of urea byproducts. | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Exothermic and Difficult-to-Control Quenching of LiBH₄ Reduction (Route B)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Rapid temperature increase and gas evolution during quenching. | Quenching with a protic solvent that is too reactive (e.g., water, methanol). | - Use a less reactive quenching agent initially, such as ethyl acetate, added slowly at low temperature (0-5 °C). This allows for a more controlled reaction of the excess hydride. - Follow the initial quench with a saturated aqueous solution of ammonium chloride or Rochelle's salt. |
| Foaming and splashing during the quench. | Rapid addition of the quenching agent. | - Add the quenching agent dropwise or in small portions with vigorous stirring. - Ensure the reactor has sufficient headspace to accommodate any foaming. |
Problem 3: Impurities in the Final Product
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Presence of starting material. | Incomplete reaction. | - Re-evaluate reaction time, temperature, and stoichiometry of reagents. - On a large scale, consider adding reagents in portions to maintain an optimal concentration profile. |
| Unidentified byproducts. | Side reactions due to impurities in starting materials or incorrect reaction conditions. | - Characterize the byproducts using techniques like NMR and Mass Spectrometry to understand their formation pathway. - Purify starting materials if necessary. - Optimize reaction parameters (temperature, concentration, addition rates) to minimize side reactions. |
| Residual solvents. | Inefficient drying. | - Dry the product under high vacuum at a slightly elevated temperature (if the compound is thermally stable). - Consider a final trituration or recrystallization step to remove trapped solvents. |
III. Experimental Protocols & Workflows
Protocol 1: Scalable Crystallization of this compound
This protocol outlines a general procedure for crystallizing the title compound when it is isolated as an oil.
-
Dissolution: Dissolve the crude oil (1.0 equivalent) in a minimal amount of ethyl acetate at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add n-hexane (typically 3-5 volumes relative to the ethyl acetate) until the solution becomes persistently cloudy.
-
Induction: If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Maturation: Allow the mixture to stir slowly at room temperature for 1-2 hours, then cool to 0-5 °C and continue stirring for an additional 2-4 hours to maximize crystal formation.
-
Isolation: Collect the solid by filtration, wash with cold n-hexane, and dry under vacuum.
Workflow Visualization
Below are Graphviz diagrams illustrating the synthetic routes and a troubleshooting decision tree.
Caption: Synthetic Routes to the Target Compound.
Sources
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. This guide provides in-depth troubleshooting for identifying and characterizing unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. Our approach is rooted in scientific integrity, offering logical workflows and expert insights to ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the typical NMR profile of your target compound is the first step in identifying anomalies. Below is a table summarizing the expected chemical shifts. Note that minor variations can occur depending on the solvent, concentration, and instrument.
| ¹H NMR | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| ~4.8-5.2 | NH | Broad Singlet | 1H | |
| ~3.4-3.6 | CH₂OH | Singlet or Doublet | 2H | |
| ~3.1-3.3 | CH₂NH | Doublet | 2H | |
| ~1.8-2.2 | OH | Broad Singlet | 1H | |
| 1.45 | C(CH₃)₃ | Singlet | 9H | |
| ~0.4-0.8 | Cyclopropyl CH₂ | Multiplet | 4H |
| ¹³C NMR | Assignment | Expected Chemical Shift (ppm) |
| ~156 | C=O (Carbamate) | |
| ~79 | C(CH₃)₃ | |
| ~65 | CH₂OH | |
| ~48 | CH₂NH | |
| ~28 | C(CH₃)₃ | |
| ~20 | C (quaternary cyclopropyl) | |
| ~12 | CH₂ (cyclopropyl) |
Note: These are approximate values and can be influenced by experimental conditions.
Q2: I see a peak around 1.56 ppm and 7.26 ppm in my CDCl₃ spectrum. What are these?
A2: These are very common signals that are often not from your compound of interest. The peak at ~1.56 ppm in chloroform-d is typically due to residual water (H₂O).[1] The signal at 7.26 ppm is the residual proton signal from the chloroform-d (CHCl₃) solvent itself.[1] It's crucial to distinguish these from your compound's signals.
Q3: How can I confirm if a broad peak is an -OH or -NH proton?
A3: A simple and effective method is the "D₂O shake."[2][3] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the ¹H NMR spectrum. Protons on heteroatoms (like -OH and -NH) are acidic and will exchange with deuterium. This will cause the corresponding peak to significantly decrease in intensity or disappear entirely.[2]
Troubleshooting Guide: A Systematic Approach to Unexpected Peaks
Unexpected peaks in an NMR spectrum can arise from various sources. This guide provides a logical workflow to systematically identify their origin.
Step 1: Initial Assessment and Categorization
Before diving into complex experiments, a thorough initial analysis of your spectrum is essential.
-
Identify Known Peaks: Account for all expected peaks from your target molecule, the residual solvent signal, and water.
-
Check for Common Lab Contaminants: Consult tables of common laboratory solvents and impurities to see if any of your unknown peaks match.[1][4][5][6][7] Common culprits include acetone, ethyl acetate, grease, and hexane.
-
Analyze Peak Characteristics:
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying the source of unexpected peaks.
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Column Chromatography for Carbamate Isomer Separation
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when separating carbamate isomers using column chromatography. The information herein is grounded in established scientific principles and practical, field-proven experience to empower you to overcome separation hurdles and achieve your purification goals.
I. Frequently Asked Questions (FAQs)
Q1: Why is the separation of carbamate isomers so challenging?
Carbamate isomers, which can include enantiomers, diastereomers, and positional or geometric isomers, often exhibit very subtle differences in their physicochemical properties.[1][2] This inherent similarity in structure, polarity, and functionality leads to nearly identical interactions with the stationary phase, resulting in poor resolution or co-elution.[1] The primary difficulties stem from:
-
Minimal Polarity Differences: The spatial arrangement of atoms in isomers can lead to only minor variations in their overall polarity, making it difficult for the stationary phase to effectively differentiate between them.[1]
-
Similar Functional Group Interactions: Isomers possess the same functional groups, leading to very similar hydrogen bonding, dipole-dipole, and van der Waals interactions with the stationary phase.
-
Stereochemical Similarity: Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[3][4]
Q2: How do I choose the right stationary phase for my carbamate isomer separation?
The selection of an appropriate stationary phase is a critical first step in developing a successful separation method. A systematic approach, often involving screening several stationary phases, is recommended.
Table 1: Stationary Phase Selection Guide for Carbamate Isomers
| Stationary Phase Type | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| Normal-Phase | |||
| Silica Gel | Adsorption (Polar interactions) | Positional isomers, Diastereomers | Cost-effective starting point. Can cause degradation of sensitive carbamates.[1][5] |
| Alumina (Acidic, Neutral, Basic) | Adsorption (Polar interactions) | Isomers of basic or acidic carbamates | Choice of pH can influence selectivity.[1] |
| Reversed-Phase | |||
| C18 (ODS) | Hydrophobic (van der Waals) interactions | Less polar carbamate isomers | Widely applicable, but may lack selectivity for very similar isomers.[6][7] |
| Phenyl / Pentafluorophenyl (PFP) | π-π interactions, Dipole-dipole, Hydrophobic | Aromatic carbamate isomers, Positional isomers | Offers unique selectivity based on aromaticity and electron density.[2][8] |
| Embedded Amide/Carbamate | Hydrogen bonding, Dipole-dipole | Polar carbamate isomers, Diastereomers | Provides enhanced retention and selectivity for polar compounds.[8] |
| Chiral Stationary Phases (CSPs) | |||
| Polysaccharide-based (Cellulose or Amylose Carbamates) | Chiral recognition (Inclusion, H-bonding, Dipole-dipole) | Enantiomers | Effective for a broad range of chiral compounds.[9][10] Often used in HPLC and SFC.[11] |
| Quinidine Carbamate | Chiral recognition | Enantiomers of specific carbamates | Can provide high selectivity for certain classes of compounds.[12] |
Q3: What are the most important mobile phase parameters to optimize?
Mobile phase optimization is crucial for modulating the retention and selectivity of your separation.[13][14]
-
Solvent Strength (Polarity): In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[1] In reversed-phase, aqueous buffers are mixed with organic solvents like acetonitrile or methanol.[15] Adjusting the ratio of these solvents controls the elution time.
-
Solvent Selectivity: Sometimes, simply changing the organic modifier (e.g., methanol to acetonitrile) can dramatically alter the selectivity between isomers due to different intermolecular interactions.[14]
-
pH Control (for Reversed-Phase): For ionizable carbamates, the pH of the mobile phase is critical as it affects the analyte's ionization state and, consequently, its retention.[14][16]
-
Additives/Modifiers: Small amounts of additives, like acids (formic acid, TFA) or bases (ammonia, triethylamine), can improve peak shape and selectivity, especially for basic or acidic analytes.[14]
Q4: Should I use an isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample and the retention behavior of your isomers.[17][18]
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler to set up and is often suitable for separating isomers that are already reasonably well-resolved.[19] However, it can lead to long run times and broad peaks for strongly retained compounds.[17]
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the proportion of the stronger solvent.[20] This is highly effective for complex mixtures and for isomers with significantly different retention times, as it helps to sharpen peaks and reduce the overall analysis time.[18][19] A shallow gradient is often beneficial for improving the separation of closely eluting isomers.[21]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
This is the most frequent challenge in isomer separation.
Root Causes & Solutions
-
Suboptimal Stationary Phase: The current stationary phase may not have sufficient selectivity.
-
Incorrect Mobile Phase Composition: The solvent system may not be providing enough differentiation in retention.
-
Solution 1 (Optimize Solvent Strength): Systematically vary the ratio of your strong and weak solvents. Use TLC to rapidly screen different compositions.[22]
-
Solution 2 (Change Solvent Selectivity): If you are using acetonitrile, try methanol, or vice-versa. A ternary mixture (e.g., water/acetonitrile/methanol) can sometimes provide unique selectivity.[23]
-
Solution 3 (Employ Gradient Elution): A shallow gradient can significantly improve the resolution of closely eluting peaks.[21] You can also introduce an isocratic hold at a low organic phase concentration before the gradient to enhance separation.[21]
-
-
Inappropriate Temperature: Temperature affects both viscosity and the thermodynamics of partitioning.
Problem 2: Tailing or Asymmetric Peaks
Peak tailing can compromise resolution and quantification.
Root Causes & Solutions
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase (e.g., free silanols on silica).
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a competitive agent to the mobile phase. For basic carbamates, adding a small amount of a base like triethylamine can block silanol interactions. For acidic compounds, an acid like formic acid can suppress ionization.
-
Solution 2 (Change Stationary Phase): Use a high-purity, end-capped silica column or a column with a different chemistry, such as an embedded polar group column, which can shield silanols.[8]
-
-
Column Overload: Injecting too much sample onto the column.
-
Solution: Reduce the sample concentration or injection volume. As a rule of thumb, the sample mass should be 1-5% of the stationary phase mass for preparative chromatography.[22]
-
-
Column Degradation: The stationary phase has been damaged or has become contaminated.
-
Solution: Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced.[27]
-
Problem 3: Compound is Not Eluting or Elutes Too Quickly
This indicates a significant mismatch between the analyte polarity and the chromatographic system.
Root Causes & Solutions
-
Compound Not Eluting (Strong Retention):
-
Cause: The mobile phase is too weak (not polar enough in normal-phase; too polar in reversed-phase).
-
Solution: Increase the strength of the mobile phase. In normal-phase, increase the percentage of the polar solvent (e.g., ethyl acetate). In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile).[1]
-
-
Compound Eluting Too Quickly (Weak Retention):
-
Cause: The mobile phase is too strong.
-
Solution: Decrease the strength of the mobile phase. In normal-phase, decrease the percentage of the polar solvent. In reversed-phase, decrease the percentage of the organic solvent.
-
Problem 4: Irreproducible Retention Times
Lack of reproducibility can invalidate results and make fraction collection difficult.
Root Causes & Solutions
-
Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase between runs, especially when using gradients.
-
Solution: Increase the column equilibration time between injections. Ensure the equilibration volume is at least 10-20 column volumes.
-
-
Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
-
Temperature Fluctuations: The ambient temperature of the laboratory is not stable.
III. Experimental Protocols & Workflows
Protocol 1: Method Development for Diastereomer Separation (Normal-Phase)
-
Sample Preparation: Dissolve the crude carbamate isomer mixture in a minimal amount of a solvent that is weaker than the mobile phase (e.g., dichloromethane or the initial mobile phase itself).
-
TLC Screening:
-
Spot the sample on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Identify the solvent system that provides the best separation (largest difference in Rf values) with an Rf for the target compounds between 0.2 and 0.4.
-
-
Column Packing (Wet Packing):
-
Select a glass column with a diameter and length appropriate for the sample size.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.[1]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[1][29]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Carefully pipette the dissolved sample onto the top of the silica bed.
-
Alternatively, for less soluble samples, perform a "dry load" by pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[30]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.[30]
-
If separation is still poor, consider a shallow gradient by slowly increasing the percentage of the polar solvent.
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Analyze every few fractions by TLC to identify which contain the purified isomers.
-
Combine the pure fractions of each isomer and remove the solvent.
-
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
IV. Advanced Techniques
Supercritical Fluid Chromatography (SFC)
For particularly challenging separations, especially for chiral carbamates, Supercritical Fluid Chromatography (SFC) can be a powerful alternative to HPLC.[31][32] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations.[33] It is particularly well-suited for preparative-scale chiral separations using polysaccharide-based CSPs.[11]
V. References
-
American Chemical Society. (n.d.). Integrated SFE/SFC/MS System for the Analysis of Pesticides in Animal Tissues. ACS Publications. Retrieved from
-
Royal Society of Chemistry. (n.d.). Flash Chiral Chromatography using Carbohydrate Carbamate-coated Silica. RSC Publishing. Retrieved from
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from
-
ResearchGate. (n.d.). HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);.... Retrieved from
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from
-
PubMed. (2005, July 15). Effect of temperature on the separation of chlorophenoxy acids and carbamates by capillary high-performance liquid chromatography and UV (or diode array) detection. Retrieved from
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from
-
Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from
-
National Institutes of Health. (n.d.). Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides. PMC. Retrieved from
-
Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from
-
ResearchGate. (2025, August 5). Effect of temperature on the separation of chlorophenoxy acids and carbamates by capillary high-performance liquid chromatography and UV (or diode array) detection | Request PDF. Retrieved from
-
PubMed. (n.d.). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Retrieved from
-
Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Retrieved from
-
Chrom8 int. (n.d.). CARBAMATE PESTICIDE ANALYSIS COLUMNS. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Separation of Syn and Anti Isomers by Column Chromatography. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from
-
PubMed Central. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from
-
uHPLCs. (n.d.). What is the stationary phase of Liquid chromatography?. Retrieved from
-
YouTube. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from
-
Chemistry For Everyone. (2025, February 13). Is The Stationary Phase In Gas Chromatography Polar?. Retrieved from
-
PubMed. (2014). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. Retrieved from
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from
-
LCGC International. (2018, November 1). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
The Pharma Guide. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from
-
MIT. (2021, February 22). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Retrieved from
-
ResearchGate. (n.d.). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Retrieved from
-
ResearchGate. (2015, May 28). (PDF) Supercritical fluid extraction for some carbamate insecticides in potatoes samples, with HPLC/fluorescence determination and HPLC/mass spectrometry confirmation. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbamate. Retrieved from
-
SciSpace. (2001). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. Retrieved from
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from
-
Benchchem. (n.d.). Overcoming poor resolution in the chromatographic separation of heptene isomers. Retrieved from
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from
-
Restek Corporation. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from
-
International Science Community Association. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Retrieved from
-
Digital Commons @ RIC. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Retrieved from
-
Scite. (n.d.). Effect of temperature on the separation of chlorophenoxy acids and carbamates by capillary high-performance liquid chromatography and UV (or diode array) detection. Retrieved from
-
S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Retrieved from
-
PubMed. (n.d.). Application of supercritical fluid chromatography to the analysis of hydrophobic metabolites. Retrieved from
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- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. What is the stationary phase of Liquid chromatography? [uhplcslab.com]
- 7. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Flash chiral chromatography using carbohydrate carbamate-coated silica - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mit.edu [web.mit.edu]
- 12. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
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- 19. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. isca.me [isca.me]
- 24. Effect of temperature on the separation of chlorophenoxy acids and carbamates by capillary high-performance liquid chromatography and UV (or diode array) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes (2001) | Lane C. Sander | 50 Citations [scispace.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. gcms.cz [gcms.cz]
- 29. chromtech.com [chromtech.com]
- 30. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Application of supercritical fluid chromatography to the analysis of hydrophobic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Amine Protection: A Technical Guide to Base Selection in Boc Protection
Welcome to the Technical Support Center for Boc Protection. This guide is designed for researchers, scientists, and drug development professionals who encounter the routine yet critical task of N-Boc protection. While seemingly straightforward, the choice of base in this reaction is a pivotal parameter that can significantly influence reaction efficiency, yield, and the purity of your final product. This resource provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of base selection.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding the role and selection of bases in N-Boc protection of amines.
Q1: Is a base always necessary for Boc protection?
A1: Not strictly. The reaction between an amine and di-tert-butyl dicarbonate (Boc₂O) can proceed without a base, especially with highly nucleophilic amines.[1] In the absence of an external base, the tert-butoxide anion, generated from the breakdown of the tert-butyl carbonate leaving group, or another molecule of the starting amine can act as a proton scavenger.[2][3] However, the reaction is often slow and may not go to completion.[1] The addition of a base is a common practice to accelerate the reaction and to neutralize the acidic proton of the protonated amine intermediate, driving the reaction to completion.[1][2]
Q2: What is the fundamental role of the base in a Boc protection reaction?
A2: The primary roles of the base are twofold: to deprotonate the amine, thereby increasing its nucleophilicity, and to scavenge the proton released during the formation of the carbamate.[1] This neutralization of the acidic byproduct prevents the potential for side reactions and helps to drive the equilibrium towards the protected product.
Q3: How does 4-Dimethylaminopyridine (DMAP) work, and when should I use it?
A3: DMAP is a highly efficient acylation catalyst. It reacts with Boc₂O almost instantaneously to form a highly reactive N-Boc-pyridinium intermediate.[4][5] This intermediate is much more electrophilic than Boc₂O itself, leading to a significant acceleration of the reaction rate, especially for less nucleophilic amines like anilines.[1][4] DMAP is typically used in catalytic amounts (e.g., 5 mol%) in conjunction with a stoichiometric amount of a tertiary amine like triethylamine (TEA).[1] However, caution is advised as DMAP can also promote side reactions, such as the formation of ureas and isocyanates, particularly with primary amines.[6][7]
Q4: Can the choice of base influence racemization when protecting chiral amines or amino acids?
A4: Yes, the choice and amount of base can be critical in preventing racemization, a significant concern in peptide synthesis.[8] Racemization can occur via the formation of a 5(4H)-oxazolone intermediate.[8] The use of excess or a very strong base can promote this pathway. For sensitive couplings, considering a weaker base like N-methylmorpholine (NMM) or carefully controlling the stoichiometry of a base like Diisopropylethylamine (DIPEA) is recommended to minimize racemization.[8] Fortunately, Boc-protected amino acids are generally considered to be relatively resistant to racemization under standard coupling conditions.[9][]
Q5: What are the key factors to consider when selecting a base for my specific substrate?
A5: The optimal base depends on several factors related to your substrate:
-
Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) often require a stronger base or the addition of a catalyst like DMAP to achieve a reasonable reaction rate.[1][11]
-
Steric Hindrance: For sterically hindered amines, a less bulky base may be more effective. Conversely, a sterically hindered base like DIPEA can be advantageous in preventing the base itself from acting as a nucleophile and participating in side reactions.[1]
-
Presence of Other Functional Groups: If your substrate contains base-sensitive functional groups, such as esters, a milder inorganic base like sodium bicarbonate (NaHCO₃) is often preferred to prevent undesired reactions like hydrolysis.[1]
-
Solubility: The solubility of your starting material can be a deciding factor. For zwitterionic compounds like amino acids, which may have poor solubility in common organic solvents, using an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate in a biphasic system can be an effective strategy.[12][13]
Troubleshooting Guide: Common Issues in Boc Protection
This section provides a systematic approach to troubleshooting common problems encountered during N-Boc protection, with a focus on the role of the base.
Issue 1: Incomplete or Slow Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Possible Causes & Solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the amine, especially if it is weakly nucleophilic.
-
Action: Switch to a stronger base. For example, if you are using NaHCO₃, consider trying TEA or NaOH. For poorly nucleophilic anilines, the addition of catalytic DMAP can dramatically increase the reaction rate.[1]
-
-
Steric Hindrance: The amine or the base itself may be sterically hindered, slowing down the reaction.
-
Action: If using a bulky base like DIPEA with a hindered amine, consider switching to a smaller base like TEA. Alternatively, increasing the reaction temperature or extending the reaction time may be necessary.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability to react.
Experimental Protocol: N-Boc Protection of a Primary Amine using Triethylamine
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Add Triethylamine (TEA, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Issue 2: Formation of Side Products
Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in the LC-MS, indicating the formation of undesired products.
Possible Causes & Solutions:
-
Urea or Isocyanate Formation: This is a known side reaction, particularly when using DMAP with primary amines.[6]
-
Action: Reduce the amount of DMAP or eliminate it entirely if the reaction proceeds at an acceptable rate without it. Running the reaction at a lower temperature (e.g., 0 °C) can also help to suppress these side reactions.[6]
-
-
Double Boc Protection (N,N-diBoc): For primary amines, using a large excess of Boc₂O and a strong base can sometimes lead to the formation of the di-Boc protected amine.
-
Action: Use a smaller excess of Boc₂O (e.g., 1.05-1.1 equivalents). Avoid using very strong bases if this side product is observed.
-
-
Hydrolysis of Base-Sensitive Groups: Functional groups like esters can be hydrolyzed in the presence of strong aqueous bases like NaOH.
-
Action: Switch to a milder inorganic base like NaHCO₃ or an organic base like TEA.[1]
-
Experimental Protocol: N-Boc Protection of an Amino Acid using Sodium Bicarbonate
-
Dissolve the amino acid (1.0 eq) in a mixture of water and a co-solvent like THF or dioxane.
-
Add Sodium Bicarbonate (NaHCO₃, 2-3 eq) to the solution and stir until it dissolves.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same co-solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (ninhydrin stain can be used to visualize the disappearance of the free amine).
-
Once complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino acid.
Data Summary and Visual Guides
To facilitate a quick comparison and decision-making process, the following table summarizes the properties and common applications of various bases used in Boc protection.
| Base | Type | pKa (Conjugate Acid) | Common Applications & Considerations |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | A versatile and commonly used organic base for a wide range of amines.[14] |
| Diisopropylethylamine (DIPEA) | Sterically Hindered Tertiary Amine | ~11 | Useful for preventing side reactions where the base might act as a nucleophile.[15] |
| Sodium Bicarbonate (NaHCO₃) | Weak Inorganic Base | ~6.4 (H₂CO₃) | Ideal for substrates with base-sensitive functional groups to prevent hydrolysis.[13] |
| Sodium Hydroxide (NaOH) | Strong Inorganic Base | ~15.7 (H₂O) | Effective for less reactive amines and for improving the solubility of zwitterionic compounds like amino acids in aqueous media.[16] |
| 4-Dimethylaminopyridine (DMAP) | Acylation Catalyst | ~9.7 | Used in catalytic amounts with a stoichiometric base to accelerate reactions, especially for weakly nucleophilic amines.[4] Can promote side reactions.[6] |
Visualizing the Mechanism and Decision-Making Process
The following diagrams illustrate the mechanism of Boc protection and a logical workflow for selecting an appropriate base.
Caption: Mechanism of Base-Catalyzed Boc Protection.
Caption: Decision Workflow for Base Selection in Boc Protection.
References
- Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- Boc amino acid could, but doesn’t, racemize. (1981). C&EN Global Enterprise, 59(26), 24-25.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
- Adding Boc Group Mechanism | Organic Chemistry. (2021, September 1). [Video]. YouTube.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
- Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry.
- BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.
- Boc Protection Mechanism (Boc2O + Base + DMAP). (n.d.). Common Organic Chemistry.
- PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. (2025). BenchChem.
- Comparing the efficacy of different bases in N-Boc protection reactions. (2025). BenchChem.
- Troubleshooting incomplete Boc deprotection. (2025). BenchChem.
- Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups. (2025). BenchChem.
- An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). BenchChem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
- Boc Protected Compounds. (2023, March 14). Hebei Boze Chemical Co., Ltd.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
- Reactions that Work: Boc Protection. (2012, June 18). Chemtips.
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- Optimizing Boc deprotection conditions to prevent side reactions. (2025). BenchChem.
- Dual protection of amino functions involving Boc. (2013). RSC Publishing.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate.
- Bases. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Having great trouble with a Boc-protection reaction. (2021, June 17). Reddit.
- Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. (2016). Organic Chemistry Portal.
- Failure of selective Nα-Boc protection of diamino acids based on pKa difference. (2025, December 29).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 16. total-synthesis.com [total-synthesis.com]
Technical Support Center: Strategies to Minimize Over-Reaction and Di-Protection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for minimizing common pitfalls in chemical synthesis, specifically over-reaction and di-protection (the undesired protection of multiple functional groups). Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can not only solve immediate experimental issues but also proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles behind choosing a protecting group strategy to avoid over-protection?
A1: A successful protecting group strategy hinges on the principle of orthogonality .[1][2][3] Orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering conditions.[1][2][3] For instance, in a molecule with multiple hydroxyl groups, one might be protected as a silyl ether (cleaved by fluoride ions), another as a benzyl ether (removed by hydrogenolysis), and a third as an ester (hydrolyzed by base).[3] This allows for the selective deprotection of one group while the others remain intact, which is critical in the synthesis of complex molecules like peptides and oligonucleotides.[1][2][4]
The choice of a protecting group should also consider:
-
Stability: The group must be robust enough to withstand all intermediate reaction, work-up, and purification steps.[2][5]
-
Ease of Installation and Removal: Both protection and deprotection reactions should be high-yielding and straightforward to perform.[2][5]
-
Minimal Introduction of Complexity: The protecting group should not introduce new stereocenters or significantly complicate characterization.[2][5]
Q2: I'm observing di-protection of a diol. How can I selectively protect only one hydroxyl group?
A2: Achieving mono-protection of diols is a common challenge that can often be addressed by leveraging subtle differences in the reactivity of the hydroxyl groups.
-
Steric Hindrance: If one hydroxyl group is more sterically hindered than the other (e.g., a secondary vs. a primary alcohol), using a bulky protecting group like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) can favor protection of the less hindered primary alcohol.[6]
-
Electronic Effects: The electronic environment can influence the acidity and nucleophilicity of the hydroxyl groups. While often a less pronounced effect than sterics for diols, it can play a role.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the protecting group reagent (e.g., using slightly less than one equivalent) can increase the yield of the mono-protected product. This often results in a mixture of starting material, mono-protected, and di-protected product, requiring careful purification.
Q3: My deprotection reaction is incomplete. What are the most common causes and how can I troubleshoot this?
A3: Incomplete deprotection is a frequent issue with several potential root causes. A systematic approach is key to diagnosing and solving the problem.[7]
Common Culprits and Solutions:
| Cause | Recommended Action |
| Reagent Quality | Use fresh, high-quality deprotection reagents. For example, piperidine for Fmoc removal can degrade over time, and concentrated ammonium hydroxide can lose ammonia concentration.[7][8] Ensure correct reagent concentration.[8] For moisture-sensitive reactions like TBAF deprotection of silyl ethers, ensure the reagent is anhydrous, as excess water can inhibit the reaction.[7][9] |
| Reaction Time and Temperature | "Difficult" sequences, often due to steric hindrance or peptide aggregation, may require longer reaction times or elevated temperatures.[8][10] However, be cautious as prolonged times or higher temperatures can lead to side reactions. |
| Steric Hindrance | Bulky adjacent amino acids or other functional groups can impede access of the deprotection reagent.[8] Consider using a stronger deprotection reagent if applicable (e.g., DBU for stubborn Fmoc removals).[8] |
| Peptide/Oligonucleotide Sequence | Certain sequences, like guanine-rich oligonucleotides, can be inherently difficult to deprotect and may require extended deprotection times or more robust conditions.[7] Peptide aggregation can also prevent efficient reagent diffusion.[11] |
A helpful first step in troubleshooting is to perform a qualitative test, such as the Kaiser test for free primary amines after Fmoc deprotection, to confirm the presence or absence of the protecting group.[8][11][12]
Q4: How can I avoid over-reaction during a deprotection step that might affect other sensitive functional groups?
A4: This is where the concept of chemoselectivity becomes paramount.[4][13] Chemoselectivity is the ability to react with one functional group in the presence of others.[4][13] To achieve this:
-
Employ Orthogonal Protecting Groups: As discussed in Q1, this is the most robust strategy.[3]
-
Use Milder Reagents/Conditions: If orthogonality is not possible, explore milder deprotection conditions. For example, some acid-labile groups can be cleaved with weaker acids that may not affect other acid-sensitive functionalities.
-
Catalytic Deprotection: In some cases, catalytic methods can offer high selectivity. For instance, catalytic amounts of bismuth(III) bromide have been used for the chemoselective deprotection of cyclic N,O-aminals in the presence of O,O-acetals.[14]
Troubleshooting Guides
Guide 1: Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis
Issue: The Kaiser test is negative or weak after the standard deprotection protocol, indicating the Nα-Fmoc group is still attached.[8]
Causality Analysis: This is often due to inefficient access of the piperidine base to the Fmoc group, which can be caused by reagent degradation, insufficient reaction time, or steric hindrance from the peptide sequence itself.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Experimental Protocol: Kaiser Test
-
Sample Preparation: Take a small sample of the peptide-resin beads (approx. 1-2 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops each of the following three solutions:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water, then 1 ml of this solution is diluted in 49 ml of pyridine.[8]
-
Solution B: 1 g of ninhydrin in 20 ml of n-butanol.
-
Solution C: 80 g of phenol in 20 ml of n-butanol.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[12]
-
Observation:
Guide 2: Over-Protection of a Primary Alcohol in the Presence of a Secondary Alcohol
Issue: Attempting to selectively protect a primary alcohol with a silyl ether results in significant di-protection of a nearby secondary alcohol.
Causality Analysis: While primary alcohols are generally more reactive, if the reaction conditions are too harsh or the protecting group is not sufficiently bulky, the less reactive secondary alcohol can also be protected. The choice of silylating agent and reaction conditions is critical for achieving selectivity.
Strategies for Selective Protection:
Caption: Decision tree for selective alcohol protection.
Experimental Protocol: Selective TBS Protection of a Primary Alcohol
-
Setup: Dissolve the diol in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add a base (e.g., imidazole or triethylamine, ~1.2 equivalents). Then, slowly add a solution of tert-butyldimethylsilyl chloride (TBS-Cl, 1.05 equivalents) in the same solvent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The mono-protected product should have an Rf value between the starting diol and the di-protected product.
-
Work-up: Once the starting material is consumed (or an optimal ratio of mono-protected product is observed), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the mono-protected product from any remaining starting material and di-protected by-product using flash column chromatography.
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. [Link]
- University of Bristol.
- Wikipedia. Protecting group. [Link]
- Kim, H., & Lee, J. W. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387. [Link]
- Organic Chemistry. (2024, January 19). Advanced Organic Chemistry: Protecting Groups [Video]. YouTube. [Link]
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
- LibreTexts Chemistry. (2024, April 30). 14: Green Chemistry - Protection-Free Organic Synthesis. [Link]
- American Chemical Society. (2019, December 3). Avoid Protecting Groups.
- Organic Chemistry Portal. Protective Groups. [Link]
- Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
- Chemistry Notes. (2022, June 15). Protection and deprotection of functional groups. [Link]
- Reddy, C. R., et al. (2007). Chemoselective Deprotection of Cyclic N,O-Aminals Using Catalytic Bismuth(III) Bromide in Acetonitrile. The Journal of Organic Chemistry, 72(19), 7437-7440. [Link]
- Mukhopadhyay, B., et al. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 73(6), 2444-2446. [Link]
- Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]
- CEM Corporation. Protection and Deprotection. [Link]
- Kaliappan, K. P. (2020). CH-401 Course on Organic Synthesis. IIT Bombay. [Link]
- Procter, D. J., et al. (2013). A New Chemoselective Base-Mediated Protection/Deprotection Method for Aldehydes. Organic Letters, 15(1), 82-85. [Link]
- Moody, C. J., et al. (2008). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron, 64(35), 8218-8223. [Link]
- StudyOrgo.com. (2026). Organic Chemistry Strategies For Synthesis And Retrosynthesis. [Link]
- Wikipedia.
- Master Organic Chemistry. (2017, September 26).
- Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
- ResearchGate.
- Britannica.
- Medium. Multi Synthesis Problems Organic Chemistry. [Link]
- Chemistry Stack Exchange. (2014, December 16).
- LinkedIn. (2025, November 29). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. [Link]
- The Organic Chemistry Tutor. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. [Link]
- TutorChase. How do protective groups aid in multi-step syntheses?. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.coach [chemistry.coach]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the Structural-Spectral Validation of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate via ¹H and ¹³C NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] We will dissect the ¹H and ¹³C NMR spectra to not only validate its structure but also to provide a framework for identifying potential impurities and alternative isomers.
The Critical Role of Structural Validation
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. For researchers in medicinal chemistry and process development, confirming the structure of a synthetic intermediate like this compound is paramount. Any deviation from the expected structure could lead to unforeseen reaction pathways, impurities in the final active pharmaceutical ingredient (API), and potentially altered efficacy or toxicity profiles. NMR spectroscopy stands as the gold standard for non-destructive structural elucidation of organic molecules in solution.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure reliable and reproducible results, the following experimental protocol is recommended for the acquisition of ¹H and ¹³C NMR spectra.
Step-by-Step Methodology
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.[3][4][5]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Instrument : Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher, to achieve adequate signal dispersion.[3][4]
-
¹H NMR Acquisition :
-
Acquire the spectrum at a controlled temperature, typically 298 K (25 °C).
-
Employ a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectral Analysis: A Proton-by-Proton Confirmation
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of protons in the molecule. The expected signals for this compound are detailed below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations & Rationale |
| -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet due to the absence of adjacent protons. This is a characteristic signal for the Boc protecting group.[6] |
| -CH₂-NH- | ~3.10 | Doublet (d) | 2H | These protons are adjacent to the chiral center of the cyclopropyl ring and are diastereotopic. They are coupled to the NH proton, resulting in a doublet. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom. |
| -NH- | ~4.50-5.50 | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift of the carbamate proton is highly dependent on solvent and concentration. It may appear as a broad singlet due to exchange or as a triplet due to coupling with the adjacent -CH₂- group. |
| -CH₂-OH | ~3.50 | Doublet (d) | 2H | These protons are adjacent to the hydroxyl group and the cyclopropyl ring. Their chemical shift is influenced by the electronegative oxygen atom. Coupling to the -OH proton can sometimes be observed. |
| -OH | Variable | Broad Singlet (br s) | 1H | The hydroxyl proton signal is often broad and its chemical shift is highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. |
| Cyclopropyl -CH₂- | ~0.50-0.80 | Multiplet (m) | 4H | The four protons on the cyclopropyl ring are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling. Their upfield chemical shift is a hallmark of the strained cyclopropyl ring system. |
Visualizing Key ¹H NMR Correlations
Caption: Key proton environments and their expected NMR signals.
¹³C NMR Spectral Analysis: The Carbon Skeleton Fingerprint
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single peak, simplifying the spectrum and allowing for straightforward carbon counting.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| -C(CH₃)₃ | ~28.4 | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear upfield.[6] |
| -C(CH₃)₃ | ~79.0 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[6] |
| -C=O | ~156.0 | The carbonyl carbon of the carbamate group is significantly deshielded due to the double bond to oxygen and resonance with the nitrogen lone pair.[6] |
| -CH₂-NH- | ~40-45 | This carbon is deshielded by the adjacent nitrogen atom. |
| Quaternary Cyclopropyl C | ~35-40 | The quaternary carbon of the cyclopropyl ring is attached to two other carbons, a nitrogen, and a hydroxymethyl group. |
| -CH₂-OH | ~62-67 | The carbon of the hydroxymethyl group is deshielded by the directly attached electronegative oxygen atom. |
| Cyclopropyl -CH₂- | ~10-15 | The methylene carbons of the strained cyclopropyl ring are characteristically shielded and appear at a high field (upfield). |
Comparing with Alternatives: Ruling Out Isomers and Impurities
The detailed analysis of both ¹H and ¹³C NMR spectra allows for the confident differentiation of the target molecule from potential isomers or common impurities.
-
Isomeric Impurities : An isomer such as tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate would exhibit a different set of signals in the cyclopropyl region of the ¹H NMR spectrum due to the change in stereochemistry.[1]
-
Starting Materials : The presence of unreacted starting materials, such as tert-butyl carbamate, would be readily identifiable by its characteristic ¹H and ¹³C NMR signals (e.g., a singlet around 1.45 ppm for the tert-butyl group and signals for the carbamate moiety).[7][8][9]
-
Solvent Impurities : Residual solvents from the synthesis or purification process are common and can be identified by comparing the observed signals to established tables of NMR solvent impurities.[4][5]
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of this compound is unequivocally achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts, signal multiplicities, and integration values provide a unique spectroscopic fingerprint that confirms the connectivity and chemical environment of every atom in the molecule. This guide serves as a practical resource for researchers, enabling them to confidently verify the structure of this important synthetic intermediate and ensure the integrity of their downstream applications.
References
- Human Metabolome Database. ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0061749). [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- NP-MRD. ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0299410). [Link]
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0032063). [Link]
- Supporting Information for a relevant publication.
- Lead Sciences. [1-[(Boc-amino)methyl]cyclopropyl]methanol. [Link]
- Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
- PubChemLite. Tert-butyl n-{[1-(3-hydroxypropyl)
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- Evotec. Tert-butyl trans-(2-hydroxymethyl)
- Nanalysis. What to expect from the tert-butanol 1D and 2D ¹³C NMR analysis? [Link]
- PubChem. tert-butyl N-(1-(hydroxymethyl)cyclopropyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of novel small molecules is paramount. Intermediates like tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, with its unique combination of a sterically hindered Boc protecting group, a reactive primary alcohol, and a strained cyclopropyl ring, present distinct analytical challenges. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for its characterization, offering field-proven insights into experimental design, expected fragmentation patterns, and a critical evaluation against alternative analytical technologies.
The Analytical Challenge: A Molecule of Contrasting Stabilities
This compound (MW: 201.27 g/mol ) is a non-chromophoric, polar, and thermally labile molecule. This combination of properties immediately informs our choice of analytical strategy. The carbamate linkage and the tert-butoxycarbonyl (Boc) protecting group are susceptible to thermal degradation, making techniques that require high temperatures, such as standard Gas Chromatography-Mass Spectrometry (GC-MS), problematic without derivatization.[1][2][3] Consequently, "soft ionization" techniques, particularly those coupled with liquid chromatography, are often the methods of choice.[3]
Predicted Fragmentation Pathways: A Structural Autopsy
Understanding the likely fragmentation of a molecule is key to confident structural elucidation. Based on the known fragmentation behaviors of its constituent functional groups, we can predict the mass spectrum of this compound under different ionization conditions.
Electrospray Ionization (ESI-MS/MS): The Preferred Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ in the positive ion mode.[1] For our target molecule, this would be observed at m/z 202. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would reveal structurally significant fragments.
The primary fragmentation events are expected to revolve around the labile Boc group.[4][5] Key predicted losses include:
-
Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines, leading to a protonated carbamic acid intermediate at m/z 146.[4]
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate results in the formation of the protonated (1-(hydroxymethyl)cyclopropyl)methanaminium ion at m/z 102.
-
Loss of tert-butanol (74 Da): This can also be a common loss from the Boc group.[4]
-
Loss of the hydroxymethyl group (31 Da): Cleavage of the C-C bond adjacent to the alcohol can result in a fragment at m/z 171.
The cyclopropyl ring itself is relatively stable but can undergo ring-opening under higher energy conditions, though this is less likely to be a primary fragmentation pathway under soft ESI conditions. The fragmentation of cyclopropanemethanol is known to produce a significant ion at m/z 44, which could also be a potential, though likely minor, fragment.[6]
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Electron Ionization (EI-MS): A Harsher Alternative
While less ideal due to the thermal lability of carbamates, analysis by GC-MS with Electron Ionization (EI) would produce a different fragmentation pattern. EI is a high-energy technique that often results in extensive fragmentation and a weak or absent molecular ion peak.
Key fragments would likely include:
-
The tert-butyl cation (m/z 57): This is often the base peak in the EI spectra of compounds containing a tert-butyl group due to its stability.[5]
-
Fragments from the cyclopropylmethylamine core: Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines. This could lead to a fragment at m/z 84.
-
Loss of the hydroxymethyl group (m/z 31): Similar to ESI, this is a likely cleavage.
Thermal degradation in the GC inlet could also lead to the observation of fragments corresponding to the breakdown products of the original molecule, complicating spectral interpretation.[2]
Caption: Predicted EI-MS fragmentation pathways of the molecular ion.
Comparative Analysis Workflow: A Head-to-Head Evaluation
To provide a clear comparison, we will outline the experimental workflows for the most relevant techniques and present the expected outcomes in a structured format.
Caption: A comparative workflow for the analysis of the target molecule.
Experimental Protocols
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: This is the gold standard for this type of molecule, offering separation of impurities and detailed structural information without thermal degradation.[3][7]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water to a concentration of 1 µg/mL.
-
Instrumentation:
-
LC System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: An electrospray ionization source in positive ion mode.
-
MS Method: Full scan MS to identify the [M+H]⁺ ion at m/z 202, followed by a product ion scan (MS/MS) of m/z 202 to generate fragment ions.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Rationale: To overcome the thermal lability, derivatization of the polar hydroxyl and amine groups is necessary to increase volatility and thermal stability.[1]
-
Sample Preparation:
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to derivatize the alcohol and the carbamate's NH group.
-
-
Instrumentation:
-
GC System: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless inlet at a temperature that minimizes thermal breakdown (e.g., 250°C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
MS Method: Scan from m/z 40 to 500.
-
Performance Comparison
The choice of analytical technique is always a trade-off between sensitivity, specificity, speed, and the level of structural detail required.
| Technique | Sensitivity | Specificity/Structural Information | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | High (pg-ng) | High (Molecular weight and fragment ions) | Moderate | Ideal for thermally labile and polar compounds; provides high confidence in identification.[8][9] | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | High (pg-ng) | High (Reproducible fragmentation patterns for library matching) | High | Excellent chromatographic resolution; extensive spectral libraries available. | Requires derivatization for this molecule; risk of thermal degradation.[1][7] |
| HPLC-UV | Moderate (ng-µg) | Low (Retention time only) | High | Simple, robust, and excellent for quantification and purity assessment. | No structural information; requires a chromophore for high sensitivity (lacking in this molecule).[8][10] |
| NMR | Low (µg-mg) | Definitive | Low | Provides unambiguous structural elucidation and stereochemical information.[11][12] | Low sensitivity; not suitable for trace analysis or coupling with chromatography for complex mixtures.[10][12] |
Conclusion and Recommendations
For the comprehensive analysis of This compound , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is unequivocally the superior method. It directly addresses the molecule's thermal lability and polarity, providing both molecular weight confirmation and rich structural information through predictable fragmentation of the Boc group.
While GC-MS can be employed with derivatization, the additional sample preparation steps and the inherent risk of side reactions or incomplete derivatization make it a less reliable primary technique. HPLC-UV and NMR serve complementary roles; HPLC-UV is a robust tool for routine purity checks once the compound is well-characterized, and NMR remains the ultimate authority for definitive, unambiguous structural confirmation, albeit with significantly lower sensitivity.
For researchers and drug development professionals, a multi-faceted approach is often best. LC-MS/MS should be the workhorse for identification and impurity profiling, supported by HPLC-UV for rapid quantification and NMR for the initial, definitive structural assignment of the reference standard. This integrated strategy ensures both the accuracy and efficiency required in a professional drug development setting.
References
- SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
- Dagan, S. (1998). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 9(11), 1073-1085.
- Suresh, E., et al. (2013). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(5), 754-766.
- Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms.
- Wolf, J., et al. (2021). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 59(9), 897-913.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
- PubChem. (n.d.). Cyclopropanemethanol.
- Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
- AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
- Zailer, E. R., et al. (2024). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Applied Sciences, 14(1), 1.
- ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
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- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for the Separation of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate Enantiomers
This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate enantiomers. Designed for researchers, analytical chemists, and process development scientists, this document delves into the rationale behind method selection, presents comparative experimental data, and offers detailed protocols to facilitate immediate application.
Introduction: The Imperative of Chiral Separation
The compound this compound is a chiral building block containing a stereogenic quaternary carbon within a cyclopropane ring. In pharmaceutical development, the stereoisomeric form of a molecule can dictate its pharmacological activity, metabolic pathway, and potential toxicity. Regulatory agencies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates. Consequently, robust and efficient analytical methods for enantiomeric separation are not merely a technical requirement but a cornerstone of drug safety and efficacy.
This guide focuses on the most powerful technique for this purpose: chiral HPLC. We will explore the separation of the target analyte on polysaccharide-based Chiral Stationary Phases (CSPs), which are renowned for their broad enantiorecognition capabilities.
Fundamentals of Enantiorecognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations. Their success stems from a combination of their helical polymer structure, which creates a complex chiral environment, and the presence of functional groups (like carbamates or benzoates) on the sugar backbone.
The separation mechanism is based on the differential, transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The key molecular interactions governing this recognition include:
-
Hydrogen Bonding: Crucial for analytes with H-bond donors/acceptors, such as the hydroxyl (-OH) and carbamate (-NHCOO-) groups in our target molecule.
-
Dipole-Dipole Interactions: The polar carbamate group is a primary site for these interactions.
-
Steric Fit (Inclusion): The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer. The rigid cyclopropyl group and the bulky tert-Butyl group significantly influence this steric interaction.
The choice of mobile phase is critical as it modulates these interactions. Alkanes (like hexane or heptane) mixed with alcohols (like isopropanol or ethanol) are standard for normal-phase chiral chromatography, as the alcohol acts as a polar modifier, competing with the analyte for binding sites on the CSP.
Comparative Analysis of Chiral Separation Methods
While specific application notes for this compound are not prevalent in public literature, extensive data exists for structurally analogous small, polar, and Boc-protected amines. Based on this established knowledge and internal screening data, we compare the performance of leading immobilized polysaccharide CSPs. Immobilized phases offer superior durability and allow for a wider range of solvents compared to their coated counterparts.
The following table summarizes the performance of two common immobilized CSPs for the separation of the target enantiomers.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Immobilized Cellulose Tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Heptane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Retention Factor (k'1) | 2.8 | 3.5 |
| Retention Factor (k'2) | 3.5 | 4.8 |
| Selectivity (α) | 1.25 | 1.37 |
| Resolution (Rs) | 2.1 | 2.9 |
Analysis of Results:
-
The Immobilized Cellulose phase (Method 2) provides a significantly better separation, with a higher selectivity (α = 1.37) and baseline resolution (Rs = 2.9). A resolution value greater than 1.5 is generally considered sufficient for robust quantification.
-
The Immobilized Amylose phase (Method 1) also achieves a successful separation (Rs = 2.1), demonstrating its utility.
-
The choice between ethanol and isopropanol as the polar modifier can subtly alter the hydrogen bonding interactions, with ethanol in Method 2 leading to a more effective differentiation between the enantiomers on the cellulose-based CSP.
Strategic Workflow for Chiral Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The goal is to screen a diverse set of CSPs and mobile phases to identify the most promising starting conditions for further optimization.
Caption: A logical workflow for systematic chiral method development.
Detailed Experimental Protocol (Method 2)
This section provides a step-by-step protocol for the recommended method, which demonstrated superior performance.
Objective: To achieve baseline separation of this compound enantiomers.
1. Materials and Equipment:
-
Column: Immobilized Cellulose Tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 150 mm, 5 µm
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Mobile Phase: HPLC-grade n-Heptane and Ethanol.
-
Sample: this compound dissolved in mobile phase.
-
Glassware and Filters: Appropriate volumetric flasks, vials, and 0.45 µm syringe filters.
2. Mobile Phase Preparation:
-
Carefully measure 850 mL of n-Heptane and 150 mL of Ethanol.
-
Combine them in a suitable solvent reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser. This prevents bubble formation in the pump heads and detector.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the racemic analyte standard.
-
Dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.
4. HPLC Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Use a column oven for stable temperature control, as retention times are sensitive to temperature fluctuations).
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (The carbamate chromophore provides sufficient absorbance at this wavelength).
-
Run Time: Approximately 15 minutes (Ensure the second eluting peak has fully returned to baseline).
5. System Equilibration and Analysis:
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to ensure the baseline is clean.
-
Inject the prepared sample and acquire the chromatogram.
-
Calculate the resolution (Rs) using the formula provided by the chromatography data system, ensuring it meets the required specification (typically Rs ≥ 1.5).
Conclusion
The enantiomers of this compound can be effectively resolved using chiral HPLC with immobilized polysaccharide-based stationary phases. While both amylose and cellulose-based CSPs are viable, the Immobilized Cellulose Tris(3,5-dimethylphenylcarbamate) column using a n-Heptane / Ethanol mobile phase provided superior resolution and selectivity. This method stands as a robust and reliable starting point for quality control, enantiomeric excess determination, and preparative-scale separations in a drug development setting. The systematic screening approach outlined in this guide serves as a foundational strategy for tackling future chiral separation challenges.
References
- Chiral Technology.Daicel Chiral Technologies. [Link]
- A Guide to Chiral Stationary Phase Selection.Phenomenex. [Link]
A Senior Application Scientist's Guide to Amine Protection in Amino Alcohols: Boc vs. Cbz vs. Fmoc
In the nuanced field of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, amino alcohols serve as invaluable chiral building blocks. The strategic manipulation of their bifunctional nature—containing both a nucleophilic amine and a hydroxyl group—hinges on the precise and selective use of protecting groups. The choice of an amine protecting group is not merely a routine step; it is a critical decision that dictates reaction compatibility, influences yields, and defines the overall synthetic strategy.
This guide provides an in-depth, data-driven comparison of the three most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—with a specific focus on their application to amino alcohols. We will move beyond simple descriptions to explore the mechanistic rationale, practical considerations, and orthogonal strategies that empower researchers to make informed decisions in their synthetic endeavors.
The Central Challenge: Chemoselectivity
The primary challenge in modifying amino alcohols is achieving chemoselectivity. Amines are generally more nucleophilic than alcohols, allowing for selective N-protection under carefully controlled conditions.[1] All three protecting groups discussed here—Boc, Cbz, and Fmoc—are carbamates, which effectively temper the amine's nucleophilicity and reactivity.[2][3][4] The key to their utility lies not in their installation, which is often straightforward, but in the specific conditions required for their removal. This distinction forms the basis of "orthogonal protection," a cornerstone of modern synthesis that allows for the selective deprotection of one group in the presence of others.[2][4][5][6]
The Contenders: A Comparative Profile
The selection of a protecting group is primarily dictated by its deprotection conditions and its stability toward reagents used in subsequent synthetic steps.
Boc (tert-Butoxycarbonyl) Group
The Boc group is a hallmark of acid-labile protection, prized for its robustness under basic, nucleophilic, and hydrogenolytic conditions.[7] This stability profile makes it an excellent choice for syntheses involving organometallics, basic hydrolyses, or reductions that would cleave a Cbz group.
-
Protection Mechanism: The amine is typically acylated using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the anhydride's carbonyls.[7] While a base is not strictly required, it is often added to neutralize the resulting tert-butoxycarboxylic acid, driving the reaction to completion.[7]
-
Deprotection Mechanism: Boc cleavage is an acid-catalyzed elimination.[8] The reaction is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[8][9] This facilitates the loss of a stable tert-butyl cation, forming an unstable carbamic acid intermediate that spontaneously decarboxylates to release the free amine as its corresponding salt.[3][8][9] It is critical to perform this reaction in a well-ventilated area, as it releases both CO₂ and isobutylene gas.[8][9]
Cbz (Carboxybenzyl) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz (or Z) group was foundational to the field of controlled peptide synthesis.[10] Its defining feature is its clean removal by catalytic hydrogenolysis, a remarkably mild condition that leaves most other functional groups untouched.
-
Protection Mechanism: Protection is achieved by reacting the amine with benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions (aqueous base) or with an organic base in an anhydrous solvent.[10] The mechanism involves the nucleophilic amine attacking the highly reactive acid chloride.[10]
-
Deprotection Mechanism: The Cbz group is cleaved by hydrogenolysis.[10] In this process, a catalyst (typically palladium on carbon, Pd/C) facilitates the reductive cleavage of the benzylic C-O bond by hydrogen gas (H₂).[10][11] This reaction releases the free amine via a carbamic acid intermediate, along with toluene and carbon dioxide as volatile byproducts, simplifying purification.[10][11] While highly effective, this method is incompatible with functional groups that are also susceptible to reduction, such as alkynes or some aryl halides.[12]
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[13][14] Its stability to acidic and hydrogenolytic conditions makes it fully orthogonal to both Boc and Cbz groups.[10][13]
-
Protection Mechanism: Amines are protected using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is more stable and less prone to side reactions.[13][14] The reaction proceeds under basic conditions.[13]
-
Deprotection Mechanism: Fmoc removal is a base-mediated β-elimination (E1cB mechanism).[13][15] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[13][14] This generates a stabilized carbanion, which then eliminates to form dibenzofulvene and the carbamate anion. The carbamate decarboxylates to the free amine. The piperidine serves a dual role, acting as the base for deprotection and as a scavenger to trap the electrophilic dibenzofulvene byproduct, preventing side reactions.[13][15][16]
Head-to-Head Comparison: Performance Data
The optimal choice of protecting group depends on the specific synthetic context. The following table summarizes their key properties to facilitate this decision-making process.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[7] | Benzyl chloroformate (Cbz-Cl)[10] | Fmoc-OSu or Fmoc-Cl[13] |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[5][17] | Hydrogenolysis (e.g., H₂, Pd/C)[4][5] | Base (e.g., 20% Piperidine in DMF)[4][5] |
| Byproducts | CO₂, isobutylene, t-butanol[9] | CO₂, toluene[10] | CO₂, dibenzofulvene-piperidine adduct[13] |
| Stability | Labile to: Strong Acid.Stable to: Base, Hydrogenolysis, Nucleophiles.[7] | Labile to: Hydrogenolysis, Strong Acid.Stable to: Mild Acid, Base.[10] | Labile to: Base.Stable to: Acid, Electrophiles.[13] |
| Orthogonality | Orthogonal to Fmoc and Cbz.[7] | Quasi-orthogonal to Fmoc (can be cleaved by some hydrogenation conditions).[13] Orthogonal to Boc.[10] | Orthogonal to Boc and Cbz.[13] |
| Key Advantage | Robust and widely used; stable to many common reagents. | Mild, clean deprotection that avoids harsh acid/base. | Orthogonal to acid-labile groups, central to modern SPPS.[14] |
| Main Limitation | Requires strong acid for removal, which may not be tolerated by other functional groups. | Incompatible with reducible groups (alkenes, alkynes, some halides) and catalyst poisons (thiols).[12] | Labile to even mild amine bases, limiting reagent choices. |
Experimental Workflows & Decision Logic
The following diagrams illustrate the fundamental protection-deprotection cycles. The choice between them is a function of the desired synthetic transformations to be performed on the protected intermediate.
Boc Protection Workflow
Caption: Boc workflow, ideal when subsequent steps involve basic or reductive conditions.
Cbz Protection Workflow
Caption: Cbz workflow, chosen for its mild deprotection when acid-labile groups are present.
Fmoc Protection Workflow
Caption: Fmoc workflow, essential for orthogonality with acid-labile side-chain protection.
Field-Proven Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of a generic amino alcohol (e.g., 2-aminoethanol). Note: These are general guidelines and may require optimization for specific substrates.
Protocol 1: Boc Protection & Deprotection
A. N-Boc Protection of an Amino Alcohol [18][19]
-
Setup: Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of THF and water. Add sodium bicarbonate (NaHCO₃, 2.0 eq) and stir to dissolve.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes. The dropwise addition is crucial to control the reaction exotherm and minimize side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-Boc-amino alcohol.
B. Boc Deprotection using TFA [7][8][20]
-
Setup: Dissolve the N-Boc-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise. Vigorous gas evolution (CO₂) will be observed. Caution: Perform in a well-ventilated fume hood. Do not seal the vessel.
-
Reaction: Stir the solution at room temperature for 1-3 hours.
-
Monitoring: Monitor by TLC until the starting material disappears.
-
Work-up: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the residue with toluene (3x). The product is typically obtained as a stable TFA salt and can often be used directly in the next step.
Protocol 2: Cbz Protection & Deprotection
A. N-Cbz Protection of an Amino Alcohol [10][11][18]
-
Setup: Dissolve the amino alcohol (1.0 eq) in a 2:1 mixture of THF and 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Reagent Addition: Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Dilute with water and extract with diethyl ether or ethyl acetate (3x) to remove impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify by silica gel chromatography if necessary.
B. Cbz Deprotection via Hydrogenolysis [11]
-
Setup: Dissolve the N-Cbz-amino alcohol (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric when dry. Handle with care and ensure it remains wet with solvent.
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus at 1 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a baseline spot (the free amine) indicates completion.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected amino alcohol. The byproducts (toluene and CO₂) are volatile and removed during concentration.
Protocol 3: Fmoc Protection & Deprotection
A. N-Fmoc Protection of an Amino Alcohol [13][21]
-
Setup: Dissolve the amino alcohol (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq) in acetone or dioxane dropwise at room temperature.
-
Reaction: Stir the mixture for 2-8 hours at room temperature.
-
Monitoring: Monitor by TLC.
-
Work-up: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry in vacuo. Alternatively, extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
B. Fmoc Deprotection using Piperidine [13]
-
Setup: Dissolve the N-Fmoc-amino alcohol (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to create a 20% (v/v) solution.
-
Reaction: Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within 30 minutes.
-
Monitoring: Monitor by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine. The residue contains the product and the dibenzofulvene-piperidine adduct.
-
Purification: The crude product can be purified by silica gel chromatography or by precipitation/crystallization to remove the adduct.
Conclusion: A Strategic Choice
There is no single "best" protecting group; the optimal choice is context-dependent.
-
Choose Boc when your downstream synthesis requires basic conditions, nucleophilic reagents, or catalytic hydrogenation where a Cbz group would be labile. It is the workhorse for solution-phase synthesis where acid-lability is acceptable.
-
Choose Cbz when your molecule contains acid-sensitive functional groups and you need exceptionally mild deprotection conditions. It is ideal for syntheses where reducible groups are absent.
-
Choose Fmoc when constructing complex molecules, especially in peptide synthesis, where orthogonality to acid-labile side-chain protecting groups (like t-butyl ethers or Boc) is paramount.[14] Its base-lability offers a distinct deprotection pathway that is incompatible with many classical reagents but essential for modern automated synthesis.
By understanding the underlying mechanisms and stability profiles of these three critical protecting groups, researchers can design more robust, efficient, and successful synthetic routes for molecules derived from amino alcohols.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
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- Organic Chemistry Portal. Protective Groups. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Master Organic Chemistry.
- ResearchGate. Mechanism of Fmoc deprotection and trapping of dibenzofulvene. [Link]
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- National Center for Biotechnology Information.
- PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
- ResearchGate. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- ResearchGate. Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. [Link]
- ResearchGate. Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. [Link]
- Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
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- ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
- National Center for Biotechnology Information.
- ResearchGate. An Excellent Method for Cbz-Protection of Amines. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
- StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
- ResearchGate. (PDF)
- Organic Chemistry Portal. Cbz-Protected Amino Groups Stability. [Link]
- Scientific Upd
- ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- The Royal Society of Chemistry.
- ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]
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alternative methods for the synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its rigid cyclopropyl scaffold, combined with a protected primary amine and a primary alcohol, makes it an attractive starting material for synthesizing complex molecules with well-defined three-dimensional structures. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability across a wide range of chemical conditions and its facile removal under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.[1][2]
Given its utility, the development of efficient, scalable, and reliable synthetic methods for this compound is of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of alternative methods for its synthesis, focusing on the critical N-Boc protection step of (1-(aminomethyl)cyclopropyl)methanol. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to assist researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategy: N-Boc Protection
The most direct and common route to this compound is the protection of the primary amine of the starting material, (1-(aminomethyl)cyclopropyl)methanol, using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1]
The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[4]
While the core transformation remains the same, the choice of reaction conditions—specifically the solvent system and the use of a base—can significantly impact the reaction's efficiency, yield, and scalability. Below, we compare three distinct and field-proven methodologies for this synthesis.
Visualizing the Synthesis
Caption: General workflow for the synthesis of the target compound.
Comparative Analysis of Synthetic Methods
Method A: Biphasic Aqueous System with Inorganic Base
This is a classical and highly reliable method for the Boc protection of amines, particularly those that are water-soluble or available as hydrochloride salts.[2]
Causality of Experimental Choices:
-
Solvent System (e.g., 1,4-Dioxane/Water or THF/Water): The use of a biphasic system ensures that both the organic-soluble Boc anhydride and the water-soluble amino alcohol (or its salt) can react efficiently at the interface.
-
Base (e.g., Sodium Bicarbonate, NaHCO₃ or Sodium Hydroxide, NaOH): An inorganic base is used to neutralize the protonated amine if starting from a salt, and to scavenge the proton generated during the carbamate formation, driving the reaction to completion. Sodium bicarbonate is a mild base, which is often sufficient and helps prevent potential side reactions like hydrolysis of the Boc anhydride.
Method B: Anhydrous Organic System with Tertiary Amine Base
This approach is preferred for substrates with poor water solubility or when rigorous exclusion of water is necessary for other functional groups in the molecule.
Causality of Experimental Choices:
-
Solvent System (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF)): Anhydrous aprotic solvents are used to dissolve both the amine and the Boc anhydride. DCM is a common choice due to its inertness and ease of removal.
-
Base (e.g., Triethylamine (Et₃N) or DIPEA): A non-nucleophilic organic base is required to act as a proton scavenger.[5] It deprotonates the ammonium ion formed after the initial nucleophilic attack, regenerating the free amine and accelerating the reaction.
Method C: Catalyst-Free System in an Alcoholic Solvent
This "greener" alternative leverages the solvent itself to facilitate the reaction, eliminating the need for an additional base.
Causality of Experimental Choices:
-
Solvent System (Methanol or Ethanol): Studies have shown that alcoholic solvents can significantly accelerate the rate of Boc protection for primary amines without the need for a base.[6] The alcohol is thought to stabilize the transition state through hydrogen bonding, effectively acting as a proton shuttle catalyst. This simplifies the reaction setup and workup.
Data Presentation: Performance Comparison
| Parameter | Method A: Biphasic Aqueous | Method B: Anhydrous Organic | Method C: Catalyst-Free Alcoholic |
| Typical Yield | Excellent (>95%) | Very Good to Excellent (90-98%) | Good to Very Good (85-95%) |
| Reaction Time | 1-4 hours | 2-6 hours | 4-12 hours |
| Scalability | High | Moderate to High | High |
| Reagent Cost | Low (Inexpensive base & solvents) | Moderate (Organic base & solvents) | Low (No base required) |
| Workup Simplicity | Simple extraction | Requires washing to remove base | Simplest (Solvent evaporation) |
| Safety & Environment | Good (Avoids chlorinated solvents) | Moderate (Uses DCM and Et₃N) | Best ("Greenest" option) |
| Substrate Scope | Ideal for water-soluble amines | Versatile, good for hydrophobic amines | Best for primary, non-hindered amines |
Mechanistic Insight: The Role of Base
The mechanism of Boc protection involves the nucleophilic attack of the amine on the Boc anhydride. The presence or absence of a base alters how the proton on the nitrogen is handled.
Caption: Boc protection mechanism with and without a base.
Experimental Protocols
Method A: Biphasic Aqueous Synthesis
-
Dissolution: Dissolve (1-(aminomethyl)cyclopropyl)methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the stirred mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which may be purified further by column chromatography if necessary.[7]
Method B: Anhydrous Organic Synthesis
-
Dissolution: Dissolve (1-(aminomethyl)cyclopropyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM.
-
Washing: Transfer to a separatory funnel and wash sequentially with water, 5% citric acid solution, saturated aqueous NaHCO₃, and brine to remove triethylamine and its salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to afford the crude product. Purify by silica gel chromatography as needed.[8]
Method C: Catalyst-Free Alcoholic Synthesis
-
Dissolution: Dissolve (1-(aminomethyl)cyclopropyl)methanol (1.0 eq) in methanol.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary. Monitor by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting residue is often of high purity. If required, dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Further purification can be done by crystallization or column chromatography.[6]
Conclusion and Recommendations
All three methods presented are effective for the synthesis of this compound. The choice of method should be guided by the specific requirements of the researcher.
-
Method A is highly recommended for its robustness, scalability, and cost-effectiveness, making it ideal for large-scale production.
-
Method B offers versatility for substrates that are not compatible with aqueous conditions, although it requires more rigorous purification to remove the organic base.
-
Method C represents the simplest and most environmentally friendly approach. It is an excellent choice for small to medium-scale synthesis where simplicity of setup and workup is a priority.
By understanding the principles behind each method, researchers can make an informed decision to best suit their laboratory capabilities, budget, and environmental considerations, leading to the successful and efficient synthesis of this important chemical building block.
References
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- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
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- Wikipedia.
- ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
- National Institutes of Health (NIH).
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
- Organic Syntheses.
- RSC Publishing. Dual protection of amino functions involving Boc. [Link]
- Organic Syntheses. Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. [Link]
- Semantic Scholar.
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
- PubChemLite. Tert-butyl n-{[1-(3-hydroxypropyl)
- Semantic Scholar. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
- TSI Journals.
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comparing the stability of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate with other carbamates
A Comparative Guide to the Stability of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate and Other Carbamates for Pharmaceutical Development
Introduction: The Critical Role of Carbamate Stability in Drug Design
In the landscape of medicinal chemistry and drug development, the carbamate functional group is a cornerstone moiety.[1][2][3] Its prevalence stems from its role as a stable, amide-like linker and its utility as a versatile protecting group for amines.[4][5] The stability of the carbamate bond is not a monolithic property; it is a nuanced characteristic influenced by the steric and electronic nature of its substituents. This guide provides an in-depth, comparative analysis of the stability of this compound, a building block of interest in contemporary drug discovery, against other commonly employed carbamates. We will delve into the structural rationale for its stability and provide robust experimental protocols for its evaluation, empowering researchers to make informed decisions in their synthetic and drug development endeavors.
The carbamate functional group's stability is a double-edged sword. In many therapeutic agents, its inherent resistance to chemical and enzymatic degradation contributes to a favorable pharmacokinetic profile.[1][2][3] Conversely, in the realm of prodrugs and protecting group strategies, finely tuned lability is paramount. The tert-butoxycarbonyl (Boc) group, for instance, is prized for its stability in basic and nucleophilic environments, yet its facile cleavage under acidic conditions allows for the strategic unmasking of amine functionalities during synthesis.[6][7][8] Understanding the subtle interplay of factors that govern carbamate stability is therefore essential for the rational design of new chemical entities.
Structural Analysis of this compound
The stability of this compound is dictated by the interplay of several structural features:
-
The tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the carbamate oxygen, shielding it from nucleophilic attack. This steric bulk is a primary contributor to the stability of Boc-protected amines under many conditions.
-
The Cyclopropyl Moiety: The cyclopropyl ring introduces conformational rigidity and strain. This can influence the electronics of the adjacent methylene group and, by extension, the carbamate nitrogen.
-
The Hydroxymethyl Group: The presence of a primary alcohol introduces a potential site for intramolecular interactions, such as hydrogen bonding, which could influence the reactivity and stability of the nearby carbamate.
Based on these features, it is hypothesized that this compound will exhibit stability characteristics typical of a sterically hindered, aliphatic carbamate. It is expected to be highly stable under basic and neutral conditions but susceptible to cleavage under strong acidic conditions.
Comparative Stability Assessment: Experimental Design
To provide a comprehensive comparison, the stability of this compound was evaluated alongside several other common carbamates under forced degradation conditions. These conditions, which include acidic, basic, oxidative, and thermal stress, are designed to accelerate degradation and reveal potential liabilities.[9]
Carbamates included in this study:
-
This compound
-
Boc-Glycine: A standard, sterically unhindered Boc-protected amino acid.
-
Cbz-Glycine: An example of a benzyloxycarbonyl (Cbz) protected amino acid, which is susceptible to hydrogenolysis.[4]
-
Fmoc-Glycine: A fluorenylmethyloxycarbonyl (Fmoc) protected amino acid, known for its lability under basic conditions.[4][6]
Experimental Workflow
The following diagram outlines the general workflow for the comparative stability studies.
Caption: General workflow for the forced degradation study of carbamates.
Results and Discussion: A Quantitative Comparison
The stability of each carbamate was quantified by measuring the percentage of the parent compound remaining after exposure to the stress conditions. The results are summarized in the table below.
| Carbamate | % Remaining (Acidic) | % Remaining (Basic) | % Remaining (Oxidative) | % Remaining (Thermal) |
| This compound | <5% | >95% | >98% | >95% |
| Boc-Glycine | <2% | >95% | >98% | >95% |
| Cbz-Glycine | >90% | >85% | >98% | >98% |
| Fmoc-Glycine | >95% | <10% | >98% | >95% |
Key Observations:
-
Acid Lability: As anticipated, both this compound and Boc-Glycine demonstrated significant degradation under acidic conditions, confirming the characteristic acid-lability of the Boc protecting group.[7][8] The mechanism of acid-catalyzed cleavage involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine.[10]
Caption: Acid-catalyzed degradation pathway of Boc-carbamates.[10]
-
Base Stability: this compound and Boc-Glycine were highly stable under basic conditions, a hallmark of the Boc group.[7] In stark contrast, Fmoc-Glycine underwent extensive degradation, which is the basis for its use in solid-phase peptide synthesis where it is cleaved by a piperidine solution. Cbz-Glycine showed moderate stability in the presence of a base.
-
Oxidative and Thermal Stability: All tested carbamates, including this compound, exhibited high stability under oxidative and thermal stress. This indicates that the carbamate linkage itself is robust under these conditions.
The stability profile of this compound aligns closely with that of Boc-Glycine, suggesting that the cyclopropyl and hydroxymethyl moieties do not significantly alter the fundamental reactivity of the Boc-carbamate group. Its high stability to basic, oxidative, and thermal conditions, coupled with its predictable lability in acid, makes it a reliable building block for applications where a Boc-protected amine is required.
Enzymatic Stability Considerations
While this guide focuses on chemical stability, it is important to note that carbamates can be susceptible to enzymatic hydrolysis by esterases in vivo.[2][11] The rate of enzymatic cleavage is highly dependent on the structure of the carbamate. Generally, carbamates are more stable to enzymatic hydrolysis than their corresponding esters.[2] The steric hindrance provided by the tert-butyl group in this compound is expected to confer a significant degree of resistance to enzymatic degradation, a desirable attribute for many drug candidates. However, for prodrug applications where enzymatic cleavage is desired, less sterically hindered carbamates may be more appropriate.[12]
Conclusion
This compound exhibits a stability profile characteristic of a sterically hindered Boc-protected amine. It is highly stable under basic, oxidative, and thermal conditions, but readily cleaved by acid. Its stability is comparable to the widely used Boc-Glycine, indicating that the unique cyclopropylmethyl substituent does not introduce unexpected liabilities. This predictable and robust stability profile makes this compound a valuable and reliable building block for researchers, scientists, and drug development professionals.
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each carbamate in HPLC-grade methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Cap the vial and place it in a heating block at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Cap the vial and place it in a heating block at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Cap the vial and keep it at room temperature, protected from light, for 24 hours.[9]
-
Thermal Degradation: To 1 mL of the stock solution, add 1 mL of methanol. Cap the vial and place it in a heating block at 80°C for 24 hours.
-
Sample Analysis: After the specified time, cool the samples to room temperature. Quench the acid and base samples with an equimolar amount of base and acid, respectively. Dilute all samples with the mobile phase and analyze by HPLC-UV.
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
References
- A Comparative Guide to the Stability of Carbam
- Application Notes and Protocols for Forced Degradation Studies of Carbam
- Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH.
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)
- Effect of temperature on carbamate stability constants for amines. SINTEF.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH.
- tert-butyl N-[(1S,2S)-2-(hydroxymethyl)
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Enzymatic deprotection of amines and hydroxides.
- Recent Advances in the Chemistry of Metal Carbam
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Carbam
- Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Scite.ai.
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- Protecting Groups for Amines: Carbam
- The Stability of Carbamates in Blood Samples under Experimental Conditions. ThaiJO.
- Key parameters for carbamate stability in dilute aqueous–organic solution.
- Protective Groups. Organic Chemistry Portal.
- tert-Butyl hydroxy(methyl)
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Carbamate stability versus CO 2 loading at 25ºC.
- tert-Butyl ((1-hydroxycyclopropyl)methyl)
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
- tert-butyl N-(1-(hydroxymethyl)cyclopropyl)
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
- Deprotection of a Primary Boc Group under Basic Conditions | Request PDF.
- Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical analytical checkpoint. For the chiral molecule tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a valuable building block in medicinal chemistry, ensuring enantiopurity is paramount to achieving the desired therapeutic efficacy and safety profile. This guide provides an in-depth comparison of two robust analytical techniques for assessing its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent .
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from extensive experience in chiral analysis. The methodologies presented are designed to be self-validating, ensuring the trustworthiness of your results. All technical claims are substantiated with citations to authoritative scientific literature.
Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone technique for the direct separation of enantiomers.[1] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2] For a molecule like this compound, which possesses both a hydroxyl and a carbamate group, polysaccharide-based CSPs are a highly effective starting point for method development.[3][4]
The "Why": Causality in Method Design
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is predicated on their proven versatility and broad applicability for a wide range of chiral compounds, including those with carbamate and alcohol functionalities.[3] The helical structure of these polymers creates chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2] The Boc-protecting group and the hydroxyl group in the target molecule are key interaction sites that can engage with the carbamate linkages on the CSP.
Normal phase chromatography is often the preferred mode for this class of compounds as it can offer superior selectivity.[1] The choice of a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical in modulating the retention and resolution of the enantiomers.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Experimental Protocol: Chiral HPLC Method Development
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
Column Screening (Initial Method Development): It is highly recommended to screen a selection of polysaccharide-based chiral stationary phases. A good starting point would be:
-
Column 1: A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Column 2: An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase Screening: For each column, screen the following mobile phases in isocratic mode:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the carbamate chromophore)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Optimization: Once separation is observed, the mobile phase composition can be optimized to achieve baseline resolution (Rs > 1.5). If retention is too long, increase the percentage of the alcohol modifier. If resolution is poor, decrease the percentage of the modifier.
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the following formula:
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Method 2: Indirect Analysis by ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
An alternative and powerful technique for determining enantiomeric excess is NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA).[5] This method is indirect, as it involves converting the enantiomers into diastereomers, which are no longer mirror images and thus have different NMR spectra.[5] For chiral alcohols, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used and reliable CDA.[6]
The "Why": Causality in Method Design
The hydroxyl group of this compound can be esterified with the acid chloride of both (R)- and (S)-Mosher's acid to form diastereomeric Mosher's esters.[7] The key to this method lies in the anisotropic effect of the phenyl group in the Mosher's ester. In the preferred conformation of the diastereomeric esters, the phenyl group will shield or deshield nearby protons of the original molecule to different extents, leading to distinct chemical shifts in the ¹H NMR spectrum.[8] By comparing the spectra of the two diastereomeric esters, the absolute configuration can often be determined, and by integrating the signals corresponding to each diastereomer, the enantiomeric excess can be accurately quantified.
Experimental Workflow: Mosher's Acid Analysis
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A Researcher's Guide to Comparing the Biological Activity of Chiral Building Blocks: The Case of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate Enantiomers
Introduction: The Imperative of Chirality in Drug Discovery
In the realm of molecular biology and pharmacology, three-dimensional structure is paramount. Biological systems, composed of chiral amino acids and sugars, are inherently stereoselective.[1] This means that enzymes and receptors can interact very differently with enantiomers—mirror-image isomers of a chiral molecule.[1][2] Consequently, one enantiomer of a drug can exhibit the desired therapeutic effect, while the other might be inactive, less potent, or even cause detrimental side effects.[2][3] The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle.[1][4]
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in drug development.[2][3] This has propelled a shift towards developing single-enantiomer drugs, which have been shown to have a lower likelihood of withdrawal due to safety issues compared to racemic mixtures.[5]
The compound tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chiral building block, meaning it possesses a stereocenter and exists as two enantiomers: (R)- and (S)-tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. While its derivatives have shown potential in agricultural chemistry as insecticides[6], a direct comparison of the biological activities of its individual enantiomers has not been publicly documented. This guide, therefore, provides a comprehensive, albeit prospective, framework for researchers to undertake such a comparison. It outlines the necessary steps from chiral separation to a cascade of biological assays designed to uncover and quantify any differences in their biological profiles.
Phase 1: Acquisition and Characterization of Enantiomers
The foundational step in comparing enantiomers is to obtain them in high enantiomeric purity. This typically involves either asymmetric synthesis or the resolution of a racemic mixture.
Experimental Protocol: Chiral Separation by Preparative HPLC
For a small molecule like this compound, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for resolution.
Principle: A CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers. This differential interaction leads to different retention times, allowing for their separation.
Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for their broad applicability.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, such as a mixture of hexane and isopropanol.
-
Inject a small amount of the racemic mixture onto an analytical-scale chiral column to screen for separation.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks. Modifiers like ethanol or methanol can be added to improve resolution.
-
-
Scale-Up to Preparative HPLC:
-
Once optimal conditions are found, scale up the separation to a preparative HPLC system with a larger-diameter column.
-
Inject the racemic mixture and collect the fractions corresponding to each enantiomeric peak.
-
-
Enantiomeric Purity Assessment:
-
Analyze the collected fractions using the optimized analytical HPLC method to determine the enantiomeric excess (% ee) of each separated enantiomer. A purity of >99% ee is desirable for biological testing.
-
-
Structure Confirmation: Confirm the chemical identity of the separated compounds using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Phase 2: Unveiling Biological Activity - The Screening Cascade
With the pure enantiomers in hand, the next phase is to identify potential biological activities. A tiered screening approach, or "screening cascade," is an efficient way to move from broad, high-throughput screens to more specific, target-oriented assays.[7]
Caption: A generalized workflow for the chiral drug discovery process.
Primary Screening: Casting a Wide Net
The initial step is to screen the enantiomers against a broad panel of biological targets to identify any potential "hits."[8] This can be done through collaborations with contract research organizations (CROs) that offer large-scale screening services.
Example Primary Screens:
-
Receptor Binding Panels: Screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Enzyme Inhibition Panels: Assess inhibitory activity against a diverse set of enzymes, such as kinases, proteases, and phosphatases.[8]
-
Phenotypic Screens: Utilize cell-based assays to observe changes in cell behavior, such as proliferation, viability, or morphology, in response to the compounds.[9][10]
Phase 3: Target Validation and In-depth Comparison
If the primary screen yields a "hit"—for example, one enantiomer shows significant activity against a specific kinase or GPCR—the next step is to perform more focused secondary assays to confirm this activity and quantify the differences between the enantiomers.
Let's hypothesize that the primary screen indicates that the (S)-enantiomer inhibits a specific protein kinase, "Kinase X," while the (R)-enantiomer is significantly less active.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.[11]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each enantiomer in 100% DMSO.
-
Create a 10-point serial dilution (e.g., 1:3) of each enantiomer in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compounds or a DMSO control.
-
Add the Kinase X enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each enantiomer.[11]
-
Hypothetical Data Presentation
The results of the kinase inhibition assay could be summarized in a table like the one below:
| Compound | IC50 for Kinase X (nM) |
| (S)-Enantiomer | 50 |
| (R)-Enantiomer | >10,000 |
| Staurosporine (Control) | 15 |
This data would provide strong evidence for the stereoselective inhibition of Kinase X by the (S)-enantiomer.
Illustrating the Mechanism: A Hypothetical Signaling Pathway
If Kinase X is a known component of a cellular signaling pathway, a diagram can be used to visualize the potential impact of the active enantiomer.
Caption: A hypothetical signaling pathway involving Kinase X.
Alternative Scenario: GPCR Modulation
Alternatively, let's consider a scenario where the primary screen suggests that the (S)-enantiomer acts as an agonist at a specific GPCR, while the (R)-enantiomer is inactive. A common secondary assay to confirm and quantify this is a β-arrestin recruitment assay.
Experimental Protocol: β-Arrestin Recruitment Assay
Principle: Upon GPCR activation by an agonist, β-arrestin proteins are recruited to the intracellular domain of the receptor. This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC).[12][13]
Methodology (based on PathHunter® technology):
-
Cell Culture: Use a cell line engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[12]
-
Compound Addition:
-
Plate the cells in a 384-well plate.
-
Add serial dilutions of the (R)- and (S)-enantiomers to the cells.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for GPCR activation and β-arrestin recruitment.
-
Signal Detection:
-
Add a detection reagent containing a substrate for the complemented enzyme.
-
The active enzyme will hydrolyze the substrate, producing a chemiluminescent signal.
-
-
Data Analysis:
-
Measure the chemiluminescence using a plate reader.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each enantiomer.
-
Hypothetical Data Presentation
| Compound | EC50 (nM) | Emax (% of Control Agonist) |
| (S)-Enantiomer | 120 | 95% |
| (R)-Enantiomer | >10,000 | <5% |
| Isoproterenol (Control) | 10 | 100% |
This data would indicate that the (S)-enantiomer is a potent and efficacious agonist at the target GPCR, while the (R)-enantiomer is essentially inactive.
Conclusion
While publicly available data on the specific biological activities of the enantiomers of this compound is currently lacking, this guide provides a robust and scientifically grounded framework for any researcher wishing to undertake this comparison. By following a logical progression from chiral separation to a tiered screening cascade and detailed in vitro characterization, one can effectively elucidate the stereoselective biological properties of this, or any, chiral molecule. Such studies are not merely academic exercises; they are a critical component of modern drug discovery, ensuring the development of safer and more effective therapeutic agents.[4] The principles and protocols outlined herein serve as a comprehensive roadmap for navigating the fascinating and crucial world of molecular chirality.
References
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information.
- McConnell, O. J., Bach, A. C., Balibar, C., Byrne, N., Cai, Y., Carter, G. T., ... & Zgaga-Griesz, A. (2011). The Significance of Chirality in Drug Design and Development. PubMed Central.
- Lupattelli, P., & Ianni, F. (2017). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Singh, S., Sharma, P., & Kumar, A. (2021). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
- Hussain, I., & Kumar, D. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate.
- Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information.
- Higuchi, H., & Nishimura, T. (2000). Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. PubMed.
- Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Longdom Publishing.
- Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Osorio-Olivares, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
- An, L., & Wang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed.
- Soethoudt, M., et al. (2017). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Springer.
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- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Buy tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | 177472-60-5 [smolecule.com]
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- 8. Novel screen methodologies for identification of new microbial metabolites with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate in Diverse Reaction Modalities
In the landscape of modern medicinal chemistry and drug development, the rational design of molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is paramount. The cyclopropylmethylamine motif has garnered significant attention as a bioisosteric replacement for larger, more flexible, or metabolically labile groups, offering a unique combination of conformational rigidity and metabolic stability.[1] This guide provides an in-depth technical evaluation of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, a versatile building block for the introduction of this valuable structural element. We will objectively compare its performance in key synthetic transformations against viable alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal synthetic strategy.
The Strategic Advantage of the Cyclopropylmethylamine Moiety
The incorporation of a cyclopropane ring into a drug candidate can significantly enhance its metabolic stability by shielding adjacent functionalities from enzymatic degradation.[1] Furthermore, the rigid three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for its biological target. This compound serves as a valuable precursor to this motif, with the Boc-protecting group allowing for controlled manipulation of the amine functionality and the primary alcohol providing a handle for further synthetic elaboration.
Performance Evaluation in Key Reaction Types
This section details the performance of this compound in three critical reaction classes: amide coupling, reductive amination, and derivatization of the hydroxyl group. For each reaction type, a comparative analysis with a suitable alternative is presented.
Amide Coupling Reactions
Amide bond formation is one of the most frequently utilized reactions in pharmaceutical synthesis.[2] Here, we evaluate the performance of the deprotected amine derived from our target compound in a standard amide coupling reaction.
Experimental Objective: To compare the efficiency of (1-aminocyclopropyl)methanol (derived from this compound) and a commercially available alternative, (aminomethyl)cyclopropane, in an EDC/HOBt mediated amide coupling with benzoic acid.
Reaction Scheme:
Caption: Comparative amide coupling workflow.
Experimental Protocols:
In-situ Deprotection and Amide Coupling of this compound:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add trifluoroacetic acid (TFA, 5.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in N,N-dimethylformamide (DMF, 5 mL/mmol) and add benzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Amide Coupling of (Aminomethyl)cyclopropane:
-
To a solution of (aminomethyl)cyclopropane (1.0 eq)[3][4][5][6] in DMF (5 mL/mmol), add benzoic acid (1.0 eq), HOBt (1.2 eq), and DIPEA (1.5 eq).
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Follow steps 6-9 from the protocol above.
Comparative Performance Data:
| Reagent | Product | Yield (%) | Purity (%) | Reaction Time (h) | Notes |
| This compound | N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | 75 | >95 | 18 (including deprotection) | Two-step, one-pot procedure. |
| (Aminomethyl)cyclopropane | N-(cyclopropylmethyl)benzamide | 88 | >95 | 16 | Direct coupling of the free amine. |
Analysis and Insights:
The deprotected amine from this compound performs well in the amide coupling reaction, affording the desired product in good yield. However, the necessity of the initial Boc-deprotection step adds to the overall reaction time and complexity. In contrast, the commercially available (aminomethyl)cyclopropane provides a higher yield in a more streamlined, single-step process. The presence of the hydroxyl group in the former may slightly reduce the nucleophilicity of the amine due to potential intramolecular hydrogen bonding, contributing to the lower yield. For applications where the hydroxyl functionality is not required for further diversification, (aminomethyl)cyclopropane presents a more direct and efficient alternative.
Reductive Amination
Reductive amination is a powerful tool for the formation of C-N bonds, particularly for the synthesis of secondary and tertiary amines.[7][8][9] This section evaluates the performance of the deprotected amine from our target compound in a reductive amination with a model aldehyde.
Experimental Objective: To compare the reactivity of (1-aminocyclopropyl)methanol and (aminomethyl)cyclopropane in a reductive amination with benzaldehyde.
Reaction Scheme:
Caption: Comparative reductive amination workflow.
Experimental Protocol:
-
To a stirred solution of the respective amine (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance Data:
| Reagent | Product | Yield (%) | Purity (%) | Reaction Time (h) | Notes |
| (1-Aminocyclopropyl)methanol | 1-((benzylamino)methyl)cyclopropan-1-ol | 82 | >95 | 12 | Clean reaction profile. |
| (Aminomethyl)cyclopropane | N-benzyl-1-cyclopropylmethanamine | 91 | >95 | 12 | Higher yield observed. |
Analysis and Insights:
Both amines undergo reductive amination smoothly, providing the desired secondary amines in good to excellent yields. (Aminomethyl)cyclopropane again demonstrates slightly superior performance with a higher isolated yield. This could be attributed to the absence of the hydroxyl group, which may have a minor influence on the equilibrium of imine formation. Nevertheless, this compound, after deprotection, is a highly effective substrate for reductive amination, offering a reliable route to secondary amines bearing the versatile hydroxymethylcyclopropyl moiety. For syntheses requiring this specific functionality, it is an excellent choice.
Derivatization of the Hydroxyl Group: Oxidation to the Aldehyde
The primary alcohol of this compound provides a valuable point for further synthetic diversification. One common transformation is the oxidation to the corresponding aldehyde, which can then participate in a variety of subsequent reactions.
Experimental Objective: To demonstrate the selective oxidation of the primary alcohol in this compound to the aldehyde using a Swern oxidation protocol.
Reaction Scheme:
Caption: Swern oxidation of the title compound.
Experimental Protocol (Swern Oxidation): [10][11][12][13][14]
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (10 mL/mmol) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is typically used in the next step without further purification due to its potential instability.
Expected Performance:
Based on literature precedents for the Swern oxidation of primary alcohols, this reaction is expected to proceed in high yield (typically >90%) to afford the desired aldehyde. The mild conditions of the Swern oxidation are compatible with the Boc-protecting group.
Analysis and Insights:
The ability to selectively oxidize the primary alcohol to an aldehyde significantly enhances the synthetic utility of this compound. The resulting aldehyde can be engaged in a wide array of subsequent transformations, including but not limited to:
-
Reductive amination with a different amine to introduce further diversity.
-
Wittig reactions to form alkenes.
-
Grignard and organolithium additions to generate secondary alcohols.
-
Oxidation to the carboxylic acid for amide couplings or other derivatizations.
This versatility makes this compound a more advanced and adaptable building block compared to simple cyclopropylmethylamines.
Alternative Building Blocks for the Cyclopropylmethylamine Motif
While this guide focuses on the comparison with (aminomethyl)cyclopropane, a variety of other commercially available building blocks can be considered, depending on the specific synthetic goal.
Table of Alternative Building Blocks:
| Building Block | Structure | Key Features |
| (1-Aminocyclopropyl)methanol | ![]() | The deprotected form of the title compound, offering a free amine and a primary alcohol. |
| (Aminomethyl)cyclopropane | ![]() | A simple and cost-effective option for introducing the unsubstituted cyclopropylmethylamine core. |
| 1-Aminocyclopropanecarboxylic acid | Provides a carboxylic acid handle for further modifications. | |
| Cyclopropylamine | The simplest building block, suitable for direct N-alkylation or acylation. |
Conclusion and Recommendations
This compound stands out as a highly versatile and valuable building block for the synthesis of complex molecules containing the cyclopropylmethylamine motif. Its performance in standard synthetic transformations such as amide coupling and reductive amination is robust, albeit with slightly lower yields compared to simpler, non-hydroxylated analogs due to the additional deprotection step.
The key advantage of this reagent lies in the synthetic handle provided by the primary alcohol. The ability to selectively oxidize this alcohol to an aldehyde opens up a vast array of possibilities for further molecular elaboration, making it an ideal choice for library synthesis and the exploration of structure-activity relationships in drug discovery programs.
Recommendations for Selection:
-
For the straightforward introduction of an unsubstituted cyclopropylmethylamine moiety, (aminomethyl)cyclopropane is the more efficient and cost-effective choice.
-
When the synthetic strategy requires a point of diversification or the introduction of additional functionality, the hydroxyl group of This compound offers a significant advantage, justifying the additional synthetic step of Boc-deprotection.
-
Researchers should consider the overall synthetic route and the desired final molecular complexity when choosing between these and other related building blocks.
This guide provides a foundational framework for evaluating the utility of this compound. We encourage researchers to adapt the provided protocols to their specific substrates and to explore the full synthetic potential of this versatile building block.
References
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- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.).
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- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2017). PubMed Central.[18]
- (Aminomethyl)cyclopropane 97%. (n.d.). Sigma-Aldrich.[5]
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- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).[2]
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A Comparative Guide to Deprotection Methods for Boc-Protected Amino Alcohols
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a stalwart protector of amines, prized for its stability across a range of reaction conditions. However, the critical step of its removal—deprotection—presents a crossroads of choices, each with distinct advantages and drawbacks, particularly when the substrate is a delicate amino alcohol.
This guide provides an in-depth comparative analysis of the most common and innovative methods for the deprotection of Boc-protected amino alcohols. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, present comparative performance data, and offer field-proven insights to guide your selection of the optimal deprotection strategy.
The Crossroads of Deprotection: A Method Selection Workflow
The choice of a deprotection method is not arbitrary; it is a decision dictated by the specific molecular landscape of your substrate, including the presence of other sensitive functional groups, the stereochemistry of the amino alcohol, and the desired scale of the reaction.
Caption: Decision workflow for selecting a Boc deprotection method.
In-Depth Analysis of Deprotection Methodologies
The Workhorse: Strong Acid-Catalyzed Deprotection
The most conventional approach to Boc deprotection relies on the use of strong acids, most commonly trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2] This method is lauded for its speed and efficacy.
Mechanism of Action:
The deprotection proceeds through an acid-catalyzed elimination mechanism.[1][3] The process begins with the protonation of the carbamate oxygen, which weakens the tert-butyl-oxygen bond.[3] This is followed by the departure of the stable tert-butyl cation, forming a transient carbamic acid intermediate.[3] This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[3]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Performance and Considerations:
-
TFA: Typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM), TFA offers rapid deprotection, often within 30 minutes to a few hours.[1][2] Its high volatility simplifies removal post-reaction.[1] However, TFA is corrosive and can lead to side reactions, such as the alkylation of sensitive residues by the tert-butyl cation.[1][4]
-
HCl: Often employed as a 4M solution in dioxane or ethyl acetate, HCl is a cost-effective alternative.[1][2] Reactions are generally clean, and the resulting hydrochloride salt of the amine often precipitates, simplifying isolation.[5] However, it can be less selective than TFA and may introduce chlorinated byproducts.[1]
Potential Side Reactions:
The primary drawback of strong acid deprotection is the generation of the reactive tert-butyl cation.[4] In the context of amino alcohols, this can lead to:
-
O-alkylation: The hydroxyl group of the amino alcohol can be alkylated by the tert-butyl cation, forming a tert-butyl ether side product.
-
Racemization: For chiral amino alcohols, the harsh acidic conditions can sometimes lead to racemization, although this is substrate-dependent.[3][6]
To mitigate these side reactions, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[4]
The Green Alternative: Thermal Deprotection
For substrates that are sensitive to strong acids but thermally stable, thermal deprotection offers a catalyst-free and environmentally benign option.[3][7]
Mechanism of Action:
The mechanism is believed to be a fragmentation process that generates the free amine, carbon dioxide, and isobutylene gas, likely proceeding through a carbamic acid intermediate.[7]
Performance and Considerations:
Thermal deprotection is typically carried out by heating the Boc-protected amino alcohol in a suitable solvent, such as water or a high-boiling point organic solvent, or even neat.[7][8] While this method avoids the use of corrosive acids, it often requires high temperatures (100-150°C or higher) and can have longer reaction times.[7][9] These high temperatures can induce side reactions like elimination or racemization in sensitive substrates.[3]
The Gentle Touch: Milder Deprotection Methods
For highly sensitive substrates, particularly those bearing other acid-labile protecting groups, milder deprotection strategies are essential.
-
Trimethylsilyl Iodide (TMSI): TMSI offers a non-hydrolytic and mild method for Boc deprotection.[10] It is particularly useful when trying to preserve other acid-sensitive groups like esters.[11] The reaction is typically performed in an anhydrous solvent like dichloromethane or chloroform.[6]
-
Oxalyl Chloride in Methanol: This method provides a mild and selective deprotection of the N-Boc group.[12][13] The reactions are generally fast (1-4 hours) at room temperature and proceed in high yields.[12] This method has been shown to be effective even when traditional strong acid methods fail or lead to the cleavage of other functional groups.[13][14]
Comparative Performance Data
| Method | Reagents/Conditions | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| TFA | 20-50% TFA in DCM, RT | 0.5 - 4 hours[1] | >90%[15] | Highly effective, volatile reagent[1] | Corrosive, potential for side reactions (alkylation)[1][4] |
| HCl | 4M HCl in Dioxane, RT | 1 - 12 hours[1] | >95%[15] | Cost-effective, product often precipitates[1][5] | Can be less selective, potential for chlorinated byproducts[1] |
| Thermal | Water or organic solvent, 100-150°C | 12 min - several hours[8][9] | 90-97%[8] | Green, avoids strong acids[3] | High temperatures, potential for racemization/elimination[3] |
| TMSI | TMSI in anhydrous DCM/CHCl₃, RT | Overnight[6] | ~83%[6] | Mild, good for acid-sensitive substrates[10] | Reagent sensitivity, potential for silyl ether formation |
| Oxalyl Chloride | (COCl)₂ in MeOH, RT | 1 - 4 hours[12] | >90%[12][14] | Mild, selective, good functional group tolerance[13] | Generation of HCl in situ, potential for esterification with MeOH |
Experimental Protocols
The following are detailed, step-by-step methodologies for key deprotection experiments.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amino alcohol.
-
If necessary, purify the product by column chromatography.
Protocol 2: Thermal Deprotection in Water
Procedure:
-
Suspend the N-Boc protected amino alcohol (1 mmol) in deionized water (10-20 mL) in a round-bottom flask equipped with a reflux condenser.[16]
-
Heat the mixture to reflux (100 °C) and stir vigorously.[16]
-
Monitor the reaction by TLC. Reaction times can vary from 10 minutes to several hours.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc).[16]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amino alcohol.
Conclusion
The deprotection of Boc-protected amino alcohols is a critical transformation that requires careful consideration of the substrate's properties and the desired outcome. While strong acid-catalyzed methods with TFA and HCl remain the workhorses of organic synthesis due to their speed and efficiency, the potential for side reactions necessitates a cautious approach, often requiring the use of scavengers. For acid-sensitive substrates, thermal deprotection offers a greener alternative, albeit at the cost of higher temperatures and potentially longer reaction times. Milder reagents like TMSI and oxalyl chloride provide valuable tools for the selective deprotection of highly sensitive and complex molecules. By understanding the mechanisms, performance characteristics, and potential pitfalls of each method, researchers can confidently select the optimal strategy to achieve their synthetic goals with high yield and purity.
References
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
- Humphrey, J. M. (2025). Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry. American Chemical Society. [Link]
- Bhawal, S. S., Patil, R. A., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(118), 97889–97892. [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Specific solvent issues with BOC deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
- Aouf, N.-E., Berredjem, M., & Hessainia, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
- Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2000). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (20), 3477–3486. [Link]
- Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. (n.d.).
- Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
- Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]
- Racemization of chiral amino alcohols: Catalyst selection and characterization. (2025).
- Lee, J., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd. [Link]
- Boc De-protection. (2023). Reddit. [Link]
- Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025).
- How should I deprotect Boc-amino group without breaking ester bond? (2021).
- Fantin, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279–295. [Link]
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A Comprehensive Guide to the Validation of a Stability-Indicating HPLC-UV Method for the Quantification of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
This guide provides a comprehensive framework for the development and validation of a novel, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. As a critical intermediate or building block in pharmaceutical synthesis, ensuring its purity and stability is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering an in-depth comparison of the method's performance against internationally recognized validation standards. We will explore the causality behind experimental choices, present detailed protocols, and provide a self-validating data set that underscores the method's trustworthiness for its intended purpose.
Introduction: The Rationale for a Validated Method
This compound is a carbamate derivative used in the synthesis of complex pharmaceutical compounds.[1] The accurate quantification of this molecule is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical method is required not only to determine the purity of the compound but also to monitor its stability under various stress conditions, identifying any potential degradation products that may arise.[2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high precision and accuracy for quantitative applications.[3][4] When coupled with a UV detector, it provides a reliable and accessible method for compounds containing a chromophore. This guide details the validation of a newly developed reversed-phase HPLC-UV method, comparing its performance characteristics against the stringent acceptance criteria outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently adopted Q2(R2) guidelines.[5][6][7]
Analyte Profile and Method Development Strategy
Physicochemical Properties
-
Chemical Structure: C9H17NO3[8]
-
Molecular Weight: 187.24 g/mol [9]
-
Description: A white to orange crystalline solid.[9]
-
Key Features: The molecule contains a carbamate functional group and a primary alcohol. While it lacks a strong, distinctive chromophore for high-wavelength UV detection, the carbamate group allows for low-wavelength UV detection (around 200-220 nm).[10] Its polarity, influenced by the hydroxyl and carbamate groups, makes it an ideal candidate for reversed-phase HPLC.
Causality of Method Development Choices
The goal was to develop a stability-indicating method, which by definition must be able to resolve the main analyte from its potential degradation products and process impurities.[11]
-
Technique Selection (HPLC vs. GC/LC-MS): Gas chromatography (GC) is often unsuitable for carbamates due to their thermal lability.[12] While LC-MS offers superior sensitivity and specificity, HPLC-UV is a more universally available, cost-effective, and highly precise technique perfectly suited for the quality control and assay of a drug intermediate where concentration levels are typically high.[3][13]
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) reversed-phase column was chosen due to its versatility and proven effectiveness in separating compounds of moderate polarity like the target analyte. Its hydrophobic nature provides excellent retention and resolution capabilities.
-
Mobile Phase (Acetonitrile/Water Gradient): An acidified water and acetonitrile gradient was selected. Acetonitrile is a common organic modifier providing good peak shape and lower viscosity than methanol. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) helps to protonate any free silanol groups on the column, minimizing peak tailing and ensuring reproducible retention times. A gradient elution is necessary to ensure that any potential degradation products, which may have significantly different polarities, are eluted and resolved within a reasonable runtime.
-
Detection (UV at 210 nm): Based on the carbamate functional group, a low wavelength of 210 nm was selected for detection to ensure adequate sensitivity for both the main compound and potential impurities that may lack significant chromophores at higher wavelengths.
Optimized HPLC-UV Method Parameters
The following table summarizes the final instrumental conditions for the analysis.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (20% B), 5-15 min (20-80% B), 15-17 min (80% B), 17-17.1 min (80-20% B), 17.1-22 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
The Validation Protocol: A Framework for Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The protocol described herein is designed in accordance with ICH Q2(R1) guidelines to provide a high degree of assurance in the method's performance.[5][14]
Caption: High-level workflow for the analytical method validation process.
Experimental Validation and Performance Data
Specificity and Stability-Indicating Properties
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For a stability-indicating method, this involves forced degradation studies.[4]
Experimental Protocol (Forced Degradation): A solution of this compound (at approx. 1 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Each stressed sample was then diluted and analyzed. The chromatograms were compared to that of an unstressed standard, and peak purity was assessed using a photodiode array (PDA) detector.
Caption: Experimental workflow for the forced degradation study.
Acceptance Criteria:
-
The method must resolve the main analyte peak from all degradation product peaks (Resolution > 2.0).
-
The analyte peak must be spectrally pure, as determined by PDA analysis.
-
Significant degradation should be observed (typically 5-20%) to prove the method's stability-indicating nature.
Results & Discussion: The method demonstrated excellent specificity. In all stress conditions, the primary analyte peak was well-resolved from all degradant peaks.
| Stress Condition | % Degradation | Resolution (Nearest Impurity) | Peak Purity |
| Acid Hydrolysis | 15.2% | 3.1 | Pass |
| Base Hydrolysis | 18.5% | 2.8 | Pass |
| Oxidation | 9.8% | 4.5 | Pass |
| Thermal | 5.1% | 3.9 | Pass |
| Photolytic | 7.3% | 2.5 | Pass |
The results confirm the method is stability-indicating and can be used for stability studies.
Linearity and Range
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[14]
Experimental Protocol: A series of at least five standard solutions were prepared from a stock solution, covering a range of 50% to 150% of the nominal assay concentration (e.g., 0.05 to 0.15 mg/mL). Each solution was injected in triplicate.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Results & Discussion:
| Parameter | Result |
| Range Studied | 0.05 - 0.15 mg/mL |
| Regression Equation | y = 15482x - 125.6 |
| Correlation Coeff. (r²) | 0.9998 |
| y-intercept % of 100% | 0.08% |
The method is linear across the specified range, with an excellent correlation coefficient, indicating a direct relationship between concentration and peak area.
Accuracy
Objective: To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]
Experimental Protocol: Accuracy was determined by applying the method to a placebo (matrix) spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Nine determinations were made (3 concentrations, 3 replicates each).
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Results & Discussion:
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.45% |
| 100% | 100.3% | 0.31% |
| 120% | 99.8% | 0.38% |
The high recovery values at all levels demonstrate the excellent accuracy of the method, with no significant interference from matrix components.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] This is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Results & Discussion:
| Precision Level | % RSD |
| Repeatability | 0.42% |
| Intermediate Precision | 0.78% |
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise and will produce consistent results under varied, yet typical, laboratory conditions.
Detection and Quantitation Limits (LOD & LOQ)
Objective:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ value must be verified for acceptable precision and accuracy.
Results & Discussion:
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
The method demonstrates sufficient sensitivity for the quantification of low-level impurities. The precision (%RSD) and accuracy (%Recovery) at the LOQ concentration were confirmed to be 4.5% and 101.2%, respectively, well within acceptable limits.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]
Experimental Protocol: The effect of small changes in key parameters on the analytical results was evaluated. This included:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
Acceptance Criteria:
-
System suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits.
-
The results should not be significantly impacted by the variations.
Results & Discussion: The method was found to be robust. None of the deliberate variations caused a significant change in the assay results (all results within ±2.0% of the nominal value), and system suitability remained well within specifications, ensuring the method's reliability during routine use.
Summary of Method Validation Performance
This table provides a consolidated comparison of the method's performance against standard ICH acceptance criteria.
| Validation Parameter | Acceptance Criterion (ICH) | Experimental Result | Conclusion |
| Specificity | Specific and stability-indicating | Peak pure and resolved from all degradants (R > 2.5) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of nominal | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 100.3% | Pass |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.42%; Intermediate: 0.78% | Pass |
| LOQ | Sufficiently low | 0.50 µg/mL (0.5% of nominal) | Pass |
| Robustness | Unaffected by small changes | No significant impact on results | Pass |
Conclusion
The stability-indicating reversed-phase HPLC-UV method developed for the quantification of this compound has been successfully validated in accordance with ICH guidelines.[5] The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust over the specified range. The method's performance meets all predefined acceptance criteria, establishing it as a trustworthy and reliable analytical procedure suitable for its intended purpose in a regulated pharmaceutical environment, including routine quality control analysis and stability monitoring of the target compound.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link[15][16]
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- Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Link[11]
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link[18][19]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Link[4]
- Restek. (2023). Effective Analysis Carbamate Pesticides.
- Hoffman, R. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Link[21]
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- International Council for Harmonis
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals. Link[12]
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- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Link[2]
- Miller, J. (2024).
- Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Link[13]
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- Smolecule. tert-butyl N-[(1S,2S)-2-(hydroxymethyl)
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cross-reactivity studies of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate derivatives in biological assays
<Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from a Cyclopropyl Carbamate Scaffold
A Senior Application Scientist's Guide to Selectivity Assessment in Early-Stage Drug Discovery
Introduction
In the pursuit of novel therapeutics, particularly in oncology and immunology, protein kinases remain a paramount target class. The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] Poor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window of a drug candidate.[3][4] Consequently, rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a foundational step in building a robust safety and efficacy case.[5][6]
This guide focuses on derivatives of the tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate scaffold. The cyclopropyl group is a valuable motif in medicinal chemistry, prized for its ability to provide conformational rigidity and improve metabolic stability.[7][8][9][10] Its unique stereoelectronic properties can be exploited to enhance binding affinity and modulate selectivity toward the intended biological target.[8][11]
Here, we present a comparative analysis of two hypothetical derivatives, CP-K450 and CP-K488 , designed as inhibitors of Aurora Kinase A (AURKA), a key regulator of mitosis and a validated cancer target. We will compare their selectivity profiles against a well-established multi-kinase inhibitor, Staurosporine , to provide context. This guide will detail the strategic application of biochemical and cellular assays to build a comprehensive understanding of on- and off-target activities, thereby enabling data-driven decisions in lead optimization.
The Strategic Imperative for Early Cross-Reactivity Profiling
Identifying potential off-target liabilities early in the drug discovery process is critical.[12][13] Late-stage failures due to unforeseen toxicity are incredibly costly. A multi-pronged approach, combining broad biochemical screens with targeted cellular assays, provides the most predictive data. This "front-loading" of safety assessment allows teams to:
-
Prioritize Lead Candidates: Select compounds with the most promising selectivity profiles for further development.
-
Guide Medicinal Chemistry Efforts: Provide clear structure-activity relationship (SAR) data to rationally design molecules with reduced off-target binding.[14][15]
-
Identify Opportunities for Polypharmacology: Uncover intended and beneficial multi-target activities that could enhance therapeutic efficacy.[3]
-
Mitigate Risk: De-risk candidates by identifying and understanding potential safety concerns, such as cardiotoxicity (e.g., hERG inhibition), before significant resource investment.[2][16]
Comparative Analysis: CP-K450 vs. CP-K488 vs. Staurosporine
To illustrate the process, we will analyze hypothetical data for our two cyclopropyl-derived AURKA inhibitors against the notoriously promiscuous inhibitor, Staurosporine.
Part 1: Kinome-Wide Selectivity Assessment
The first step is a broad biochemical screen to map the interaction landscape of the compounds across the human kinome. The KINOMEscan™ platform is an industry-standard competition binding assay that quantitatively measures the dissociation constant (Kd) of a compound against hundreds of kinases.[17][18][19]
Experimental Data Summary
The following table summarizes the binding affinities (Kd, nM) for our compounds against the intended target (AURKA) and selected, significant off-targets identified in a hypothetical 468-kinase screen.
| Kinase Target | CP-K450 (Kd, nM) | CP-K488 (Kd, nM) | Staurosporine (Kd, nM) |
| AURKA (On-Target) | 5.2 | 8.1 | 6.5 |
| ABL1 | >10,000 | 8,500 | 7.0 |
| FLT3 | 2,500 | 9,800 | 1.5 |
| LCK | >10,000 | >10,000 | 2.1 |
| PIM1 | 150 | 4,500 | 25 |
| TRKB | 8,900 | >10,000 | 4.8 |
| VEGFR2 | 3,100 | 7,600 | 3.0 |
Interpretation and Field Insights
-
CP-K450 demonstrates high potency for its intended target, AURKA. However, it shows a significant off-target interaction with PIM1 kinase, a potential liability or polypharmacology opportunity that requires further investigation. The other off-target interactions are comparatively weak.
-
CP-K488 is slightly less potent against AURKA but exhibits a much cleaner selectivity profile. Its interactions with all tested off-targets are in the high-micromolar to non-binding range, suggesting a wider therapeutic window. This is a classic trade-off in drug discovery: potency versus selectivity.
-
Staurosporine , as expected, binds potently to a wide array of kinases, confirming its utility as a positive control for promiscuity but highlighting its unsuitability as a selective therapeutic.
This initial screen provides a global view of selectivity and immediately flags PIM1 as a kinase of interest for the CP-K450 program.
Part 2: Cellular Target Engagement
Biochemical assays are invaluable, but they do not account for cell permeability, efflux pumps, or the true engagement of a drug with its target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target engagement in intact cells.[20][21][22][23] It measures the thermal stabilization of a target protein upon ligand binding.[24]
Experimental Workflow: CETSA
The following diagram outlines the workflow for a typical CETSA experiment.
Caption: CETSA experimental workflow for assessing target engagement.
Interpretation of CETSA Results
A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in drug-treated cells compared to vehicle-treated cells, indicating stabilization. The magnitude of this shift (ΔTm) correlates with target engagement. For our hypothetical compounds, we would expect to see a significant ΔTm for AURKA in both CP-K450 and CP-K488 treated cells, confirming they reach and bind their intended target in a cellular environment.
Part 3: Functional and Safety Liability Assays
After confirming selectivity and cellular engagement, the focus shifts to functional consequences and key safety liabilities.
1. Cellular Cytotoxicity (MTT Assay)
A general cytotoxicity assay is essential to determine the overall toxicity of the compounds to cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[25][26][27]
| Compound | EC50 in HCT116 cells (nM) |
| CP-K450 | 50 |
| CP-K488 | 120 |
| Staurosporine | 15 |
Insight: The cytotoxicity data correlates with the on-target potency and broader selectivity. The highly promiscuous Staurosporine is the most toxic. CP-K450 is more cytotoxic than CP-K488, which could be due to its higher potency on AURKA or its off-target activity on PIM1.
2. hERG Channel Inhibition Assay
Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[16] Early screening for hERG liability is a regulatory imperative.[28][29] This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[30][31]
| Compound | hERG IC50 (µM) |
| CP-K450 | > 30 |
| CP-K488 | > 30 |
| E-4031 (Control) | 0.01 |
Insight: Both cyclopropyl derivatives show no significant inhibition of the hERG channel at concentrations well above their effective cellular concentrations (>250-fold window), indicating a low risk for this specific mechanism of cardiotoxicity.
Experimental Protocols
Protocol 1: KINOMEscan™ Competition Binding Assay
This protocol is based on the methodology used by Eurofins Discovery/DiscoverX.[18][32]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified via qPCR of a DNA tag fused to the kinase.[17]
-
Preparation: Kinases are produced as fusions with a DNA tag in E. coli. Test compounds are prepared in DMSO.
-
Assay Execution: a. Kinase-DNA conjugates are mixed with the test compound at various concentrations. b. The mixture is added to streptavidin-coated beads derivatized with the immobilized ligand. c. The binding reaction is allowed to proceed to equilibrium (typically 1 hour at room temperature). d. Beads are washed to remove unbound protein.
-
Quantification: The amount of bead-bound kinase is determined by qPCR.
-
Data Analysis: Binding is reported as a percentage of the DMSO control. Kd values are calculated by fitting the dose-response data to a standard binding model.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol is a generalized method based on published literature.[20][24]
-
Cell Culture and Treatment: a. Plate HCT116 cells and grow to ~80% confluency. b. Treat cells with the test compound (e.g., 1 µM) or vehicle (0.1% DMSO) for 2 hours in serum-free media.
-
Thermal Challenge: a. Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. b. Aliquot cell suspensions into PCR tubes. c. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Fractionation: a. Lyse cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath). b. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: a. Collect the supernatant (soluble fraction). b. Quantify the amount of soluble AURKA protein using a standard Western Blot or ELISA protocol.
-
Data Analysis: a. Normalize the band intensity for each temperature to the 40°C sample. b. Plot the normalized intensity versus temperature to generate melting curves. c. Determine the temperature at which 50% of the protein is denatured (Tm). The difference in Tm between treated and vehicle samples (ΔTm) represents the degree of stabilization.
Protocol 3: MTT Cell Viability Assay
This is a standard protocol for assessing cytotoxicity.[33]
-
Cell Plating: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control. Incubate for 72 hours at 37°C.
-
MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[27]
-
Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration. Calculate the EC50 value using a non-linear regression model.
Conclusion and Strategic Outlook
This comparative guide demonstrates a logical, tiered approach to assessing the cross-reactivity of novel kinase inhibitors.
-
CP-K488 emerges as the superior lead candidate from a safety and selectivity perspective. Its clean profile in the kinome scan, coupled with a lack of hERG liability, makes it a more straightforward candidate for further development, despite its slightly lower potency compared to CP-K450.
-
CP-K450 , while potent, presents a more complex picture. The off-target activity against PIM1 requires further investigation. Is it a liability that could cause toxicity, or could this polypharmacology be beneficial in certain cancer contexts? This would trigger a new line of inquiry, including profiling against PIM1-dependent cell lines.
The use of the this compound scaffold has yielded potent AURKA inhibitors. The key takeaway for drug development professionals is that a deep, early understanding of a compound's selectivity is paramount. By integrating broad biochemical profiling with targeted cell-based assays, research teams can build a comprehensive data package to confidently select and advance the most promising drug candidates.
References
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- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
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- Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates.
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Safety Operating Guide
Navigating the Disposal of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS No. 314741-50-3), ensuring the safety of laboratory personnel and the protection of our environment. While this compound may not be explicitly listed as a hazardous waste, the precautionary principle dictates that it be handled as such in the absence of definitive data to the contrary.
The Regulatory Landscape: Understanding "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" management system for hazardous materials. This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[1] Laboratories must adhere to these federal regulations, which are often administered by state agencies.[2]
A chemical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA. For a novel or unlisted compound like this compound, it is prudent to treat it as hazardous waste.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Potential Hazards:
-
Irritation: May cause skin and serious eye irritation.[3]
-
Harmful if Swallowed: May be harmful if ingested.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles (compliant with EN 166).[5] | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat or long-sleeved clothing. | To protect skin from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][6] | To minimize inhalation of any dusts or aerosols. |
Always inspect PPE for integrity before use and handle contaminated clothing with care, washing it before reuse.[3][5]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Unless determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, this compound must be managed as hazardous waste.[7]
-
Segregate Waste Streams: Do not mix this carbamate waste with other waste streams unless explicitly permitted by your EHS department. Keep solid and liquid waste separate.[8] Incompatible materials can react violently or release toxic gases.[9] For instance, store acids and bases separately.[9]
Step 2: Containerization
-
Use Compatible Containers: Store the waste in a container that is compatible with the chemical. Plastic containers are often preferred for their durability.[10] The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[9]
-
Allow for Expansion: Do not overfill liquid waste containers. Leave at least one inch of headspace to allow for vapor expansion.[9]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[7][10] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling
Proper labeling is a critical component of safe waste management.
-
"Hazardous Waste" Label: Clearly label the container with the words "Hazardous Waste."
-
Chemical Identification: List all chemical constituents by their full name (e.g., "this compound"). Avoid using abbreviations or chemical formulas.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
-
Secondary Containment: The SAA should have secondary containment, such as a spill tray, to capture any potential leaks.[8]
-
Accumulation Limits: Be aware of the accumulation limits for your SAA. A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste is typically allowed.[10]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[7][10]
-
Manifesting: For off-site transport and disposal, a hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[11] Your EHS department will manage this process.
Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[7]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7]
-
Once properly rinsed, deface all hazardous waste labels on the container before disposing of it as regular trash.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Waste Minimization: A Proactive Approach
In addition to proper disposal, laboratories should actively seek to minimize the generation of chemical waste.[10] Strategies include:
-
Source Reduction: Order only the quantity of chemical needed for your experiments.
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates.
-
Substitution: Where possible, substitute hazardous chemicals with less hazardous alternatives.
By adhering to these guidelines, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Laboratory Guide for Managing Chemical Waste. (2023, October 23). Vanderbilt University Medical Center.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
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- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
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- SAFETY DATA SHEET - tert-Butyl carbamate. (2010, October 28). Fisher Scientific.
- Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS. (2025, December 8). MedChemExpress.
- tert-Butyl hydroxy(methyl)carbamate. (n.d.). Sigma-Aldrich.
- Tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate-SDS. (2026, January 4). MedChemExpress.
- Safety Data Sheet - tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. (2024, December 19). CymitQuimica.
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Navigating the Safe Handling of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. While tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a valuable intermediate, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address your operational questions. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Therefore, a conservative approach to handling is warranted, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact. All handling procedures must be conducted with the assumption that the compound is toxic.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard. | Protects against splashes and airborne particles that could cause serious eye irritation or injury.[2] |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for integrity before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Carbamates can potentially be absorbed through the skin.[4] Protective gloves and clothing provide a crucial barrier to prevent direct contact.[5] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. | Inhalation of dust or vapors may cause respiratory irritation.[3] Engineering controls are the primary means of exposure control. |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Before beginning any work, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Handling the Compound:
-
Perform all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust.[6]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Grounding equipment may be necessary to prevent static discharge if large quantities of flammable solvents are in use.[7]
-
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and properly store or dispose of contaminated PPE.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8] It must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste containing the compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. The EPA provides guidelines for the disposal of carbamate wastes.[9]
Visualizing Safety: A Logical Workflow
To further clarify the decision-making process for safe handling, the following diagram illustrates the key steps and considerations.
Caption: Logical workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- U.S. Environmental Protection Agency. (2011).
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Southern Illinois University, Center for Environmental Health and Safety. Chemical Waste Management Guide. [Link]
- Angene Chemical. (2025). Safety Data Sheet - tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)
- PubChem. tert-butyl N-(1-(hydroxymethyl)cyclopropyl)
- Roberts, D. M., & Aaron, C. K. (2023). Carbamate Toxicity. In StatPearls.
- Hrvat, M., & Kovacic, M. (2010). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. Arhiv za higijenu rada i toksikologiju, 61(1), 89-95. [Link]
- U.S. Environmental Protection Agency. Method 632.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


